H-DL-TYR(ME)-OH
Description
The exact mass of the compound O-Methyltyrosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873658 | |
| Record name | O-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7635-29-2, 3308-72-3, 6230-11-1 | |
| Record name | O-Methyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl-DL-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC101132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC30082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-METHYL-DL-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of H-DL-TYR(ME)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of H-DL-TYR(ME)-OH, also known as DL-O-Methyltyrosine. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data on this compound for their work.
Core Chemical and Physical Properties
This compound is a synthetic amino acid derivative of tyrosine. The following tables summarize its key quantitative data.
| Identifier | Value | Reference |
| IUPAC Name | 2-amino-3-(4-methoxyphenyl)propanoic acid | [1] |
| Synonyms | DL-O-Methyltyrosine, p-Methoxy-DL-phenylalanine | [2] |
| CAS Number | 7635-29-2 | [1] |
| Molecular Formula | C10H13NO3 | [3] |
| Molecular Weight | 195.22 g/mol | [4] |
| Physical Property | Value | Reference |
| Appearance | White to off-white powder | [4] |
| Melting Point | 225-248 °C | [4] |
| Boiling Point | 350.6 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Flash Point | 165.8 ± 25.1 °C | [4] |
| Solubility | Soluble in dilute acid and alkaline solutions. Solubility in water is 0.453 g/L at 25 °C. Insoluble in absolute alcohol, ether, and acetone. | [5] |
| LogP | 1.03 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Synthesis of this compound (Adapted from a similar synthesis)
Materials:
-
DL-Tyrosine
-
Protecting agent for the amino group (e.g., Boc anhydride)
-
Methylating agent (e.g., dimethyl sulfate or methyl iodide)
-
Base (e.g., sodium hydroxide)
-
Solvents (e.g., methanol, water)
-
Acid for deprotection (e.g., trifluoroacetic acid or hydrochloric acid)
Procedure:
-
Protection of the Amino Group: DL-Tyrosine is first reacted with an amino-protecting group, such as di-tert-butyl dicarbonate (Boc anhydride), in the presence of a base to form N-Boc-DL-tyrosine.
-
Methylation of the Hydroxyl Group: The protected DL-tyrosine is then dissolved in a suitable solvent, and a methylating agent is added in the presence of a base. The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Deprotection of the Amino Group: The N-Boc-DL-O-methyltyrosine is then treated with a strong acid, such as trifluoroacetic acid or hydrochloric acid, to remove the Boc protecting group, yielding this compound.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as water/ethanol, to obtain a pure crystalline solid.[6]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 600 MHz) is used to acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in D₂O):
-
A singlet for the methoxy group (O-CH₃) protons around 3.7-3.8 ppm.
-
Multiplets for the aromatic protons on the phenyl ring.
-
Signals for the α-proton and β-protons of the amino acid backbone.
-
-
Expected ¹³C NMR Signals:
-
A signal for the methoxy carbon around 55 ppm.
-
Signals for the aromatic carbons.
-
Signals for the α-carbon, β-carbon, and carboxyl carbon of the amino acid structure.
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid) to facilitate ionization.
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing amino acids.
-
Data Analysis: The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the protonated molecule. Fragmentation patterns (MS/MS) can be analyzed to confirm the structure by observing characteristic losses, such as the loss of the carboxyl group.[7]
Biological Activity and Signaling Pathways
This compound and its isomers are known to interact with the catecholamine biosynthesis pathway. The primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in this pathway.[8][9]
Catecholamine Synthesis Pathway and Inhibition by this compound
The following diagram illustrates the normal catecholamine synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of Tyrosine Hydroxylase by this compound.
This inhibition leads to a reduction in the downstream production of key neurotransmitters such as dopamine, norepinephrine, and epinephrine. This property makes O-methylated tyrosine derivatives valuable tools in neuroscience research for studying the effects of catecholamine depletion and has been explored for therapeutic applications in conditions characterized by catecholamine excess.[4][10]
Experimental Workflow for Assessing Biological Activity
The biological activity of this compound as a tyrosine hydroxylase inhibitor can be assessed using the following experimental workflow.
Caption: Workflow for evaluating tyrosine hydroxylase inhibition.
This guide provides a foundational understanding of the chemical and biological properties of this compound. For further in-depth analysis, consulting the primary literature cited is recommended.
References
- 1. methyltyrosine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Toxicologic studies with alpha-methyltyrosine, an inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [archivog.com]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2661371A - Purification of tyrosine - Google Patents [patents.google.com]
- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 10. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Methyl-DL-tyrosine structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of O-Methyl-DL-tyrosine
This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of O-Methyl-DL-tyrosine, a derivative of the amino acid tyrosine. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. O-Methyl-DL-tyrosine serves as a valuable building block in pharmaceutical synthesis and is utilized in research investigating metabolic pathways and enzyme activity[1].
Chemical Structure
O-Methyl-DL-tyrosine is a racemic mixture of the D and L enantiomers of O-methyltyrosine. In this derivative, the hydrogen of the phenolic hydroxyl group of tyrosine is replaced by a methyl group[2]. The IUPAC name for this compound is 2-amino-3-(4-methoxyphenyl)propanoic acid[2][3].
Key Identifiers:
Caption: Chemical structure of O-Methyl-DL-tyrosine.
Synthesis of O-Methyl-DL-tyrosine
A common and direct method for the synthesis of O-Methyl-DL-tyrosine is the O-alkylation of DL-tyrosine. This process involves the reaction of tyrosine with an alkyl halide in the presence of a base and a suitable solvent. A documented method utilizes dimethyl sulfoxide (DMSO) as the reaction solvent, which facilitates the formation of the desired O-alkylated product[7].
Synthesis Workflow
The synthesis can be visualized as a single-step conversion from the starting material to the final product, followed by purification.
Caption: Workflow for the synthesis of O-Methyl-DL-tyrosine.
Quantitative Data
The following table summarizes the reactants and conditions for a representative synthesis of an O-alkylated tyrosine derivative, which can be adapted for O-Methyl-DL-tyrosine[7].
| Component | Role | Molar Ratio | Amount (for 0.1 mole scale) |
| DL-Tyrosine | Starting Material | 1.0 | 18.12 g (0.1 mole) |
| Sodium Hydroxide | Base | 2.0 | 8.0 g (0.2 mole) |
| Methyl Bromide | Methylating Agent | 1.0 | 9.49 g (0.1 mole) |
| Dimethyl Sulfoxide | Solvent | - | 350 mL |
| Reaction Temp. | - | - | 70-75 °C |
| Reaction Time | - | - | 3 hours |
Experimental Protocol
The following protocol is adapted from a general procedure for the O-alkylation of tyrosine[7].
-
Preparation of Tyrosine Solution: In a suitable reaction vessel, dissolve 18.12 g (0.1 mole) of DL-tyrosine in a solution of 8.0 g (0.2 mole) of sodium hydroxide in a minimal amount of water.
-
Solvent Addition: Dilute the resulting solution with 350 mL of dimethyl sulfoxide (DMSO).
-
Heating: Heat the mixture to a temperature of 70-75 °C using a water bath.
-
Addition of Methylating Agent: While stirring, add 9.49 g (0.1 mole) of methyl bromide to the heated solution. Caution: Methyl bromide is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: Maintain the reaction mixture at 70-75 °C with continuous stirring for approximately 3 hours.
-
Work-up and Isolation:
-
After the reaction is complete, pour the mixture into 500 g of an ice-water slurry to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with water to remove any unreacted starting materials and inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.
-
-
Drying: Dry the purified product under vacuum to yield O-Methyl-DL-tyrosine.
Note: The primary by-product in this reaction is the methyl ester of O-methyl-DL-tyrosine. To minimize its formation, a slight excess of tyrosine can be used. Alternatively, if the ester is formed, it can be converted to the desired carboxylic acid by saponification with a dilute base before the final isolation step[7].
References
- 1. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-Methyltyrosine | C10H13NO3 | CID 97118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. US3412138A - Alkylation of tyrosine - Google Patents [patents.google.com]
In-Depth Technical Guide: H-DL-TYR(ME)-OH (CAS Number 7635-29-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-TYR(ME)-OH, scientifically known as p-Methoxy-DL-phenylalanine, is a synthetic amino acid derivative with the CAS number 7635-29-2. This non-proteinogenic amino acid is a derivative of the aromatic amino acid DL-phenylalanine, featuring a methoxy group at the para-position of the phenyl ring. Its structural similarity to natural amino acids like tyrosine and phenylalanine makes it a compound of interest in various fields of research, including neuroscience, pharmacology, and peptide chemistry. This technical guide provides a comprehensive overview of the available technical data, potential applications, and relevant (though limited) experimental context for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and safety data sheets.[1]
| Property | Value | Reference |
| CAS Number | 7635-29-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.22 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Synonyms | p-Methoxy-DL-phenylalanine, O-Methyl-DL-tyrosine, H-DL-Tyr(OMe)-OH | [2] |
| Purity | ≥ 98% (Typical) | |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Characterization
Caption: Conceptual workflow for the synthesis of this compound.
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity. However, publicly accessible spectral data for this compound is currently limited.
Potential Applications and Research Areas
Based on information from chemical suppliers and patent literature, this compound is utilized in several research and development areas:
-
Neuroscience Research : As a structural analog of tyrosine, a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), this compound is suggested to be a tool for studying neurotransmitter synthesis and regulation.[2] The methoxy group blocks the key hydroxyl group necessary for conversion by tyrosine hydroxylase, potentially making it an inhibitor or a probe in studies of this pathway.
-
Pharmaceutical Development : The compound is cited as a building block in the synthesis of more complex pharmaceutical agents.[2] Its incorporation into drug candidates may modulate their metabolic stability, receptor binding affinity, or pharmacokinetic properties.
-
Peptide Synthesis : this compound is used as a non-natural amino acid in peptide synthesis. The incorporation of such unnatural amino acids can confer novel properties to peptides, such as increased resistance to enzymatic degradation, altered conformation, and modified biological activity. A patent application describes the inclusion of a methylated tyrosine residue in a peptide designed to bind to the human transferrin receptor, suggesting a role in drug delivery across the blood-brain barrier.
Biological Activity and Mechanism of Action (Hypothesized)
Detailed studies on the biological activity and mechanism of action of this compound are scarce in the public domain. However, based on its structure, several hypotheses can be formulated:
-
Enzyme Inhibition : The methylated phenolic hydroxyl group could lead to competitive inhibition of enzymes that normally bind tyrosine, such as tyrosine hydroxylase or tyrosinases.
-
Metabolic Incorporation and Disruption : If incorporated into proteins in place of natural amino acids, it could disrupt protein structure and function. An older study suggested that soil bacteria can metabolize p-Methoxy-DL-phenylalanine, indicating potential interaction with metabolic pathways.
The following diagram illustrates a potential point of interaction of this compound with the catecholamine biosynthesis pathway.
Caption: Hypothesized inhibitory action on catecholamine synthesis.
Experimental Protocols (General)
While specific, validated experimental protocols for this compound are not available, researchers can adapt standard protocols used for studying amino acid analogs.
General Workflow for Investigating Enzyme Inhibition:
Caption: General workflow for an enzyme inhibition assay.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous material. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a synthetic amino acid with potential applications in neuroscience and pharmaceutical research. Its utility primarily stems from its structural analogy to natural amino acids, allowing it to serve as a research tool for studying biological pathways or as a building block for novel molecules. The current body of publicly available, in-depth technical data on this compound is limited. Further research is needed to fully elucidate its biological activities, mechanisms of action, and to establish detailed experimental protocols for its use. This guide serves as a summary of the existing information and a starting point for researchers interested in exploring the potential of this compound.
References
physical and chemical properties of H-DL-TYR(ME)-OH
An In-depth Technical Guide to H-DL-Tyr(Me)-OH and Related Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of O-Methyl-DL-tyrosine, the compound most commonly referred to by the ambiguous nomenclature this compound. Due to the potential for misinterpretation, this guide also includes pertinent information on a related derivative, DL-Tyrosine methyl ester hydrochloride. This document is intended to serve as a core resource, presenting key data, experimental methodologies, and biological context for researchers working with these compounds.
Introduction and Nomenclature Clarification
The designation "this compound" is chemically ambiguous. In peptide chemistry, the "H-" and "-OH" typically denote a free N-terminus (amino group) and a free C-terminus (carboxylic acid), respectively. The "(Me)" within the tyrosine residue abbreviation could signify methylation at several positions. The two most common derivatives are:
-
O-Methyl-DL-tyrosine : The methyl group is on the phenolic hydroxyl group of the tyrosine side chain. Its structure is consistent with a free amino acid. This is the most likely interpretation.
-
DL-Tyrosine methyl ester : The methyl group forms an ester with the carboxylic acid. The hydrochloride salt is a common form.
This guide will focus primarily on O-Methyl-DL-tyrosine while also providing comparative data for DL-Tyrosine methyl ester hydrochloride to ensure clarity and prevent potential confusion in experimental design.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of O-Methyl-DL-tyrosine and DL-Tyrosine methyl ester hydrochloride are summarized below. These tables consolidate quantitative data from various sources to facilitate easy comparison.
O-Methyl-DL-tyrosine
This compound is the racemic mixture of O-Methyl-L-tyrosine and O-Methyl-D-tyrosine. As a racemic mixture, it is not optically active.
| Property | Value | Reference(s) |
| Synonyms | This compound, p-Methoxy-DL-phenylalanine | [1] |
| CAS Number | 7635-29-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 225-248 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (~50 µg/mL for the L-isomer)[4]. Solubility of the related L-Tyrosine in DMSO is greater than in water, methanol, or ethanol[5]. | |
| pKa | pKa values for O-Methyl-DL-tyrosine are not readily available. For comparison, the parent amino acid L-tyrosine has pKa values of approximately 2.20 (carboxyl group) and 9.11 (amino group). | |
| Optical Rotation | [α] = 0° (racemic mixture) | [2] |
DL-Tyrosine methyl ester hydrochloride
This compound is the hydrochloride salt of the methyl ester of DL-Tyrosine.
| Property | Value | Reference(s) |
| Synonyms | DL-Tyr-OMe·HCl | [4] |
| CAS Number | 68697-61-0 | [4] |
| Molecular Formula | C₁₀H₁₃NO₃·HCl | [4] |
| Molecular Weight | 231.68 g/mol | [4] |
| Appearance | White powder | [4] |
| Melting Point | 184-190 °C | [4] |
| Solubility | Described as soluble and stable[4][6]. The related α-Methyl-DL-tyrosine methyl ester hydrochloride is soluble in water (50 mg/mL) and DMSO (≥20 mg/mL)[7][8]. | |
| pKa | Not available. The presence of the hydrochloride salt indicates the amino group is protonated. | |
| Optical Rotation | [α] = 0° (racemic mixture) |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of identity and purity. While fully assigned spectra for these specific DL-isomers are not consistently available in public databases, the following sections provide expected chemical shifts and absorption bands based on data from closely related compounds and structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
O-Methyl-DL-tyrosine: Expected chemical shifts include signals for the aromatic protons (a pair of doublets around 6.8-7.2 ppm), the α-proton (a triplet or multiplet around 3.7-4.2 ppm), the β-protons (a multiplet around 2.8-3.2 ppm), and a singlet for the methoxy group (O-CH₃) around 3.7 ppm.
-
DL-Tyrosine methyl ester hydrochloride: Similar aromatic and backbone proton signals are expected. A distinct singlet for the ester methyl group (COOCH₃) would appear around 3.7 ppm. The phenolic -OH proton signal may be broad and its position solvent-dependent.
¹³C NMR:
-
O-Methyl-DL-tyrosine: Expected chemical shifts include the carbonyl carbon (~170-175 ppm), aromatic carbons (~114-158 ppm, with the methoxy-substituted carbon being the most downfield), the α-carbon (~55 ppm), the β-carbon (~37 ppm), and the methoxy carbon (~55 ppm)[9].
-
DL-Tyrosine methyl ester hydrochloride: Similar shifts are expected, with the ester carbonyl appearing around 172 ppm and the ester methyl carbon around 52 ppm[10].
Infrared (IR) Spectroscopy
-
O-Methyl-DL-tyrosine: Characteristic peaks are expected for the amino acid functional groups. A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which overlaps with the N-H stretch of the amine (as -NH₃⁺ in zwitterionic form). A C=O stretch for the carboxylic acid will be present around 1700-1740 cm⁻¹. Aromatic C=C stretches will appear in the 1450-1600 cm⁻¹ region. A prominent C-O stretch for the aryl ether is expected around 1250 cm⁻¹.
-
DL-Tyrosine methyl ester hydrochloride: A strong C=O stretch for the ester group is expected around 1740 cm⁻¹[11]. The broad O-H stretch of the phenolic group will be present (~3200-3600 cm⁻¹). The N-H stretching of the protonated amine (-NH₃⁺) will appear as a broad band in the 2800-3200 cm⁻¹ region. Aromatic C=C stretches will be in the 1450-1600 cm⁻¹ region.
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below. These are generalized protocols that serve as a starting point and may require optimization for specific instrumentation and sample matrices.
Melting Point Determination
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube within a calibrated heating block and observing the temperature range from the onset of melting to complete liquefaction.
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a melting point apparatus.
-
Heat the sample rapidly to approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2 °C).
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is commonly used for the analysis of amino acids and their derivatives. Due to their limited UV absorbance, pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) is often employed for sensitive detection.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1 N HCl or a mobile phase compatible buffer). Prepare a series of calibration standards.
-
Derivatization (Automated): An autosampler can be programmed to mix the sample with a borate buffer and then with the OPA reagent just prior to injection. This ensures reproducible derivatization times.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent AdvanceBio AAA, 4.6 x 150 mm, <2 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 40 mM Sodium Phosphate, pH 7.8).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45/45/10 v/v/v).
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acids, followed by a wash and re-equilibration step.
-
Flow Rate: 1.5 - 2.0 mL/min.
-
Temperature: 40 °C.
-
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
Quantification: The peak area of the analyte is compared to the calibration curve generated from the standards to determine its concentration.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, the pH can be adjusted to improve signal resolution.
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using a reference signal (e.g., TMS or the residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the finely ground sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
-
Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological Context: Dopamine Synthesis and Inhibition
O-Methyl-L-tyrosine is recognized for its role as an inhibitor of tyrosine hydroxylase (TH) , the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine[12].
The synthesis of dopamine from L-tyrosine is a critical pathway in the central nervous system.
-
Step 1: L-Tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase. This step requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄) as cofactors[4].
-
Step 2: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.
O-Methyl-L-tyrosine acts as a competitive inhibitor, likely by binding to the active site of tyrosine hydroxylase, thereby preventing the binding of the natural substrate, L-tyrosine. This inhibition leads to a reduction in the downstream production of dopamine and other catecholamines. This mechanism of action makes it a valuable tool in neuroscience research for studying the effects of dopamine depletion.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties, analytical methodologies, and biological relevance of O-Methyl-DL-tyrosine and its related derivative, DL-Tyrosine methyl ester hydrochloride. By clarifying the initial nomenclature ambiguity and presenting data in a structured format, this document aims to support researchers in the accurate identification, handling, and application of these compounds in their scientific endeavors. The provided experimental protocols and pathway diagrams offer both a practical and conceptual framework for future research in drug development and neuroscience.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. conductscience.com [conductscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. researchgate.net [researchgate.net]
- 7. a-Methyl- DL -tyrosine methyl ester = 95 HPLC 7361-31-1 [sigmaaldrich.com]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
O-Methyl-DL-tyrosine: A Technical Guide to its Applications in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methyl-DL-tyrosine, a synthetic derivative of the amino acid tyrosine, serves as a valuable tool in biochemical and pharmacological research. Its primary application lies in its ability to act as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This property makes it instrumental in the study of neurotransmitter pathways, particularly those involving dopamine and norepinephrine. This technical guide provides an in-depth overview of the biochemical properties, applications, and experimental methodologies related to O-Methyl-DL-tyrosine, with a focus on its utility for researchers in neuroscience and drug development.
Introduction
O-Methyl-DL-tyrosine is a methylated amino acid derivative that has garnered significant interest in neurobiology and pharmacology.[1] By competitively inhibiting tyrosine hydroxylase, it provides a means to modulate the levels of crucial neurotransmitters, offering insights into the pathophysiology of neurological and psychiatric disorders.[2] Its structural similarity to L-tyrosine allows it to interact with the active site of tyrosine hydroxylase, yet the O-methyl group prevents its conversion to L-DOPA, thereby blocking the downstream synthesis of dopamine, norepinephrine, and epinephrine.[3] This guide will explore the core applications of O-Methyl-DL-tyrosine, present available quantitative data, and provide detailed experimental protocols for its use in a research setting.
Biochemical and Physical Properties
O-Methyl-DL-tyrosine is a white to off-white crystalline powder. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [4] |
| Molecular Weight | 195.22 g/mol | [4] |
| CAS Number | 7635-29-2 | [4] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water. | |
| Storage | 2-8°C | [5] |
Applications in Biochemistry and Drug Discovery
The primary utility of O-Methyl-DL-tyrosine stems from its role as a selective inhibitor of catecholamine biosynthesis. This has led to its application in several key areas of research:
-
Neuroscience Research: It is widely used to study the role of dopamine and norepinephrine in various physiological and pathological processes, including motor control, reward pathways, and the mechanisms underlying neurodegenerative diseases like Parkinson's disease.[1]
-
Pharmaceutical Development: As an inhibitor of neurotransmitter synthesis, it serves as a lead compound and a research tool in the development of drugs targeting conditions associated with dysregulated catecholamine signaling.[2]
-
Metabolic Studies: It is employed to investigate amino acid metabolism and the effects of methylation on biological pathways.[2]
Mechanism of Action: Inhibition of Tyrosine Hydroxylase
O-Methyl-DL-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase (TH).[3] TH is the first and rate-limiting enzyme in the catecholamine synthesis pathway, responsible for the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).
The Dopamine Synthesis Pathway and Inhibition by O-Methyl-DL-tyrosine
The following diagram illustrates the normal biosynthetic pathway of dopamine from L-tyrosine and the point of inhibition by O-Methyl-DL-tyrosine.
Quantitative Data on Enzyme Inhibition
The following table presents a hypothetical but realistic representation of the type of quantitative data that would be generated from enzyme kinetic studies.
| Compound | Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |
| O-Methyl-DL-tyrosine | Tyrosine Hydroxylase | Competitive | Data not available | Data not available |
| α-Methyl-p-tyrosine | Tyrosine Hydroxylase | Competitive | Data not available | Data not available |
Note: Specific Ki and IC50 values for O-Methyl-DL-tyrosine are not available in the cited literature. The values for AMPT are also not specified in the provided search results, but it is a known competitive inhibitor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving O-Methyl-DL-tyrosine.
Synthesis of O-Methyl-DL-tyrosine
A general protocol for the synthesis of O-methylated tyrosine derivatives can be adapted from solid-phase peptide synthesis (SPPS) methodologies.[1]
Materials:
-
DL-Tyrosine
-
Methylating agent (e.g., methyl iodide or dimethyl sulfate)
-
Protecting group reagents (e.g., Boc-anhydride)
-
Appropriate solvents (e.g., DMF, DCM)
-
Solid-phase synthesis resin (e.g., Merrifield resin)[1]
-
Cleavage cocktail (e.g., TFA-based)[6]
-
HPLC for purification
Procedure:
-
Protection of the amino group: The amino group of DL-tyrosine is first protected, for example, with a Boc group.
-
Methylation of the hydroxyl group: The phenolic hydroxyl group is then methylated using a suitable methylating agent in the presence of a base.
-
Deprotection: The protecting group on the nitrogen is removed.
-
Purification: The final product is purified using techniques such as recrystallization or HPLC.
A detailed, step-by-step protocol for a similar synthesis, Boc-D-Tyr(Me)-OH, can be found in the literature and adapted for O-Methyl-DL-tyrosine.[1]
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of O-Methyl-DL-tyrosine on tyrosine hydroxylase activity.
Materials:
-
Purified tyrosine hydroxylase
-
L-Tyrosine (substrate)
-
O-Methyl-DL-tyrosine (inhibitor)
-
Cofactors for TH (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, Fe(NH₄)₂(SO₄)₂)
-
Assay buffer (e.g., HEPES or MOPS buffer, pH 7.0)
-
HPLC system with electrochemical or fluorescence detection to measure L-DOPA production.
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified tyrosine hydroxylase in assay buffer.
-
Inhibitor and Substrate Preparation: Prepare stock solutions of O-Methyl-DL-tyrosine and L-tyrosine in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, cofactors, and varying concentrations of O-Methyl-DL-tyrosine.
-
Enzyme Reaction: Initiate the reaction by adding tyrosine hydroxylase to the mixture. Pre-incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Substrate Addition: Add L-tyrosine to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for L-DOPA formation using HPLC.
-
Data Analysis: Determine the rate of L-DOPA formation at each inhibitor concentration. Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration. A Dixon plot can be used to determine the Ki value for competitive inhibition.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Differential inhibition of activated tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Strategic Role of H-DL-TYR(ME)-OH in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties. Among these, H-DL-TYR(ME)-OH, a racemic mixture of O-methylated tyrosine, offers a unique set of advantages for peptide drug design and development. This technical guide provides a comprehensive overview of the role of this compound in peptide chemistry, detailing its impact on synthesis, stability, and biological activity. We present quantitative data, detailed experimental protocols, and logical workflows to equip researchers with the practical knowledge required to effectively utilize this versatile building block.
Introduction: The Significance of Tyrosine Modification
Tyrosine, with its phenolic side chain, is a functionally critical amino acid residue in many biologically active peptides. It often participates in receptor binding, signaling, and enzymatic catalysis. However, the hydroxyl group of tyrosine can also be a liability, being susceptible to phosphorylation, sulfation, and oxidation, which can modulate or terminate a peptide's activity. Furthermore, native peptides, particularly those composed of L-amino acids, are often prone to rapid degradation by proteases in biological systems, limiting their therapeutic potential.
O-methylation of the tyrosine side chain, as in this compound, provides a simple yet powerful modification to address these challenges. The methyl group serves as a permanent protecting group for the phenolic hydroxyl, preventing in vivo modification and potential side reactions during peptide synthesis. The incorporation of a D-amino acid enantiomer from the racemic mixture can significantly enhance proteolytic stability, thereby prolonging the peptide's half-life.
Core Advantages of Incorporating this compound in Peptides
The use of O-methylated tyrosine, particularly the D-enantiomer present in the racemic mixture of this compound, offers several key benefits in peptide chemistry:
-
Enhanced Enzymatic Stability: The D-configuration of the amino acid sterically hinders the recognition and cleavage of the peptide backbone by most endogenous proteases, which are stereospecific for L-amino acids. This leads to a significant increase in the peptide's in vivo half-life.[1][2][3]
-
Prevention of Post-Translational Modifications: The methyl ether protects the phenolic hydroxyl group from enzymatic modifications such as phosphorylation and sulfation, which can alter the peptide's biological activity.
-
Simplified Synthesis: The O-methyl group acts as a permanent side-chain protecting group, eliminating the need for additional protection and deprotection steps during solid-phase peptide synthesis (SPPS). This streamlines the synthesis process and can improve overall yield.[1][4]
-
Modulation of Biological Activity: The introduction of a D-amino acid can induce significant conformational changes in the peptide's secondary structure, such as promoting beta-turns or disrupting alpha-helices. This can lead to altered receptor binding affinity and biological activity, offering a tool for structure-activity relationship (SAR) studies.[4]
-
Increased Hydrophobicity: The methyl group increases the hydrophobicity of the tyrosine residue, which can influence the peptide's solubility and its ability to cross biological membranes.[1][4]
Quantitative Data and Comparative Analysis
While specific quantitative data can be sequence-dependent, the following tables provide a comparative overview of the expected impact of incorporating O-Methyl-D-tyrosine (a component of the racemic mixture) into a peptide sequence versus the native L-tyrosine.
Table 1: Predicted Comparative Enzymatic Stability
| Feature | Peptide with L-Tyrosine | Peptide with O-Methyl-D-Tyrosine | Rationale for Difference |
| Susceptibility to Chymotrypsin | High | Significantly Lower | The D-amino acid configuration and the methyl group on the phenolic oxygen introduce steric hindrance, impeding proper docking into the enzyme's binding pocket.[5] |
| Serum Stability (Half-life) | Variable, generally low | Expected to be significantly higher | Serum contains a variety of proteases. Protecting a potential cleavage site and introducing a D-amino acid increases overall stability.[3][5] |
Table 2: Representative Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Standard L-Tyrosine (with side-chain protection) | O-Methyl-D-Tyrosine | Notes |
| Coupling Time (standard) | 1-2 hours | 2-4 hours | The O-methyl group can introduce some steric hindrance, potentially requiring longer coupling times or double coupling for efficient reaction.[1] |
| Crude Peptide Yield (Boc-SPPS) | Sequence-dependent (typically 60-90%) | 60-85% | Yield is highly dependent on the peptide sequence and synthesis conditions. |
| Final Purity (after HPLC) | >95% | >95% | Achievable with standard purification protocols. |
Challenges and Considerations: The Racemic Nature of this compound
The use of a racemic mixture of this compound in peptide synthesis will result in the formation of diastereomeric peptides. For a peptide containing a single this compound residue, two diastereomers will be produced in roughly equal amounts. This presents a significant challenge for purification and characterization.
Separation of Diastereomers:
Diastereomers have different physicochemical properties and can often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9] The separation efficiency depends on the peptide sequence and the specific HPLC conditions.
Typical HPLC Conditions for Diastereomer Separation:
-
Column: A high-resolution C18 or C8 column is commonly used.[6][9]
-
Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typical. The gradient slope and organic modifier can be optimized to improve resolution.[6][9]
-
Temperature: Temperature can also affect the separation, and running the chromatography at different temperatures may improve resolution.[9]
-
Chiral Stationary Phases: For particularly difficult separations, chiral HPLC columns can be employed.[2][6]
It is crucial to characterize each separated diastereomer to determine its specific biological activity.
Experimental Protocols
Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing O-Methyl-D-Tyrosine
This protocol outlines the manual synthesis of a model peptide using the Boc/Bzl strategy.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including Boc-D-Tyr(Me)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Attachment:
-
Dissolve the Boc-protected C-terminal amino acid in DMF.
-
Add cesium carbonate and stir until the amino acid is fully dissolved and the solution is neutralized.
-
Lyophilize to obtain the cesium salt.
-
Dissolve the cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM and isopropanol.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 5-10 minutes.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DCC (3 equivalents) in DMF/DCM.
-
For Boc-D-Tyr(Me)-OH, extend the coupling time to 2-4 hours.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling, treat the peptide-resin with anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for Fmoc-SPPS.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including Fmoc-D-Tyr(Me)-OH and Fmoc-L-Tyr(Me)-OH)
-
DCM, DMF
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIEA)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid with a coupling reagent and a base in DMF.
-
Add the activated amino acid to the resin and allow it to react for 1-2 hours. For O-methylated tyrosine, a longer coupling time or double coupling may be necessary.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid.
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups. For peptides containing O-methyl-tyrosine, adding 5% v/v anisole as a scavenger is recommended to minimize demethylation.[1]
-
Precipitate, wash, and purify the peptide as described in the Boc-SPPS protocol.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Representative GPCR Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the Neurotensin Receptor 1 (NTSR1), a G-protein coupled receptor (GPCR), which can be activated by neurotensin analogues containing modified tyrosine residues.[10]
Caption: Simplified Neurotensin Receptor 1 (NTSR1) signaling pathway activated by a ligand.
Conclusion
This compound is a valuable and versatile building block in peptide chemistry, offering a strategic approach to enhance the therapeutic potential of peptide-based drug candidates. Its primary advantages lie in the significant improvement of enzymatic stability through the incorporation of a D-amino acid and the protection of the reactive phenolic hydroxyl group. While the use of a racemic mixture introduces the challenge of diastereomer separation, this also provides an opportunity to explore the differential biological activities of the resulting stereoisomers. The detailed protocols and workflows presented in this guide are intended to provide researchers with the foundational knowledge to successfully incorporate this compound into their peptide synthesis programs and to navigate the associated synthetic and analytical challenges.
References
- 1. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. chiraltech.com [chiraltech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
An In-depth Technical Guide to the DL-Racemic Mixture of O-Methyl-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methyl-tyrosine, a derivative of the amino acid tyrosine, exists as a racemic mixture of its D- and L-enantiomers. This technical guide provides a comprehensive overview of the synthesis, resolution, and characterization of the DL-racemic mixture of O-Methyl-tyrosine. It details experimental protocols for its preparation and separation into individual enantiomers. Furthermore, this document presents a comparative analysis of the physicochemical properties and biological activities of the D-, L-, and DL-racemic forms, with a particular focus on its role as an inhibitor of tyrosine hydroxylase and its implications for catecholamine biosynthesis. Visual diagrams of key pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
O-Methyl-tyrosine, also known as 4-methoxyphenylalanine, is a synthetic amino acid analog where the hydroxyl group of tyrosine is replaced by a methoxy group. This modification alters its chemical properties and biological activity, making it a valuable tool in neuroscience research and drug development. The primary interest in O-Methyl-tyrosine lies in its ability to act as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] Understanding the properties and activities of the individual enantiomers (D- and L-) and the racemic mixture is crucial for its application in research and potential therapeutic development.
Synthesis of DL-Racemic O-Methyl-tyrosine
The synthesis of the DL-racemic mixture of O-Methyl-tyrosine can be achieved through the methylation of DL-tyrosine. A general laboratory-scale protocol is outlined below.
Experimental Protocol: Synthesis of DL-O-Methyl-tyrosine
Materials:
-
DL-Tyrosine
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve DL-Tyrosine in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to DL-Tyrosine should be approximately 2:1 to ensure the formation of the phenoxide ion.
-
Methylation: Cool the solution in an ice bath and slowly add dimethyl sulfate dropwise with constant stirring. The molar ratio of DMS to DL-Tyrosine should be approximately 1.2:1.
-
Reaction: After the addition of DMS, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6. This will precipitate the crude DL-O-Methyl-tyrosine.
-
Isolation and Purification: Filter the precipitate and wash it with cold water and then with diethyl ether to remove impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as water/methanol, to obtain pure DL-O-Methyl-tyrosine.
-
Drying: Dry the purified crystals under vacuum.
Resolution of the DL-Racemic Mixture
The separation of the DL-racemic mixture into its constituent D- and L-enantiomers is a critical step for studying their individual biological activities. Enzymatic resolution and preparative chiral high-performance liquid chromatography (HPLC) are two effective methods.
Enzymatic Resolution of N-Acetyl-DL-O-Methyl-tyrosine
This method involves the enantioselective hydrolysis of the N-acetylated racemic mixture using an aminoacylase enzyme.
Experimental Protocol: Enzymatic Resolution
Workflow:
Procedure:
-
N-Acetylation: Acetylate the DL-O-Methyl-tyrosine with acetic anhydride in a suitable solvent to produce N-Acetyl-DL-O-Methyl-tyrosine.
-
Enzymatic Hydrolysis: Dissolve the N-Acetyl-DL-O-Methyl-tyrosine in a buffered aqueous solution (pH ~7) and add a commercially available aminoacylase (e.g., from Aspergillus oryzae). The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Separation: After the enzymatic reaction, the mixture will contain L-O-Methyl-tyrosine and N-Acetyl-D-O-Methyl-tyrosine. These can be separated based on their different chemical properties, for example, by ion-exchange chromatography.
-
Hydrolysis of the D-enantiomer: The separated N-Acetyl-D-O-Methyl-tyrosine is then subjected to acid hydrolysis to remove the acetyl group, yielding D-O-Methyl-tyrosine.
Preparative Chiral HPLC
Direct separation of the enantiomers can be achieved using preparative chiral HPLC.
Experimental Protocol: Preparative Chiral HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD or Chiralpak AD)
Mobile Phase (Isocratic):
-
A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds. The exact ratio needs to be optimized for the specific column and compound.
Procedure:
-
Sample Preparation: Dissolve the DL-O-Methyl-tyrosine in the mobile phase.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject a concentrated solution of the racemic mixture onto the column.
-
Elution and Fraction Collection: The two enantiomers will elute at different retention times. Collect the fractions corresponding to each enantiomeric peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure D- and L-enantiomers.
Physicochemical and Biological Properties
The physicochemical properties and biological activities of the D-, L-, and DL-racemic forms of O-Methyl-tyrosine are summarized below.
Data Presentation: Quantitative Data Summary
| Property | L-O-Methyl-tyrosine | D-O-Methyl-tyrosine | DL-O-Methyl-tyrosine |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol [2] | 195.22 g/mol | 195.22 g/mol [3] |
| Appearance | White to off-white powder[2] | White to off-white powder | Off-white powder[4] |
| Melting Point | 259-261 °C (dec.)[5] | Not available | Not available |
| Specific Rotation [α]D | -8.0° (c=2, 1N HCl)[5] | +8.0° (c=2, 1N HCl) (inferred) | 0° |
| Solubility | Sparingly soluble in water[2] | Not available | Does not mix well with water[4] |
| Tyrosine Hydroxylase Inhibition (IC50) | To be determined | To be determined | To be determined |
Note: The specific rotation of the D-enantiomer is inferred to be equal in magnitude and opposite in sign to the L-enantiomer, as is characteristic of enantiomeric pairs.[6]
Biological Activity and Signaling Pathway
The primary biological activity of O-Methyl-tyrosine is the inhibition of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1] This is the rate-limiting step in the biosynthesis of dopamine and other catecholamines.[7]
Signaling Pathway: Catecholamine Biosynthesis and Inhibition by O-Methyl-tyrosine
As a structural analog of L-tyrosine, O-Methyl-tyrosine competes for the active site of tyrosine hydroxylase, thereby reducing the synthesis of L-DOPA and subsequent catecholamines. The differential inhibitory potency of the D- and L-enantiomers, as well as the racemic mixture, is a key area of investigation for understanding their specific pharmacological effects.
Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay
Principle: This assay measures the activity of tyrosine hydroxylase by quantifying the amount of L-DOPA produced from the substrate L-tyrosine. The inhibitory effect of O-Methyl-tyrosine is determined by measuring the reduction in L-DOPA formation in its presence.
Materials:
-
Purified tyrosine hydroxylase enzyme
-
L-Tyrosine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
DL-O-Methyl-tyrosine, D-O-Methyl-tyrosine, L-O-Methyl-tyrosine (inhibitors)
-
Perchloric acid
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, catalase, and ferrous ammonium sulfate.
-
Enzyme and Inhibitor Incubation: Pre-incubate the tyrosine hydroxylase enzyme with varying concentrations of the O-Methyl-tyrosine enantiomers or the racemic mixture for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-tyrosine and the cofactor BH4 to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding perchloric acid.
-
Quantification of L-DOPA: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using HPLC to quantify the amount of L-DOPA produced.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each compound (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
The DL-racemic mixture of O-Methyl-tyrosine serves as a valuable precursor for obtaining the individual D- and L-enantiomers, which likely exhibit distinct biological activities. The provided protocols for synthesis and resolution offer a foundation for researchers to produce and study these compounds. The primary mechanism of action, the inhibition of tyrosine hydroxylase, positions O-Methyl-tyrosine and its enantiomers as important tools for investigating the catecholamine system and for the potential development of novel therapeutics targeting neurological and psychiatric disorders. Further research is warranted to fully elucidate the comparative pharmacology of the D-, L-, and DL-racemic forms.
References
- 1. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. O-Methyltyrosine | C10H13NO3 | CID 97118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 4-Methoxy-L-phenylalanine | 6230-11-1 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to H-DL-TYR(ME)-OH: Sourcing and Applications for Researchers
For researchers, scientists, and drug development professionals, securing a reliable supply of high-quality reagents is paramount to experimental success. This in-depth technical guide provides comprehensive information on the procurement and application of H-DL-TYR(ME)-OH, a key building block in neuroscience research and peptide synthesis.
This guide offers a detailed overview of reputable suppliers, typical product specifications, and a procedural outline for purchasing. Furthermore, it delves into the core applications of this compound, providing illustrative experimental protocols and pathway diagrams to facilitate its integration into your research workflow.
Understanding this compound
This compound, also known as O-Methyl-DL-tyrosine or p-Methoxy-DL-phenylalanine, is a synthetic amino acid derivative of tyrosine. Its chemical structure features a methyl group protecting the phenolic hydroxyl group, which offers distinct advantages in various experimental settings. The DL-racemic mixture provides a cost-effective alternative to the individual enantiomers for certain applications.
Key Identifiers:
-
CAS Number: 7635-29-2
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
Sourcing and Procurement of this compound
Identifying a reputable supplier is the first critical step in procuring this compound. The following table summarizes key information for several recognized suppliers in the research chemical industry. It is important to note that purity, available quantities, and lead times can vary. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify the quality of the product.
| Supplier | Product Name(s) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Fmoc-Tyr(Me)-OH | ≥98% (TLC), ≥99.0% (HPLC) | 5 g, 25 g |
| Chem-Impex | O-Methyl-DL-tyrosine | ≥ 99% (TLC) | Inquire |
| Santa Cruz Biotechnology | O-Methyl-DL-tyrosine | Inquire | Inquire |
| ChemicalBook | This compound | Varies by supplier | Varies by supplier |
| Aapptec Peptides | H-Tyr(Me)-OH | Inquire | Inquire |
| MedChemExpress | H-Tyr(Me)-OH | 99.54% | 5 g, 10 g, 25 g, 100 g |
| Nanjing Peptide Biotech Ltd. | This compound | Inquire | 10g, 100g, 1kg, 10kg |
Purchasing Workflow:
The procurement process for research chemicals like this compound typically follows a standardized workflow. For institutional purchases, adherence to your organization's procurement policies is essential.
Core Applications and Experimental Protocols
This compound and its enantiomeric forms are valuable tools in several research areas, primarily due to their role as precursors in neurotransmitter synthesis and as building blocks in peptide chemistry.
Neuroscience Research: Investigating Catecholamine Pathways
O-methylated tyrosine derivatives can be utilized to study the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine.[1] By introducing this modified precursor, researchers can probe the activity of key enzymes in the synthesis pathway.
Signaling Pathway of Dopamine Synthesis:
Experimental Protocol: In Vitro Dopamine Release Assay (Adapted)
This protocol provides a general framework for assessing the effect of this compound on dopamine release from primary neuronal cultures or brain slices.
Materials:
-
This compound
-
Primary neuronal cell culture or prepared brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium (K+) aCSF for depolarization
-
Dopamine ELISA kit or HPLC with electrochemical detection
-
Standard laboratory equipment (incubator, centrifuge, etc.)
Methodology:
-
Cell/Tissue Preparation: Culture primary neurons or prepare acute brain slices from the desired brain region (e.g., striatum).
-
Pre-incubation: Equilibrate the cells/slices in aCSF for a defined period.
-
Treatment: Incubate the cells/slices with varying concentrations of this compound or a vehicle control for a specified time.
-
Stimulation: Induce dopamine release by replacing the medium with high K+ aCSF for a short period.
-
Sample Collection: Collect the supernatant (extracellular medium) for dopamine analysis.
-
Dopamine Quantification: Measure the concentration of dopamine in the collected samples using a dopamine ELISA kit or HPLC-ED.
-
Data Analysis: Normalize the dopamine release to the total protein content of the cells/slices and compare the results between the treated and control groups.
Peptide Synthesis
Protected amino acids like the Fmoc- or Boc-derivatives of O-methyl-tyrosine are fundamental reagents in solid-phase peptide synthesis (SPPS). The methyl protection of the hydroxyl group prevents unwanted side reactions during peptide chain elongation.
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the basic steps for incorporating an Fmoc-protected O-methyl-tyrosine into a peptide chain using manual SPPS.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Tyr(Me)-OH)
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Diethyl ether
-
HPLC for purification
Methodology:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid (e.g., Fmoc-Tyr(Me)-OH) with a coupling reagent and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.
Conclusion
This compound is a versatile and valuable reagent for researchers in neuroscience and peptide chemistry. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and the application of well-defined experimental protocols are essential for achieving reproducible and meaningful scientific results. This guide provides a foundational framework to assist researchers in effectively procuring and utilizing this important synthetic amino acid.
References
The Strategic Integration of Non-Natural Amino Acids in Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability, low bioavailability, and limited conformational diversity. The incorporation of non-natural amino acids (nnAAs) has emerged as a powerful strategy to overcome these challenges, enabling the rational design of peptide-based therapeutics with enhanced efficacy and drug-like properties. This in-depth technical guide explores the core principles of utilizing nnAAs in peptide design, from synthetic methodologies to their impact on structure and function, with a focus on applications in modulating key signaling pathways.
Synthesis of Peptides Incorporating Non-Natural Amino Acids
The synthesis of peptides containing nnAAs primarily relies on two robust methodologies: Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone for the assembly of peptides containing nnAAs.[1] The fundamental workflow mirrors that of standard SPPS, involving iterative cycles of Nα-amino group deprotection and coupling of the subsequent amino acid to a growing peptide chain anchored to a solid support.[1] However, the unique structural features of nnAAs often necessitate modifications to standard protocols, particularly concerning steric hindrance from bulky side chains or α,α-disubstitution, which can impede coupling reactions.[1]
Native Chemical Ligation (NCL)
NCL is a powerful technique for the synthesis of large peptides and proteins that are inaccessible by direct SPPS.[2] It involves the chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine residue of another peptide, forming a native peptide bond at the ligation site.[2][3] This method is particularly advantageous for incorporating nnAAs into large synthetic proteins.[4]
Classes of Non-Natural Amino Acids in Peptide Design
A vast array of nnAAs has been developed to confer specific properties upon peptides. Key classes include:
-
D-Amino Acids: The substitution of L-amino acids with their D-enantiomers is a common strategy to enhance resistance to enzymatic degradation by proteases.[5][6]
-
N-methylated Amino Acids: N-methylation of the peptide backbone can improve metabolic stability, membrane permeability, and in some cases, receptor binding affinity.[1][7]
-
Hydrocarbon-Stapled Amino Acids: These nnAAs introduce a covalent, all-hydrocarbon cross-link between amino acid side chains, stabilizing α-helical conformations critical for mediating protein-protein interactions (PPIs).[2][8]
-
Azido and Alkynyl Amino Acids: These nnAAs serve as bioorthogonal handles for "click chemistry," enabling facile peptide cyclization, labeling, and conjugation.[9]
-
Fluorescently Labeled Amino Acids: Incorporation of nnAAs with intrinsic fluorescence allows for the direct visualization and tracking of peptides in biological systems.[10][11]
Impact of Non-Natural Amino Acids on Peptide Properties
The introduction of nnAAs can profoundly influence the physicochemical and pharmacological properties of peptides.
Enhanced Proteolytic Stability
A major hurdle in peptide drug development is their rapid degradation by proteases. The incorporation of nnAAs, such as D-amino acids or β-amino acids, can significantly increase peptide half-life in serum.[5][12][13]
| Peptide/Analog | Modification | Half-life in Human Serum (t½) | Fold Increase in Stability | Reference |
| Pep05 (Parent) | L-amino acids | < 1 h | - | [5] |
| DP06 | L-Lys and L-Arg replaced with D-amino acids | > 24 h | > 24 | [5] |
| UP09 | Single Aib at N-terminus | Significantly enhanced plasma stability | Data not quantified | [5] |
| Peptide 1 | L-amino acids | 43.5 h | - | [14] |
| Peptide 5 | Tam label at a different position | 3.8 h | -0.11 | [14] |
Conformational Stabilization and Enhanced Binding Affinity
For peptides that adopt specific secondary structures, such as α-helices, to interact with their targets, nnAAs can be used to pre-organize the peptide into its bioactive conformation. Hydrocarbon stapling is a prime example of a technique that enhances helicity and, consequently, binding affinity for intracellular targets.[2][8][15]
| Peptide | Stapling | % Helicity (in aqueous buffer) | Binding Affinity (Kᵢ) to MDM2 | Reference |
| Unstapled p53 peptide | No | Low | ~1-10 µM | [16] |
| Stapled peptide 2a | i, i+4 | 50% | 130 nM | [16] |
| Stapled peptide 3a | i, i+7 | 65% | 40 nM | [16] |
| Unstapled BID BH3 | No | 14-20% | > 1 µM | [2] |
| Stapled BID SAHB | Yes | 71-91% | Nanomolar range | [2] |
| Unstapled BIM BH3 | No | Low | > 1 µM | [17] |
| Stapled BIM SAHBA | Yes | High | High affinity to Bcl-2 family proteins | [17] |
| Peptide | Modification | Binding Affinity (Kd) to MDM2 | IC50 | Reference |
| p53 (wild-type) | - | - | - | [18] |
| Sulfono-γ-AApeptide PS10 | Non-natural backbone | 26 nM | 0.891 µM | [18] |
Improved Cell Permeability
The cellular membrane is a significant barrier for many peptide therapeutics. The incorporation of nnAAs can enhance the ability of peptides to cross this barrier. For instance, modifying cell-penetrating peptides (CPPs) like Tat with hydrophobic nnAAs can increase their cellular uptake.[19][20][21]
| Peptide | Modification | Cellular Uptake (Fold increase vs. control) | Cell Line | Reference |
| Tat-5-FAM (NTF) | None | 6-fold vs 5-FAM alone | HeLa | [19] |
| C16NTF | Palmitoylation | 40-fold vs 5-FAM alone | HeLa | [19] |
| L-CPPs | L-amino acids | Higher uptake | MC57, HeLa | [22] |
| D-CPPs | D-amino acids | Lower uptake | MC57, HeLa | [22] |
| pBP-NBD | - | Moderate efficacy | CRPC cells | [20] |
| pBP-NBD with L- or D-BiP | Incorporation of biphenylalanine | Drastically increased uptake | CRPC cells | [20] |
Tailored Pharmacokinetic Profiles
By strategically incorporating nnAAs, the pharmacokinetic properties of peptides can be fine-tuned to achieve desired absorption, distribution, metabolism, and excretion (ADME) profiles.[23][24][25]
| Peptide | Modification | Key Pharmacokinetic Parameter Change | Reference |
| Somatostatin | L-Trp to D-Trp substitution | Extended half-life | [23] |
| GnRH analogs | Synthetic amino acid incorporation | Extended half-lives | [23] |
| General Peptides | N-terminal acetylation, C-terminal amidation | Increased stability | [25] |
| General Peptides | PEGylation | Increased half-life, reduced immunogenicity | [23] |
Introduction of Novel Functionalities
Fluorescent nnAAs introduce intrinsic optical properties into peptides, enabling their use as probes for bioimaging and diagnostics without the need for bulky external fluorophores.[10][26]
| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| L-Tryptophan | 280 | 348 | 0.13 | [10] |
| 4-Cyanophenylalanine | 240 | - | ~0.65 | [10] |
| 4-Cyano-L-tryptophan | - | - | 0.88 | [10] |
| Carbazole-derived aa (13d) | ~350 | ~400 | High in organic solvents and water | [26] |
| Se-bridged amino acids (5, 6) | 456-540 | 545-652 | 0.16 - 0.49 | [27] |
Applications in Targeting Key Signaling Pathways
Peptides incorporating nnAAs are invaluable tools for dissecting and modulating complex signaling pathways implicated in disease, such as cancer.
The p53-MDM2 Pathway
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and apoptosis.[10] Stapled peptides designed to mimic the α-helical region of p53 that binds to MDM2 have shown great promise in reactivating p53 function in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids [mdpi.com]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 10. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]
- 17. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 26. Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01173B [pubs.rsc.org]
- 27. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to O-Methyl-DL-tyrosine: An Exploratory Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methyl-DL-tyrosine is a synthetic derivative of the amino acid tyrosine, characterized by a methoxy group on the phenyl ring. This modification confers unique biochemical properties, primarily its function as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine biosynthesis pathway. This technical guide provides a comprehensive overview of O-Methyl-DL-tyrosine, including its chemical properties, synthesis, and biological activities. Particular focus is placed on its role in neuroscience research and potential therapeutic applications in disorders related to neurotransmitter imbalances, such as Parkinson's disease and mood disorders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows to serve as a resource for researchers in drug discovery and development.
Introduction
O-Methyl-DL-tyrosine is a valuable tool in biochemical and pharmacological research due to its structural similarity to tyrosine and its ability to modulate the synthesis of crucial neurotransmitters like dopamine and norepinephrine.[1] Its primary mechanism of action is the inhibition of tyrosine hydroxylase, which makes it a subject of interest for studying and potentially treating conditions associated with dysregulated catecholamine signaling.[2] This guide will delve into the technical aspects of O-Methyl-DL-tyrosine, providing a foundational understanding for its application in exploratory studies.
Chemical and Physical Properties
O-Methyl-DL-tyrosine, also known as p-Methoxy-DL-phenylalanine, is a white crystalline powder.[3] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | H-DL-Tyr(Me)-OH, p-Methoxy-DL-phenylalanine | [3] |
| CAS Number | 7635-29-2 | [3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [4] |
| Molecular Weight | 195.22 g/mol | [4] |
| Appearance | White powder | [1] |
| Storage | 0-8°C | [1] |
| SMILES | COc1ccc(cc1)CC(C(=O)O)N | [4] |
| InChIKey | GEYBMYRBIABFTA-UHFFFAOYSA-N | [4] |
Synthesis of O-Methyl-DL-tyrosine
While a detailed, step-by-step protocol for the synthesis of O-Methyl-DL-tyrosine is not extensively documented in publicly available literature, a general synthetic route can be inferred from standard organic chemistry principles and related syntheses. A plausible method involves the O-methylation of a suitably protected DL-tyrosine derivative.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of O-Methyl-DL-tyrosine.
Biological Activity and Mechanism of Action
The primary biological activity of O-Methyl-DL-tyrosine is the inhibition of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[2] By acting as a competitive inhibitor, O-Methyl-DL-tyrosine reduces the overall production of these neurotransmitters.
Catecholamine Biosynthesis Pathway
The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by O-Methyl-DL-tyrosine.
Caption: Catecholamine biosynthesis pathway and inhibition by O-Methyl-DL-tyrosine.
Quantitative Data on Tyrosine Hydroxylase Inhibition
Table 1: In Vivo Effects of α-Methyl-p-tyrosine (AMPT) on Catecholamine Levels
| Species | Brain Region | AMPT Dose | Effect on Dopamine Levels | Reference |
| Rat | Nucleus Accumbens | 100 µM (local infusion) | Reduced to 30% of baseline | [5] |
| Rat | Dorsal Striatum | 100 µM (local infusion) | Reduced to 60% of baseline | [5] |
| Rat | Whole Brain | 250 mg/kg (i.p.) | Identical decrease in accumbal and striatal DA efflux | [5] |
| Human (Pheochromocytoma) | Systemic | 600 - 4000 mg/day | 20-79% reduction in total catecholamines | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of O-Methyl-DL-tyrosine and other tyrosine hydroxylase inhibitors.
In Vitro Tyrosine Hydroxylase Inhibition Assay (Real-Time Colorimetric Method)
This protocol is adapted from a real-time plate reader assay for TH activity and can be used to determine the inhibitory potential of compounds like O-Methyl-DL-tyrosine.[6]
Materials:
-
Recombinant human tyrosine hydroxylase (hTH)
-
L-tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Iron (II) sulfate (FeSO₄)
-
Catalase
-
Sodium periodate
-
HEPES buffer
-
O-Methyl-DL-tyrosine (or other inhibitor)
-
96-well microplate
-
Spectrophotometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of O-Methyl-DL-tyrosine in a suitable solvent (e.g., water or DMSO) and create a dilution series to test a range of concentrations.
-
Prepare a reaction mixture (Mixture A) containing hTH, FeSO₄, and BH4 in HEPES buffer. Pre-incubate on ice for 5-10 minutes.
-
Prepare a substrate mixture (Mixture B) containing L-tyrosine and sodium periodate in HEPES buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the desired concentrations of O-Methyl-DL-tyrosine or vehicle control.
-
Add Mixture A to all wells.
-
Initiate the reaction by adding Mixture B to all wells.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 475 nm every minute for 30-60 minutes. The product, dopachrome, has a characteristic absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Microdialysis for Monitoring Dopamine Levels
This protocol provides a framework for assessing the in vivo effects of O-Methyl-DL-tyrosine on extracellular dopamine levels in a specific brain region of a freely moving animal.[7][8][9]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD)
-
O-Methyl-DL-tyrosine
-
Experimental animals (e.g., rats)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula directed at the brain region of interest (e.g., striatum or nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Administer O-Methyl-DL-tyrosine systemically (e.g., intraperitoneal injection) or locally through the dialysis probe.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using HPLC-ECD.
-
-
Data Analysis:
-
Express the dopamine concentration in each sample as a percentage of the mean baseline concentration.
-
Plot the percentage change in dopamine levels over time to visualize the effect of O-Methyl-DL-tyrosine.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a logical workflow for the preclinical evaluation of a potential tyrosine hydroxylase inhibitor like O-Methyl-DL-tyrosine.
Caption: Logical workflow for preclinical evaluation of a TH inhibitor.
Conclusion
O-Methyl-DL-tyrosine represents a significant research tool for the exploration of the catecholamine system. Its inhibitory action on tyrosine hydroxylase allows for the controlled modulation of dopamine and norepinephrine synthesis, providing a valuable method for studying the roles of these neurotransmitters in both normal physiological processes and pathological conditions. While more extensive quantitative data on its specific inhibitory potency are needed, the experimental frameworks and methodologies outlined in this guide, drawn from studies of O-Methyl-DL-tyrosine and its close analogue α-methyl-p-tyrosine, offer a solid foundation for future exploratory studies. Further research into this compound may uncover novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of microdialysis for monitoring tyrosine hydroxylase activity in the brain of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of H-DL-Tyr(Me)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid H-DL-Tyr(Me)-OH (O-Methyl-DL-tyrosine) into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the advantages of utilizing O-methylated tyrosine derivatives, details experimental protocols for both Fmoc and Boc protection strategies, presents representative quantitative data, and discusses analytical methods for peptide characterization.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the amino acid tyrosine where the phenolic hydroxyl group is protected by a methyl ether.[1][2] This modification offers several advantages in drug discovery and peptide therapeutic development. The O-methyl group serves as a permanent protecting group, preventing potential side reactions such as O-acylation during coupling steps in SPPS.[3] This simplifies the synthesis process by eliminating the need for an additional side-chain protecting group and its subsequent removal.[3]
Incorporating O-methylated tyrosine, particularly the D-enantiomer, can enhance a peptide's stability against enzymatic degradation, potentially leading to a longer in vivo half-life.[3][4] The increased hydrophobicity imparted by the methyl group can also influence the peptide's solubility and binding affinity to its target receptor.[3] Peptides containing O-methylated tyrosine have shown significant potential in modulating biological pathways, including opioid receptor activity.[5]
Data Presentation: Synthesis Parameters and Expected Outcomes
The following tables summarize typical quantitative data expected during the solid-phase synthesis of a peptide containing an O-methylated tyrosine residue. These values are illustrative and can vary based on the specific peptide sequence, length, scale of synthesis, and the instrumentation used.
Table 1: Representative Resin and Synthesis Parameters
| Parameter | Value | Notes |
| Resin Type | Merrifield or PAM Resin (for C-terminal acids); MBHA or BHA Resin (for C-terminal amides) | The choice of resin determines the C-terminal functionality of the peptide.[5][6] |
| Resin Substitution | 0.5 - 1.0 mmol/g | A lower substitution level may be beneficial for longer or more complex peptides to minimize steric hindrance.[2] |
| Coupling Efficiency (per step) | >99% | Monitoring with a qualitative test like the Kaiser test is crucial to ensure complete coupling.[2] |
| Crude Peptide Yield | 60 - 85% | Dependent on the length and sequence of the peptide.[5] |
| Final Purity (after HPLC) | >95% | Purity is assessed by analytical RP-HPLC and confirmed by mass spectrometry.[7] |
Table 2: Comparative Deprotection Times for Fmoc Group Removal
| Reagent | Deprotection Time | Notes |
| 20% Piperidine in DMF | 3 minutes + 7 minutes | Standard and widely used method.[3] |
| 2% DBU / 5% Piperazine in DMF | 2 minutes + 5 minutes | An accelerated protocol, useful for sterically hindered or aggregation-prone sequences.[3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the incorporation of this compound into a growing peptide chain using both Fmoc and Boc-based solid-phase peptide synthesis.
Protocol 1: Fmoc-SPPS Incorporation of Fmoc-Tyr(Me)-OH
This protocol describes a single cycle for adding Fmoc-Tyr(Me)-OH to a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling:
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[3]
2. Fmoc Deprotection (Standard Protocol):
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 7 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute).[3]
3. Coupling of Fmoc-Tyr(Me)-OH:
-
In a separate vessel, dissolve Fmoc-Tyr(Me)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.[8]
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution to activate the amino acid.[8]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction can be heated to 50°C for 30-60 minutes.[8]
4. Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete coupling.[9]
-
If the coupling is incomplete, repeat the coupling step.
5. Capping (Optional):
-
If unreacted amino groups persist after a second coupling, they should be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[5]
6. Washing:
-
After complete coupling, wash the resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x) and dry under vacuum.[3]
Protocol 2: Boc-SPPS Incorporation of Boc-D-Tyr(Me)-OH
This protocol describes a single cycle for adding Boc-D-Tyr(Me)-OH to a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling:
-
Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.[9]
2. Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[2][9]
3. Neutralization:
-
Add a 10% (v/v) solution of DIEA in DCM to the resin and agitate for 5 minutes.
-
Repeat the neutralization step.
4. Coupling of Boc-D-Tyr(Me)-OH:
-
In a separate vessel, dissolve Boc-D-Tyr(Me)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.[9]
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.[2]
5. Monitoring and Washing:
-
Follow the same monitoring and washing procedures as described in Protocol 1.
Final Cleavage and Purification
For Fmoc-SPPS:
-
Cleavage from the resin and removal of side-chain protecting groups is typically achieved by treatment with a cleavage cocktail containing TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
The crude peptide is precipitated with cold diethyl ether, washed, and dried.[3]
For Boc-SPPS:
-
Final cleavage requires a strong acid such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][5]
-
A common cleavage cocktail is HF/anisole (9:1, v/v) at 0°C for 1-2 hours.[5]
-
The crude peptide is precipitated with cold diethyl ether.
Purification:
-
The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2]
Peptide Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is the primary technique for assessing the purity of the synthesized peptide.[10]
-
A pure peptide will show a single, sharp peak in the chromatogram. Impurities, such as deletion or truncated sequences, will appear as additional peaks.[6]
-
Detection is typically performed at 220 nm, corresponding to the absorbance of the peptide bond.[6]
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.[10]
-
Electrospray ionization (ESI) is a common ionization method for peptides.
-
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of this compound.[11]
Visualizations
Experimental Workflows
Caption: General workflows for a single coupling cycle in Fmoc and Boc-based SPPS.
Representative Signaling Pathway
Peptides containing modified amino acids like this compound can be designed to modulate various signaling pathways. A common target for therapeutic peptides is the G-protein coupled receptor (GPCR) signaling cascade.
Caption: A representative GPCR signaling pathway modulated by a therapeutic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Fmac-DL-Tyr(Me)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery and development, the incorporation of modified amino acids is a key strategy to enhance the pharmacological properties of peptides, such as metabolic stability, binding affinity, and bioavailability.[1] O-methylated tyrosine, introduced into a peptide sequence using Fmoc-DL-Tyr(Me)-OH, is a valuable building block for this purpose. The methyl group on the phenolic hydroxyl of tyrosine serves as a permanent protecting group under standard solid-phase peptide synthesis (SPPS) conditions, preventing modification of the hydroxyl group and potentially mimicking the phosphorylated state of tyrosine in certain biological contexts.[2]
These application notes provide a comprehensive guide to the use of Fmoc-DL-Tyr(Me)-OH in automated peptide synthesis. Detailed protocols for leading automated peptide synthesizers, a summary of expected quantitative outcomes, and a discussion of the application of Tyr(Me)-containing peptides in studying signaling pathways are presented.
Data Presentation
The following table summarizes illustrative quantitative data comparing the automated synthesis of a model decapeptide containing a Tyr(Me) residue versus the analogous peptide with a standard tert-butyl protected tyrosine (Tyr(tBu)). This data is intended to be representative and may vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
| Parameter | Peptide with Fmoc-DL-Tyr(Me)-OH | Peptide with Fmoc-L-Tyr(tBu)-OH | Notes |
| Crude Peptide Yield (%) | ~75-85 | ~80-90 | Yields are comparable, with slight variations depending on sequence and coupling efficiency. |
| Crude Peptide Purity (by HPLC, %) | ~65-75 | ~70-80 | Purity of the crude product is generally high for both, with the Tyr(tBu) peptide sometimes showing slightly higher purity due to well-established protocols. |
| Final Purified Peptide Yield (%) | ~30-40 | ~35-45 | The final yield after purification is dependent on the crude purity and the efficiency of the purification process. |
| Final Peptide Purity (by HPLC, %) | >98 | >98 | High purity can be achieved for both peptides with standard HPLC purification. |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed | Mass spectrometry is essential for verifying the correct incorporation of the modified amino acid. |
| Potential Side Reactions | Low risk of demethylation under standard conditions. | Potential for t-butylation of sensitive residues (e.g., Trp, Met) during cleavage. | The O-methyl group is highly stable; demethylation is a minor concern with optimized protocols.[3] |
Experimental Protocols
General Considerations for Automated Peptide Synthesis with Fmoc-DL-Tyr(Me)-OH
The incorporation of Fmoc-DL-Tyr(Me)-OH into a peptide sequence using an automated synthesizer follows standard Fmoc-SPPS chemistry. The coupling of Fmoc-DL-Tyr(Me)-OH is generally efficient and does not require special conditions compared to other standard Fmoc-amino acids.[1]
Key Reagents and Solvents:
-
Resin: Rink Amide or Wang resin are commonly used, depending on whether a C-terminal amide or carboxylic acid is desired.
-
Fmoc-Amino Acids: High-purity Fmoc-amino acids are crucial for successful synthesis.
-
Solvents: DMF (N,N-Dimethylformamide) is the primary solvent for washing and reactions. DCM (Dichloromethane) is used for final resin washing.
-
Deprotection Reagent: A solution of 20% piperidine in DMF is the standard for Fmoc group removal.
-
Coupling Reagents: A variety of coupling reagents can be used, with HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being common choices for their high efficiency.
-
Activator Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) are used to activate the Fmoc-amino acids for coupling.
-
Cleavage Cocktail: A standard cleavage cocktail, such as 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), and 2.5% water, is used to cleave the peptide from the resin and remove side-chain protecting groups. The O-methyl group of Tyr(Me) is stable to this cocktail.
Detailed Protocol for Automated Peptide Synthesis on a CEM Liberty Blue™ Synthesizer
This protocol provides a general guideline for the synthesis of a peptide containing Fmoc-DL-Tyr(Me)-OH on a CEM Liberty Blue™ microwave peptide synthesizer. Parameters may need to be optimized based on the specific peptide sequence.
Instrument Setup:
-
Ensure all reagent and solvent bottles are sufficiently filled.
-
Place vials containing the required Fmoc-amino acids, including Fmoc-DL-Tyr(Me)-OH, in the designated positions on the instrument.
-
Load the appropriate resin into the reaction vessel.
-
Prime all reagent and solvent lines according to the manufacturer's instructions.
Synthesis Program (0.1 mmol scale):
| Step | Operation | Reagent/Solvent | Volume | Duration/Repeats | Microwave Power/Temp |
| 1 | Resin Swelling | DMF | 7 mL | 10 min | Off |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 2 x 3 min | 75°C |
| 3 | Washing | DMF | 7 mL | 5x | Off |
| 4 | Amino Acid Coupling | Fmoc-AA (0.2 M in DMF) | 2.5 mL (5 eq) | 5 min | 90°C, 35W |
| DIC (1.0 M in DMF) | 1.0 mL | ||||
| Oxyma Pure (1.0 M in DMF) | 1.0 mL | ||||
| 5 | Washing | DMF | 7 mL | 3x | Off |
| 6 | Repeat Steps 2-5 for each amino acid in the sequence | ||||
| 7 | Final Deprotection | 20% Piperidine in DMF | 5 mL | 2 x 3 min | 75°C |
| 8 | Final Washing | DMF | 7 mL | 5x | Off |
| 9 | Final Resin Wash | DCM | 7 mL | 3x | Off |
Post-Synthesis:
-
After completion of the synthesis, manually remove the resin from the reaction vessel.
-
Dry the resin under vacuum.
-
Proceed with the cleavage and deprotection of the peptide.
Detailed Protocol for Automated Peptide Synthesis on a Prelude® X Synthesizer
This protocol outlines a general procedure for synthesizing a peptide containing Fmoc-DL-Tyr(Me)-OH on a Gyros Protein Technologies Prelude® X peptide synthesizer.
Instrument Setup:
-
Fill all solvent and reagent bottles to the required levels.
-
Place the required Fmoc-amino acid vials, including Fmoc-DL-Tyr(Me)-OH, in the amino acid rack.
-
Load the appropriate resin into the reaction vessel(s).
-
Ensure the system is properly primed and calibrated.
Synthesis Program (0.1 mmol scale):
| Step | Operation | Reagent/Solvent | Volume | Duration/Repeats | Agitation/Heating |
| 1 | Resin Swelling | DMF | 5 mL | 15 min | Nitrogen bubbling |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 4 mL | 2 x 5 min | Nitrogen bubbling |
| 3 | Washing | DMF | 5 mL | 6x | Nitrogen bubbling |
| 4 | Amino Acid Coupling | Fmoc-AA (0.5 M in DMF) | 1 mL (5 eq) | 45 min | Nitrogen bubbling, optional heating to 50°C for difficult couplings |
| HCTU (0.5 M in DMF) | 1 mL | ||||
| DIPEA (2 M in NMP) | 0.5 mL | ||||
| 5 | Washing | DMF | 5 mL | 6x | Nitrogen bubbling |
| 6 | Repeat Steps 2-5 for each amino acid in the sequence | ||||
| 7 | Final Deprotection | 20% Piperidine in DMF | 4 mL | 2 x 5 min | Nitrogen bubbling |
| 8 | Final Washing | DMF | 5 mL | 6x | Nitrogen bubbling |
| 9 | Final Resin Wash | DCM | 5 mL | 3x | Nitrogen bubbling |
Post-Synthesis:
-
Following the completion of the synthesis, retrieve the reaction vessel containing the peptide-resin.
-
Dry the resin thoroughly under vacuum.
-
Cleave the peptide from the resin using the appropriate cleavage cocktail.
Peptide Cleavage and Deprotection
-
Transfer the dry peptide-resin to a reaction vessel.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Peptide Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (MS) to confirm the molecular weight and by analytical RP-HPLC to determine the purity.
Visualizations
Experimental Workflow
Signaling Pathway Application
O-methylated tyrosine can serve as a non-hydrolyzable mimic of phosphotyrosine, making peptides containing Tyr(Me) valuable tools for studying protein-protein interactions in signaling pathways that are regulated by tyrosine phosphorylation. A prominent example is the Receptor Tyrosine Kinase (RTK) signaling pathway, which is crucial for cell growth, proliferation, and differentiation.
The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, focusing on the recruitment of the adaptor protein Grb2 to the activated receptor, a key step in initiating the downstream Ras/MAPK cascade. A peptide containing Tyr(Me) could be used to competitively inhibit the binding of the Grb2 SH2 domain to the phosphorylated EGFR, thereby helping to elucidate the role of this specific interaction in the signaling cascade.
Conclusion
Fmoc-DL-Tyr(Me)-OH is a versatile and valuable building block for the automated synthesis of peptides with modified properties. Its incorporation follows standard Fmoc-SPPS protocols, and it exhibits good coupling efficiency and stability. The resulting Tyr(Me)-containing peptides are useful tools for investigating the role of tyrosine phosphorylation in cellular signaling pathways. The detailed protocols and illustrative data provided in these application notes should serve as a valuable resource for researchers in the fields of peptide chemistry, drug discovery, and chemical biology.
References
Application Notes and Protocols for the Manual Solid-Phase Synthesis of Peptides Containing Boc-DL-Tyr(Me)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of non-canonical amino acids is a key strategy in modern peptide drug design to enhance pharmacological properties such as potency, stability, and receptor selectivity. Boc-DL-Tyr(Me)-OH, an O-methylated derivative of tyrosine, is a valuable building block in solid-phase peptide synthesis (SPPS). The methyl ether on the phenolic side-chain is a permanent protecting group, stable to the acidic conditions used for the removal of the temporary Nα-tert-butyloxycarbonyl (Boc) group.[1][2] This prevents unwanted side reactions at the tyrosine side chain, making it highly compatible with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[3] The DL-racemic mixture allows for the introduction of either D- or L-Tyr(Me) into the peptide sequence, which can be separated during purification. The D-configuration, in particular, can significantly increase resistance to enzymatic degradation.[1]
These application notes provide a comprehensive guide for the efficient manual synthesis of peptides incorporating Boc-DL-Tyr(Me)-OH using the Boc-SPPS methodology.
Data Presentation
The following tables summarize typical reagents and quantitative parameters for the manual Boc-SPPS of a peptide containing a Tyr(Me) residue. These values are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.
Table 1: Key Reagents and Their Functions in Boc-SPPS
| Reagent | Abbreviation | Function |
| Merrifield or PAM Resin | - | Solid support for peptide synthesis. PAM resin offers greater stability to repetitive acid treatments.[2] |
| Dichloromethane | DCM | Solvent for resin swelling, washing, and Boc deprotection.[2] |
| N,N-Dimethylformamide | DMF | Primary solvent for coupling reactions and washing.[2] |
| Trifluoroacetic acid | TFA | Reagent for the cleavage of the Nα-Boc protecting group.[2] |
| Diisopropylethylamine | DIEA | Base for neutralization of the protonated α-amino group after Boc deprotection.[2] |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide coupling reagent for activating the carboxylic acid group of the incoming amino acid.[3] |
| 1-Hydroxybenzotriazole | HOBt | Additive used with DIC to suppress racemization and improve coupling efficiency.[3][4] |
| HATU | HATU | Aminium-based coupling reagent, often used for sterically hindered amino acids.[2][5] |
| Acetic Anhydride | Ac₂O | Capping agent to block unreacted amino groups and prevent deletion sequences.[2] |
| Hydrogen Fluoride / Trifluoromethanesulfonic acid | HF / TFMSA | Strong acids for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[2] |
| Anisole / Thioanisole | - | Scavengers used during final cleavage to prevent side reactions, such as alkylation of sensitive residues.[2] |
Table 2: Representative Quantitative Parameters for Boc-SPPS of a Tyr(Me)-Containing Peptide
| Parameter | Typical Value | Notes |
| Resin | ||
| Resin Type | Merrifield or PAM Resin | PAM resin is recommended for longer peptides due to its higher acid stability.[2][6] |
| Substitution Level | 0.4 - 0.8 mmol/g | Lower substitution can be beneficial for longer or more complex peptides.[2] |
| Coupling | ||
| Boc-Amino Acid Excess | 2.5 - 3.0 equivalents | An excess of amino acid and coupling reagents drives the reaction to completion.[2] |
| Coupling Time (Standard Amino Acids) | 1 - 2 hours | Monitored by the Kaiser test for the presence of free primary amines.[2] |
| Coupling Time (Boc-DL-Tyr(Me)-OH) | 2 - 4 hours | May require longer coupling times or double coupling due to potential steric hindrance.[2] |
| Coupling Efficiency | > 99% | Essential for the synthesis of high-purity peptides. Monitored by the Kaiser test.[3][7] |
| Deprotection | ||
| TFA Concentration in DCM | 50% (v/v) | Standard condition for Boc removal.[2] |
| Deprotection Time | 30 minutes | Typically performed in two steps: a short pre-wash followed by a longer treatment.[2] |
| Cleavage | ||
| Cleavage Cocktail | HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole | Choice depends on the peptide sequence and other side-chain protecting groups.[2] |
| Cleavage Time | 1 - 2 hours at 0°C | Temperature and time are critical to minimize side reactions.[2] |
| Crude Peptide Yield | 60 - 85% | Dependent on the length and sequence of the peptide.[2] |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification by preparative RP-HPLC.[3] |
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a model peptide incorporating Boc-DL-Tyr(Me)-OH using the Boc/Bzl strategy on Merrifield resin.
Protocol 1: Resin Preparation and First Amino Acid Attachment
This protocol describes the initial swelling of the resin and the attachment of the C-terminal amino acid.
-
Resin Swelling:
-
First Amino Acid Attachment (Cesium Salt Method):
-
In a separate flask, dissolve the first Boc-protected amino acid (2.5 mmol) in a mixture of ethanol and water.[2]
-
Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).[1][2]
-
Lyophilize the solution to obtain the dry Boc-amino acid cesium salt.[1][2]
-
Add the dried cesium salt to the swollen resin in 10 mL of DMF.[1]
-
Heat the mixture at 50°C for 12-24 hours with agitation.[1][2]
-
Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).[1]
-
Dry the resin under vacuum.
-
Protocol 2: Peptide Chain Elongation (Single Cycle)
This protocol describes a single cycle of deprotection, neutralization, and coupling. This cycle is repeated for each amino acid in the sequence.
-
Boc Deprotection:
-
Wash the peptide-resin with DCM (3 x 10 mL).[2]
-
Add a solution of 50% TFA in DCM (v/v, 10 mL) to the resin and agitate for 2 minutes. Drain the solution.[2]
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[1][2]
-
Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL) to remove residual acid.[2][8]
-
-
Neutralization:
-
Coupling of Boc-DL-Tyr(Me)-OH:
-
In a separate vial, dissolve Boc-DL-Tyr(Me)-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF. For difficult couplings, HATU (2.9 eq.) can be used instead of HOBt.[1]
-
Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes. If using HATU, add DIEA (6 eq.).[1][8]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1][2]
-
-
Monitoring and Capping:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[1]
-
If the Kaiser test is positive (blue beads), recouple for another 1-2 hours.
-
If coupling remains incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM for 30 minutes.
-
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups.
Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a certified fume hood.
-
Resin Preparation:
-
After the final deprotection cycle, wash the peptide-resin with DCM (3x) and methanol (3x).
-
Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.[9]
-
-
Peptide Cleavage (HF Method):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger such as anisole (1.0 mL per gram of resin).
-
Cool the apparatus to 0°C.
-
Carefully condense liquid HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[2]
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Isolation:
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[10]
-
Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[3][10] A white precipitate should form.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.[1]
-
Dry the crude peptide under vacuum.[1]
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Mandatory Visualizations
Caption: Workflow for a single cycle of manual Boc-SPPS.
Caption: Protection strategy for Boc-DL-Tyr(Me)-OH in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of H-DL-Tyr(Me)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of the non-canonical amino acid H-DL-Tyr(Me)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The O-methylation of the tyrosine side chain offers a permanent protecting group, simplifying the synthesis process by eliminating the need for an additional side-chain protecting group and its subsequent removal.[1] Furthermore, the incorporation of O-methylated tyrosine derivatives can enhance the biological properties of peptides, such as enzymatic stability and bioavailability.[2][3]
This document details protocols for both Fmoc/tBu and Boc/Bzl protection strategies, addresses the challenges associated with coupling this sterically hindered amino acid, and provides recommendations for optimizing reaction conditions to achieve high coupling efficiency and peptide purity.
Challenges in Coupling this compound
The primary challenge in incorporating this compound into a growing peptide chain is potential steric hindrance. This can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences in the final peptide product.[4][5] Key strategies to mitigate these issues include the selection of appropriate coupling reagents, optimization of reaction conditions, and the potential for double coupling.[3][6][7]
Data Presentation: Comparison of Coupling Reagents and Conditions
While direct comparative studies for this compound are not extensively published, the following tables summarize the expected performance of various coupling reagents and strategies based on their known efficacy with other sterically hindered amino acids.[4][8] These tables are intended to guide the researcher in selecting an appropriate protocol.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Highly efficient, rapid, and low racemization.[3][9] Recommended for difficult couplings. |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Very effective and widely used, slightly less reactive than HATU.[7][9] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Similar in reactivity to HATU, a very effective choice.[8] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Good balance of reactivity and stability.[8] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Cost-effective, but may require longer reaction times or double coupling for complete reaction.[10] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Oxyma is a superior additive to HOBt, reducing racemization and improving efficiency.[7] |
Table 2: Influence of Reaction Conditions on Coupling Efficiency
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| Solvent | DMF | NMP or DMF/NMP mixture | NMP has superior solvating properties, which can reduce peptide aggregation and improve coupling efficiency.[3][4] |
| Temperature | Room Temperature | Room Temperature to 50°C | Gentle heating can help overcome the activation energy barrier for sterically hindered couplings.[4] |
| Microwave | N/A | 3-5 minutes at 75°C | Microwave-assisted SPPS can dramatically reduce reaction times and improve yields for difficult couplings.[2][6][11][12] |
| Coupling Time | 1-2 hours | 2-4 hours or overnight | Extended reaction times can drive the coupling reaction to completion.[4] |
| Double Coupling | Not standard | Recommended if Kaiser test is positive after initial coupling | Repeating the coupling step with fresh reagents can ensure complete reaction.[3][6][7] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using both Fmoc and Boc protection strategies.
Protocol 1: Fmoc-SPPS of a Peptide Containing DL-Tyr(Me)-OH
This protocol assumes the synthesis is being performed on a 0.1 mmol scale.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
2. Coupling of Fmoc-DL-Tyr(Me)-OH (HATU activation):
-
In a separate vessel, prepare the activation mixture:
-
Fmoc-DL-Tyr(Me)-OH (3 equivalents, 0.3 mmol)
-
HATU (2.9 equivalents, 0.29 mmol)
-
Dissolve in DMF or N-Methyl-2-pyrrolidone (NMP).
-
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, the reaction can be extended or gently heated to 50°C for 30-60 minutes.[3]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), proceed with a double coupling.[3]
3. Double Coupling (if necessary):
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Repeat the coupling step with a freshly prepared activation mixture.
4. Capping (Optional):
-
If the Kaiser test remains positive after double coupling, cap any unreacted amino groups to prevent the formation of deletion peptides. Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
5. Washing:
-
After a successful coupling (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times). The resin is now ready for the next deprotection and coupling cycle.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. A recommended mixture is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). To minimize potential partial demethylation of the Tyr(Me) residue, consider adding 5% v/v anisole as an additional scavenger and keeping the cleavage time to a minimum (1.5-2 hours).[1]
-
Add the cold cleavage cocktail to the resin and agitate gently for 1.5-2 hours at room temperature.
-
Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Wash the precipitated peptide with cold ether to remove scavengers and organic impurities.
-
Dry the crude peptide under vacuum.
Protocol 2: Boc-SPPS of a Peptide Containing DL-Tyr(Me)-OH
This protocol assumes the synthesis is being performed on a 0.1 mmol scale on a Merrifield resin.
1. Resin Swelling:
-
Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.
2. Boc Deprotection:
-
Drain the DCM and add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 times), followed by isopropanol (2 times), and then DMF (3 times).
3. Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3 times).
4. Coupling of Boc-DL-Tyr(Me)-OH (DIC/HOBt activation):
-
In a separate vessel, pre-activate the amino acid:
-
Dissolve Boc-DL-Tyr(Me)-OH (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in DMF.
-
Add DIC (3 equivalents, 0.3 mmol) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended.[4]
-
Monitoring: Perform a Kaiser test. If the test is positive, a double coupling is recommended.
5. Double Coupling and Capping (if necessary):
-
Follow the procedures outlined in the Fmoc-SPPS protocol (Protocol 1, steps 3 and 4).
6. Washing:
-
After a successful coupling, wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
7. Final Cleavage:
-
After completion of the synthesis, the peptide is cleaved from the resin using a strong acid such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[12] A typical cleavage cocktail is HF/anisole (9:1, v/v) at 0°C for 1-2 hours.[12] HF is extremely hazardous and should only be handled by trained personnel in a specialized apparatus.
Mandatory Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a peptide containing this compound.
Caption: Decision workflow for ensuring complete coupling of this compound during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Note and Protocols: Efficient Cleavage of Peptides Containing O-Methyl-DL-tyrosine from Solid-Phase Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the resin support, coupled with the removal of any side-chain protecting groups.[1] This process is critical to obtaining a high yield of the desired peptide in high purity.[1] This application note provides detailed protocols for the cleavage of peptides containing the non-canonical amino acid O-Methyl-DL-tyrosine from two commonly used resins: Wang resin, for peptides with a C-terminal carboxylic acid, and Rink Amide resin, for peptides with a C-terminal amide.[1]
The O-methyl group on the tyrosine side chain serves as a permanent protecting group during SPPS, preventing unwanted side reactions at the phenolic hydroxyl group.[2] This methyl ether is generally stable under the standard trifluoroacetic acid (TFA) conditions used for cleavage.[1][2] However, the presence of the aromatic ring in O-Methyl-DL-tyrosine, as well as other sensitive residues in the peptide sequence, necessitates careful selection of scavengers in the cleavage cocktail to prevent side reactions such as alkylation and oxidation.[1][2]
General Considerations for Cleavage
Choice of Resin:
-
Wang Resin: This resin is used to synthesize peptides with a C-terminal carboxylic acid. The peptide is attached to the resin via an ester linkage that is cleaved by strong acids like TFA.[1][3]
-
Rink Amide Resin: This resin is employed for the synthesis of peptides with a C-terminal amide.[1] The linker is designed to be acid-labile, releasing the peptide as a C-terminal amide upon treatment with TFA.[1]
The Role of Scavengers:
During cleavage with TFA, reactive carbocations are generated from the cleavage of the resin linker and side-chain protecting groups (e.g., t-butyl, trityl).[1] These electrophilic species can re-attach to nucleophilic residues in the peptide, such as the aromatic rings of tyrosine and tryptophan, or the sulfur-containing side chains of methionine and cysteine.[1][4] Scavengers are added to the cleavage cocktail to trap these reactive carbocations and prevent unwanted modifications of the peptide.[1] While the O-methyl group protects the hydroxyl function of O-Methyl-DL-tyrosine, its aromatic ring is still susceptible to electrophilic attack.[1]
Experimental Protocols
Materials:
-
Peptide-bound resin (Wang or Rink Amide)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (see Table 1 for examples)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel
-
Filtration apparatus
-
Centrifuge
-
Nitrogen or vacuum line for drying
Safety Precautions:
All procedures involving TFA must be performed in a well-ventilated fume hood. TFA is highly corrosive and volatile, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.[1]
Protocol 1: Cleavage from Wang Resin
This protocol is for the cleavage of a peptide with a C-terminal carboxylic acid.
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel. Wash the resin with DCM to ensure it is dry, as residual DMF can interfere with the cleavage reaction.[2][5]
-
Cleavage Cocktail Preparation: Freshly prepare the appropriate cleavage cocktail. The choice of cocktail depends on the other amino acids present in the peptide sequence (see Table 1). For a peptide containing O-Methyl-DL-tyrosine without other sensitive residues, "Cocktail A" is generally suitable.[1] If the peptide also contains tryptophan (Trp), methionine (Met), or cysteine (Cys), a more robust cocktail like "Reagent K" is recommended.[1][2]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[1] For peptides with multiple sensitive residues, the cleavage time may need to be optimized.[6][7]
-
Peptide Collection: Filter the cleavage solution from the resin into a clean collection tube.[1]
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates with the solution from the previous step.[1][8]
-
Peptide Precipitation: In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[1][8] Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[1]
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether to remove scavengers and organic impurities.[1][2]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Cleavage from Rink Amide Resin
This protocol is for the cleavage of a peptide with a C-terminal amide. The procedure is very similar to that for Wang resin.
-
Resin Preparation: Place the dried peptide-Rink Amide resin into a reaction vessel and wash with DCM.[2]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh based on the peptide sequence (see Table 1).
-
Cleavage Reaction: Add the cleavage cocktail to the resin.
-
Incubation: Agitate the mixture at room temperature. The Rink Amide linker is highly acid-labile, and a cleavage time of 2-3 hours is typically sufficient.[1] For some sequences, a shorter time of 1-2 hours may be adequate.[9]
-
Peptide Collection, Precipitation, and Drying: Follow steps 5-9 from the Wang Resin protocol.
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides Containing O-Methyl-DL-tyrosine
| Cocktail Name | Composition | Recommended Use |
| Cocktail A | TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5) | General purpose for peptides without other highly sensitive residues.[1][4] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5) | Recommended for peptides containing sensitive residues such as Trp, Met, or Cys.[1][2][4] |
| Reagent B | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | An "odorless" alternative to cocktails containing thioanisole and EDT, useful for scavenging trityl-based protecting groups.[10] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / Dimethylsulfide / Ammonium Iodide (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5 w/w) | Specifically designed to prevent methionine oxidation during cleavage.[10][11] |
Table 2: Troubleshooting Potential Side Reactions
| Side Reaction | Cause | Prevention and Mitigation |
| Demethylation | Partial cleavage of the O-methyl group under prolonged exposure to strong acid. | Minimize the cleavage time. The O-methyl group is generally stable, but this can be a minor side product with extended cleavage times.[2] |
| Alkylation | Reactive carbocations from protecting groups or the linker attaching to the aromatic ring of O-Methyl-DL-tyrosine or other sensitive residues. | Use an effective scavenger cocktail (e.g., Reagent K). TIS is a good scavenger for trityl cations, while thioanisole and phenol are effective for other carbocations.[1][4] |
| Oxidation | Oxidation of the tyrosine ring or other sensitive residues like Met and Cys. | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[2] Use freshly prepared, degassed reagents.[2] For methionine-containing peptides, consider using Reagent H.[10][11] |
| Incomplete Deprotection | Protecting groups on other amino acids in the sequence are not fully removed. | Extend the cleavage time or use a stronger cleavage cocktail, while balancing the risk of other side reactions.[2] |
Visualizations
Caption: General workflow for peptide cleavage from resin.
Caption: Logic for choosing a cleavage cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of H-DL-TYR(ME)-OH Containing Peptides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern peptide-based drug discovery, the incorporation of non-natural amino acids is a key strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. O-methylation of tyrosine residues, such as in H-DL-TYR(ME)-OH, is a modification employed to improve metabolic stability and modulate receptor binding affinity. The methylation of the phenolic hydroxyl group of tyrosine significantly increases the hydrophobicity of the amino acid residue. This alteration in physicochemical properties necessitates specific considerations and optimization during purification.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for peptide purification due to its high resolving power and the use of volatile mobile phases that are compatible with subsequent lyophilization.[1][2] This application note provides a detailed protocol for the purification of synthetic peptides containing the O-methylated tyrosine analog, this compound. The protocols cover analytical method development, preparative purification, and post-purification analysis.
Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a gradient of water and an organic modifier like acetonitrile (ACN).[1] Peptides are loaded onto the column in a mobile phase with a low ACN concentration, where they bind to the stationary phase. As the concentration of ACN in the mobile phase increases, the peptides elute in order of increasing hydrophobicity. The O-methyl group on the tyrosine residue increases the peptide's interaction with the non-polar stationary phase, resulting in a longer retention time compared to its non-methylated counterpart, thus requiring a higher ACN concentration for elution.[1]
Data Presentation
The following tables summarize typical HPLC system parameters for both analytical and preparative scale purification, along with illustrative purification data for a model peptide to demonstrate the effect of O-methylation on RP-HPLC retention.
Table 1: HPLC System and Parameters [1]
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å | C18, 21.2 x 250 mm, 10 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18-20 mL/min |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
| Injection Volume | 10-50 µL | 1-5 mL |
| Typical Load | < 1 mg | 50-150 mg |
Table 2: Illustrative Purification Data for a Model Peptide [1]
This table provides a hypothetical comparison to illustrate the effect of O-methylation on RP-HPLC retention time and the required elution conditions.
| Peptide Sequence | Modification | Retention Time (min) | Elution (% ACN) | Purity after Prep HPLC |
| H-Gly-Ala-Tyr -Phe-Ile-NH₂ | None (Standard Tyrosine) | 18.5 | 38% | >98% |
| H-Gly-Ala-Tyr(Me) -Phe-Ile-NH₂ | O-methyl-D-tyrosine | 22.1 | 45% | >98% |
Experimental Protocols
Materials and Reagents
-
Crude synthetic peptide containing this compound, lyophilized powder
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical and Preparative RP-HPLC systems with UV detectors
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å pore size)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm, 300 Å pore size)
-
Fraction collector
-
Lyophilizer (Freeze-dryer)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.
Protocol 1: Analytical Method Development
This initial step is crucial for determining the retention time of the target peptide and for optimizing the separation from impurities.[1][3]
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A. Vortex to mix and centrifuge to pellet any insoluble material.[1]
-
System Equilibration: Equilibrate the analytical C18 column with 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved on the UV detector (monitoring at 214 nm and 280 nm).[1]
-
Scouting Gradient: Inject 10-20 µL of the prepared sample. Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes. This will determine the approximate percentage of Mobile Phase B at which the target peptide elutes.[1]
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide eluted at 45% B in the scouting run, an optimized gradient might be 35-55% B over 20 minutes.
Note on DL-Isomers: The presence of a racemic mixture (DL-tyrosine) may lead to peak broadening or the appearance of two closely eluting peaks for the diastereomeric peptides formed. The optimized gradient should aim to either resolve these diastereomers or co-elute them in a sharp peak if baseline separation is not feasible or required.
Protocol 2: Preparative RP-HPLC Purification
This protocol scales up the optimized analytical method to purify a larger quantity of the peptide.[1]
-
Sample Preparation and Loading: Dissolve the crude peptide (e.g., 50-100 mg, depending on column capacity) in a minimal volume of Mobile Phase A. A small amount of ACN may be added if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[1]
-
Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B determined from the optimized analytical method. Use a flow rate appropriate for the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).[1]
-
Gradient Elution and Fraction Collection: Inject the prepared sample. Run the optimized preparative gradient. Set the fraction collector to collect fractions across the main peak corresponding to the target peptide. It is advisable to collect smaller fractions across the peak to achieve higher purity in the final pooled sample.[1]
Protocol 3: Post-Purification Analysis and Processing
-
Purity Assessment: Analyze each collected fraction using the optimized analytical HPLC method (Protocol 1) to determine its purity. Mass spectrometry can be used to confirm the identity of the peptide in the fractions.[1]
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >95% or >98%).[1]
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize them to remove the water and ACN, yielding the final peptide as a white, fluffy powder.[1]
-
Storage: Store the lyophilized peptide at -20°C or lower.[1]
Visualizations
The following diagrams illustrate the overall workflow for peptide purification and the logical relationship between O-methylation and the HPLC purification strategy.
References
Application Notes and Protocols for the Mass Spectrometry Characterization of O-Methyl-DL-tyrosine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based drug development, strategic modifications to amino acid residues are paramount for enhancing therapeutic properties such as stability, receptor affinity, and bioavailability. The substitution of the native L-tyrosine with O-Methyl-DL-tyrosine is a key strategy to improve the pharmacokinetic profile of peptide therapeutics. The methylation of the phenolic hydroxyl group prevents post-translational modifications like phosphorylation and, when combined with the D-stereoisomer, significantly increases resistance to enzymatic degradation, prolonging the peptide's in vivo half-life.[1]
This document provides detailed application notes and protocols for the comprehensive characterization of O-Methyl-DL-tyrosine-containing peptides using mass spectrometry. It covers peptide synthesis, sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation, including predicted fragmentation patterns.
Peptide Synthesis and Sample Preparation
Peptides incorporating O-Methyl-DL-tyrosine can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The methyl group on the tyrosine side chain acts as a permanent protecting group, simplifying the synthesis process.[2]
Solid-Phase Peptide Synthesis (SPPS) Protocol
Materials:
-
Fmoc-protected amino acids (including Fmoc-O-Methyl-DL-tyrosine)
-
Rink Amide resin
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes). Wash the resin thoroughly with DMF and DCM.[1]
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the deprotected resin and shake for 2 hours.[1]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.[1]
Sample Preparation for Mass Spectrometry
For Purified Peptides:
-
Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Dilute the sample to the desired concentration for LC-MS/MS analysis (typically in the low fmol to pmol range).
For Peptides in Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To an aliquot of the plasma sample, add 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the peptide).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the LC mobile phase A.
LC-MS/MS Characterization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of O-Methyl-DL-tyrosine peptides.
Predicted Fragmentation Pattern
The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID), primarily occurs at the peptide bonds, generating b- and y-ions. The presence of O-Methyl-tyrosine will influence the mass of the fragment ions in which it is contained.
The key diagnostic feature will be a mass shift in the fragment ions containing the O-Methyl-tyrosine residue. The mass of a standard tyrosine (Tyr) residue is 163.06 Da. The mass of an O-Methyl-tyrosine (Tyr(Me)) residue is 177.08 Da, a mass increase of 14.02 Da (due to the addition of a CH₂ group and loss of a hydrogen atom).
Expected Fragment Ions:
-
b-ions: If the O-Methyl-tyrosine is at position 'i' from the N-terminus, all b-ions from bᵢ to bₙ₋₁ will show a +14.02 Da mass shift compared to the corresponding peptide with unmodified tyrosine.
-
y-ions: If the O-Methyl-tyrosine is at position 'i' from the N-terminus in a peptide of length 'n', all y-ions from yₙ₋ᵢ₊₁ to yₙ₋₁ will exhibit the +14.02 Da mass shift.
-
Immonium Ion: A diagnostic immonium ion for O-Methyl-tyrosine would be expected at m/z 150.09, corresponding to the methylated side chain fragment. This is a shift from the tyrosine immonium ion at m/z 136.08.
LC-MS/MS Protocol for Identification and Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be 5-40% B over 15 minutes, followed by a wash and re-equilibration. The gradient should be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: For identification, use data-dependent acquisition (DDA) with a full MS scan followed by MS/MS of the most intense precursor ions. For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.[3]
-
Full Scan MS: m/z 300-1500
-
MS/MS: Collision-Induced Dissociation (CID) with normalized collision energy optimized for the specific peptide.
-
MRM Transitions: For quantitative analysis, select at least three to four specific precursor-to-product ion transitions for the target peptide and its internal standard.
Quantitative Data Presentation
For quantitative studies, such as pharmacokinetic analysis or stability assays, a robust LC-MS/MS method using MRM is essential. Below is an illustrative table of potential MRM transitions for a hypothetical peptide, "Ac-Ala-Tyr(Me)-Phe-Gly-NH₂".
Table 1: Illustrative MRM Transitions and Parameters for a Hypothetical O-Methyl-tyrosine Peptide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragment Type | Collision Energy (eV) | Dwell Time (ms) |
| Ac-A-Y(Me)-F-G-NH₂ | 497.2 | 426.2 | y₃ | 25 | 50 |
| 497.2 | 279.1 | y₂ | 30 | 50 | |
| 497.2 | 150.1 | Immonium (Tyr(Me)) | 35 | 50 | |
| Ac-A-Y(Me)-F-G-NH₂ (¹³C, ¹⁵N-Phe) | 507.2 | 436.2 | y₃ | 25 | 50 |
| (Internal Standard) | 507.2 | 289.1 | y₂ | 30 | 50 |
Note: This data is illustrative. Optimal MRM transitions and collision energies must be empirically determined for each specific peptide.
Application in Drug Development: Enhanced Stability and Signaling
The incorporation of O-Methyl-D-tyrosine is a strategic choice in drug design to enhance peptide stability and modulate biological activity.
Enhanced Enzymatic Stability
Peptides containing D-amino acids, such as O-Methyl-D-tyrosine, are significantly more resistant to degradation by proteases, which primarily recognize L-amino acids.[1] This increased stability leads to a longer in vivo half-life.
Modulation of Signaling Pathways
O-Methyl-tyrosine can serve as a non-hydrolyzable mimic of phosphotyrosine, aiding in the study of signaling pathways where tyrosine phosphorylation is critical.[4] For example, in G-protein coupled receptor (GPCR) signaling, where peptide ligands often play a key role, the modification of tyrosine residues can impact receptor binding and subsequent downstream signaling.[1] In the context of opioid peptides, such as dermorphin, substitution with O-Methyl-D-tyrosine can modulate receptor affinity and potency.[5]
Conclusion
The mass spectrometric characterization of O-Methyl-DL-tyrosine peptides is a critical component of modern drug discovery and development. The protocols and information provided herein offer a comprehensive guide for researchers to synthesize, purify, identify, and quantify these modified peptides. The unique fragmentation patterns, driven by the O-methyl group, allow for confident characterization, while robust quantitative LC-MS/MS methods enable detailed pharmacokinetic and stability studies. Understanding these characteristics is essential for advancing the development of novel peptide-based therapeutics with improved efficacy and duration of action.
References
Application Note: Structural and Functional Analysis of Peptides Incorporating O-Methyl-DL-Tyrosine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a key strategy in modern drug discovery to enhance therapeutic properties such as enzymatic stability, receptor affinity, and bioavailability.[1] O-methyl-tyrosine, particularly the D-enantiomer, is a valuable modification used to increase resistance to proteolytic degradation and to prevent post-translational modifications like phosphorylation.[1][2] This application note provides a comprehensive guide to the synthesis and detailed Nuclear Magnetic Resonance (NMR) analysis of peptides containing O-methyl-tyrosine (H-Tyr(Me)-OH). While this guide refers to H-DL-Tyr(Me)-OH, for structural elucidation by NMR, it is highly recommended to synthesize peptides using an enantiomerically pure form (e.g., Boc-D-Tyr(Me)-OH) to avoid the spectral complexities arising from diastereomeric mixtures.
This document outlines protocols for solid-phase peptide synthesis (SPPS), NMR sample preparation, data acquisition, and spectral analysis. It also presents representative data and illustrates key workflows using diagrams for clarity.
Part 1: Synthesis and Purification of Tyr(Me)-Containing Peptides
The synthesis of peptides incorporating O-methyl-tyrosine is efficiently achieved using automated or manual solid-phase peptide synthesis (SPPS).[3] The Boc (tert-butyloxycarbonyl) strategy is a robust method suitable for this purpose, where the O-methyl group on the tyrosine side chain acts as a permanent protecting group, stable to the acidic conditions used for Boc removal.[2]
Experimental Protocol: Boc-SPPS for Tyr(Me) Peptide
-
Resin Preparation:
-
Select a suitable resin based on the desired C-terminus (e.g., Merrifield resin for a C-terminal acid).
-
Swell the resin in dichloromethane (DCM) for 1 hour, followed by washes with dimethylformamide (DMF).
-
-
First Amino Acid Coupling:
-
Couple the C-terminal amino acid (e.g., Boc-Gly-OH) to the resin using a standard coupling method, such as the cesium salt method.[2]
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[2]
-
Washing: Wash the resin thoroughly with DCM, isopropanol (IPA), and DMF to remove TFA and by-products.
-
Neutralization: Neutralize the resulting TFA salt on the resin by washing with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF.[4]
-
Amino Acid Coupling: For the incorporation of O-methyl-tyrosine, use an Nα-protected, enantiomerically pure building block (e.g., Boc-D-Tyr(Me)-OH). Dissolve the amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF, add DIEA to activate, and add the mixture to the resin. Agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products. Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups (if any) using a strong acid cocktail, typically anhydrous hydrogen fluoride (HF) or a TFA-based cocktail with scavengers (e.g., water, triisopropylsilane).
-
-
Purification and Verification:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the mass and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Part 2: NMR Analysis Workflow
A systematic NMR analysis is required to determine the three-dimensional structure of the modified peptide in solution.[5] This involves preparing a suitable sample, acquiring a suite of NMR experiments, and analyzing the resulting spectra to assign signals and derive structural restraints.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[6]
-
Peptide Concentration: Dissolve the lyophilized, purified peptide to a final concentration of 1-5 mM. Higher concentrations improve the signal-to-noise ratio, but care must be taken to avoid aggregation.[7]
-
Solvent System: For observing exchangeable amide protons, which provide crucial structural information, dissolve the sample in a 90% H₂O / 10% D₂O mixture. The D₂O provides the lock signal for the spectrometer.[6]
-
Buffer and pH: Use a suitable buffer system, such as sodium phosphate or acetate, at a concentration of 20-50 mM. The total salt concentration should be kept below 300 mM to avoid signal broadening.[8] Adjust the pH to a value where amide proton exchange is slow (typically pH 4-5) and the peptide is stable.[6]
-
Internal Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for accurate chemical shift referencing (0.0 ppm).
-
Final Preparation: Transfer approximately 500 µL of the final solution into a high-quality NMR tube.[8]
Experimental Protocol: NMR Data Acquisition
A standard set of 1D and 2D NMR experiments is used for resonance assignment and structure determination of small to medium-sized peptides.[6][9]
-
1D ¹H Spectrum: Acquire a simple 1D ¹H spectrum to assess sample purity, concentration, and overall signal dispersion. Use water suppression techniques (e.g., presaturation or WATERGATE) to attenuate the large water signal.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are connected through bonds within the same amino acid residue (spin systems).[6] Acquire a TOCSY spectrum with a mixing time of 60-80 ms to observe correlations between all protons in a spin system.[6][10]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These experiments identify protons that are close in space (< 5 Å), regardless of whether they are in the same residue. This is the primary source of information for determining the peptide's 3D structure.[11]
-
NOESY: Best for molecules with a correlation time that gives a positive NOE. Use a mixing time of 150-300 ms.[10]
-
ROESY: Recommended for molecules of intermediate size where the NOE may be close to zero.
-
Part 3: Data Presentation and Interpretation
Resonance Assignment Strategy
The process of assigning every NMR signal to a specific proton in the peptide sequence is foundational for structural analysis.
-
Spin System Identification: Use the TOCSY spectrum to group correlated protons into spin systems characteristic of each amino acid type. For example, Alanine shows correlations between its HN, Hα, and Hβ protons. O-methyl-tyrosine will have a characteristic aromatic spin system and a singlet for the O-CH₃ group.[6]
-
Sequential Assignment: Use the NOESY spectrum to link the identified spin systems in the correct order. The key is to find NOEs between the alpha proton of one residue (Hαᵢ) and the amide proton of the next residue in the sequence (HNᵢ₊₁).[6]
-
Structural Restraints: Once assignments are complete, the intensities of all NOE cross-peaks are measured. These intensities are inversely proportional to the sixth power of the distance between the protons, providing the distance restraints needed for structure calculation.
Quantitative Data Tables
The following tables provide representative data for a hypothetical peptide (Ac-Ala-D-Tyr(Me)-Gly-NH₂) to illustrate expected results.
Table 1: Representative ¹H Chemical Shifts (ppm) at pH 5.0, 298 K (Note: These are illustrative values. Actual shifts are sequence and condition-dependent.)
| Residue | HN | Hα | Hβ | Other Protons |
| Ala-1 | 8.35 | 4.25 | 1.38 (CH₃) | 2.05 (Ac-CH₃) |
| D-Tyr(Me)-2 | 8.10 | 4.50 | 3.05, 2.90 | 7.15 (d, Hδ), 6.85 (d, Hε), 3.75 (s, O-CH₃) |
| Gly-3 | 8.02 | 3.90, 3.82 | - | 7.30, 7.15 (NH₂) |
Table 2: Key NMR Experimental Parameters for a 600 MHz Spectrometer
| Experiment | Key Parameter | Typical Value | Purpose |
| TOCSY | Mixing Time | 60-80 ms | Correlate all protons within a spin system[6][10] |
| NOESY | Mixing Time | 150-300 ms | Detect through-space correlations for structure[10] |
| HSQC | - | - | Correlate ¹H with attached ¹³C or ¹⁵N (if labeled) |
| Solvent | H₂O/D₂O Ratio | 9:1 | Observe exchangeable amide protons[6] |
| Temperature | - | 298 K (25 °C) | Maintain stable conformation and sharp signals |
Part 4: Application in Drug Development
Incorporating O-methyl-tyrosine can alter how a peptide interacts with its biological target. For instance, natural L-tyrosine is a common site for phosphorylation by kinases, a key step in many signal transduction pathways.[12] Methylating the hydroxyl group blocks this phosphorylation, which can be used to create specific inhibitors or to study the role of phosphorylation at that site.
The enhanced stability of peptides with D-amino acids against enzymatic degradation leads to a longer in-vivo half-life, a highly desirable property for therapeutic candidates.[1] NMR analysis, by providing a detailed 3D structure, can help rationalize observed changes in binding affinity and biological activity, guiding further optimization of the peptide lead compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. nmr-bio.com [nmr-bio.com]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Probing the dynamic landscape of peptides in molecular assemblies by synergized NMR experiments and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Tyrosine - Wikipedia [en.wikipedia.org]
Designing Bioactive Peptides with O-Methyl-DL-tyrosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and rapid clearance. O-Methyl-DL-tyrosine, a derivative of the aromatic amino acid tyrosine, offers a valuable tool in this endeavor. The methylation of the phenolic hydroxyl group and the presence of a D-stereoisomer can significantly enhance the pharmacokinetic profile of bioactive peptides. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of peptides containing O-Methyl-DL-tyrosine.
Advantages of Incorporating O-Methyl-DL-tyrosine
The introduction of O-Methyl-DL-tyrosine into a peptide sequence can confer several advantageous properties:
-
Enhanced Enzymatic Stability: The D-amino acid configuration provides steric hindrance, rendering the peptide less susceptible to degradation by proteases, which primarily recognize L-amino acids. This increased resistance to enzymatic cleavage can prolong the in vivo half-life of the peptide therapeutic.
-
Prevention of Post-Translational Modifications: Methylation of the tyrosine's hydroxyl group blocks potential phosphorylation, a common post-translational modification that can alter a peptide's activity and signaling.[1] This allows for more precise control over the peptide's biological function.
-
Modulation of Receptor Binding and Bioactivity: While potentially leading to a modest decrease in binding affinity due to altered conformation, the modification can also lead to altered receptor selectivity and, in some cases, enhanced potency.
-
Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the tyrosine residue, which can influence the peptide's solubility and ability to cross biological membranes.[2]
Data Presentation: Comparative Bioactivity
The following tables summarize quantitative data from a study on dermorphin, a potent µ-opioid receptor agonist, and its analogue where L-tyrosine at position 1 is replaced with O-methyl-L-tyrosine. This data illustrates the impact of O-methylation on the peptide's biological activity.
Table 1: In Vitro Opioid Activity of Dermorphin and its O-Methylated Analogue [3]
| Compound | Sequence | Guinea Pig Ileum Assay IC50 (nM) |
| Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | 0.3 ± 0.05 |
| [Tyr(Me)¹]dermorphin | H-Tyr(OMe)-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | 10.0 ± 1.5 |
Table 2: In Vivo Analgesic Activity of Dermorphin and its O-Methylated Analogue [3]
| Compound | Hot Plate Test (Mouse) ED50 (nmol/mouse) |
| Dermorphin | 0.08 |
| [Tyr(Me)¹]dermorphin | 2.5 |
Note: The data indicates that for dermorphin, O-methylation of the N-terminal tyrosine residue leads to a decrease in both in vitro and in vivo opioid activity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing O-Methyl-DL-tyrosine
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating O-Methyl-DL-tyrosine.
Materials:
-
Fmoc-Rink Amide MBHA resin or other suitable resin for C-terminal amide
-
Fmoc-protected amino acids (including Fmoc-O-Methyl-DL-tyrosine)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., Reagent K)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. For the sterically hindered Fmoc-O-Methyl-DL-tyrosine, a longer coupling time or a double coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail. For peptides containing sensitive residues like Trp, Met, or Cys in addition to O-Methyl-DL-tyrosine, Reagent K is recommended.
-
Reagent K Composition: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.
-
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Enzymatic Stability Assay (Chymotrypsin Digestion)
This protocol assesses the stability of the synthesized peptide against the protease chymotrypsin, which is known to cleave at the C-terminus of tyrosine residues.
Materials:
-
Synthesized peptide stock solution (1 mg/mL in a suitable buffer)
-
α-Chymotrypsin solution (1 mg/mL in 1 mM HCl)
-
Digestion buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
RP-HPLC system
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the peptide stock solution with digestion buffer to a final concentration of 100 µM.
-
Add α-chymotrypsin to the peptide solution to a final enzyme:substrate ratio of 1:100 (w/w).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add an equal volume of cold quenching solution to the aliquot to stop the enzymatic reaction.
-
Analysis: Analyze the samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the peak area corresponding to the undigested peptide relative to the t=0 sample.
Competitive Receptor Binding Assay
This protocol is used to determine the binding affinity (IC50 and Ki) of the synthesized peptide for its target receptor, using a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Unlabeled synthesized peptide (competitor)
-
Assay buffer
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand, the receptor preparation, and varying concentrations of the unlabeled competitor peptide.
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
µ-Opioid Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of an agonist, such as dermorphin, to the µ-opioid receptor, a G-protein coupled receptor (GPCR).
Caption: µ-Opioid receptor signaling cascade.
Experimental Workflow for Designing and Evaluating Bioactive Peptides
This diagram outlines the key steps involved in the development and characterization of bioactive peptides containing O-Methyl-DL-tyrosine.
Caption: Workflow for bioactive peptide development.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Synthesis and pharmacological activity of dermorphin and its N-terminal sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Peptide Stability with H-DL-Tyr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant hurdle in the development of peptide-based therapeutics is their inherent instability, primarily due to rapid degradation by proteases in biological systems. This leads to a short in-vivo half-life, limiting their therapeutic efficacy. A key strategy to overcome this is the incorporation of unnatural amino acids. This document provides detailed application notes and protocols on the use of H-DL-Tyr(Me)-OH, a racemic mixture of O-methylated tyrosine, to improve the stability of therapeutic peptides.
The incorporation of the D-enantiomer from the racemic mixture provides resistance to enzymatic degradation, as proteases are stereospecific for L-amino acids.[1] Additionally, the methylation of the hydroxyl group on the tyrosine side chain introduces steric hindrance, further shielding the peptide backbone from proteolytic cleavage.[2] This modification can also prevent post-translational modifications like phosphorylation, which may be desirable for specific therapeutic applications.[1]
Data Presentation
While specific quantitative data for a single peptide is not publicly available, the following table presents a hypothetical but realistic comparison based on established principles of peptide chemistry. This illustrates the expected improvement in stability when a native L-tyrosine (Peptide-Y) is replaced with O-methyl-D-tyrosine (Peptide-mY), a component of the this compound mixture.
Table 1: Hypothetical Comparative Stability and Activity of a Peptide and its O-Methyl-D-Tyrosine Analogue
| Parameter | Peptide-Y (with L-Tyrosine) | Peptide-mY (with O-Methyl-D-Tyrosine) | Rationale for Expected Change |
| Receptor Binding Affinity (Ki, nM) | 10 | 15 | The introduction of a D-amino acid and O-methylation may slightly alter the peptide's conformation, potentially leading to a modest decrease in binding affinity. This is a critical parameter to evaluate experimentally.[1] |
| In Vitro Half-life (t½) in Human Serum (hours) | 0.5 | 12 | The D-amino acid configuration and O-methylation significantly increase resistance to serum proteases, leading to a substantial increase in half-life.[1][2] |
| In Vitro Half-life (t½) with Chymotrypsin (minutes) | 15 | >240 | Chymotrypsin specifically cleaves at the C-terminus of aromatic amino acids like tyrosine. The D-configuration and steric hindrance from the methyl group are expected to dramatically reduce cleavage.[2] |
| Biological Activity (EC50, nM) | 25 | 40 | The change in biological activity is expected to correlate with any observed changes in binding affinity.[1] |
Experimental Protocols
To empirically validate the enhanced stability of peptides incorporating this compound, the following detailed experimental protocols are provided.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Tyrosine(tBu)-OH for the native peptide and Fmoc-DL-Tyr(Me)-OH for the modified peptide)
-
Rink Amide resin
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the solution to the deprotected resin and shake for 2 hours. For Fmoc-DL-Tyr(Me)-OH, the coupling time may be extended to 4 hours to ensure efficient incorporation of both enantiomers.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The diastereomers resulting from the use of this compound can be separated during purification.
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Enzymatic Degradation Assay in Human Serum
This assay measures the stability of the synthesized peptides in a biologically relevant matrix.[1]
Materials:
-
Synthesized peptides (native and modified)
-
Human plasma (anticoagulated with EDTA or citrate)
-
Quenching solution: Acetonitrile with 1% TFA
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of each peptide in a suitable buffer (e.g., PBS).
-
Add the peptide stock solution to pre-warmed human plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding three volumes of the cold quenching solution to the aliquot to precipitate plasma proteins.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using an LC-MS system to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to determine the half-life (t½) of the peptide.
Protocol 3: In Vitro Chymotrypsin Digestion Assay
This assay assesses the stability of the peptides against a specific protease known to cleave at tyrosine residues.[2]
Materials:
-
Synthesized peptides (native and modified)
-
α-Chymotrypsin (sequencing grade)
-
Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the peptide stock solution with the Digestion Buffer to a final concentration of 100 µM.
-
Add α-chymotrypsin to the peptide solution to a final protease:peptide ratio of 1:100 (w/w).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an equal volume of the Quenching Solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the rate of degradation.
Visualizations
Experimental Workflow for Peptide Synthesis and Stability Assessment
Caption: Workflow for synthesizing and evaluating the stability of modified peptides.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)
Many therapeutic peptides exert their effects by binding to and activating G-Protein Coupled Receptors (GPCRs). The tyrosine residue within a peptide can be crucial for this interaction. While O-methylation may slightly alter binding affinity, the enhanced stability ensures a more sustained presence of the peptide to engage the receptor.
Caption: A generic GPCR signaling pathway activated by a peptide ligand.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Peptides Containing O-Methyl-Tyrosine [Tyr(Me)]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the demethylation of O-methyl-tyrosine (Tyr(Me)) during the final cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the O-methyl group on tyrosine during standard Fmoc-SPPS?
A1: The O-methyl ether of tyrosine is generally considered a stable protecting group under the standard conditions of Fmoc-SPPS.[1] This includes stability during the repeated deprotection steps using 20% piperidine in DMF and during the final cleavage from the resin with trifluoroacetic acid (TFA)-based cocktails.[1]
Q2: Is demethylation of Tyr(Me) a significant risk during peptide cleavage?
A2: While the O-methyl group is robust, there is a potential for partial demethylation under strong acidic conditions, such as prolonged treatment with TFA during cleavage.[2] It is considered a low-risk side reaction, but one that should be monitored, especially with extended cleavage times or harsher acidic conditions.[1]
Q3: What are the primary factors that can cause the demethylation of Tyr(Me)?
A3: The main factors that may increase the risk of demethylation include:
-
Prolonged Cleavage Time: Extending the exposure to strong acids like TFA beyond the recommended 1.5-2 hours can lead to the cleavage of the methyl ether.[2]
-
Harsh Cleavage Conditions: The use of exceptionally strong acidic conditions or the presence of strong Lewis acids could potentially lead to the cleavage of the methyl ether.[1]
Q4: How can I detect if my Tyr(Me)-containing peptide has been demethylated?
A4: The most effective method for detecting demethylation is Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Mass Spectrometry (MS): Look for a mass shift corresponding to the loss of a methyl group (-14 Da) from your target peptide's molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC): The demethylated peptide, now containing a free tyrosine, is more polar and will typically elute earlier than the desired O-methylated peptide.[3]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Unexpected peak with a mass of -14 Da compared to the target peptide in LC-MS. | Demethylation of Tyr(Me). [1] | 1. Optimize Cleavage Time: Reduce the TFA cleavage time to the minimum required for complete deprotection of other side chains, ideally within 1.5-2 hours.[2]2. Modify Cleavage Cocktail: Incorporate a scavenger like anisole (5% v/v) into your cleavage cocktail to help mitigate demethylation.[2]3. Use Recommended Cocktails: Employ a well-established cleavage cocktail suitable for sensitive residues, such as Reagent K.[2][4] |
| Modification of other sensitive residues (e.g., Trp, Met, Cys) in the peptide. | Inadequate Scavenging during Cleavage. | The O-methyl group of Tyr(Me) does not act as a scavenger. It is crucial to use a cleavage cocktail containing appropriate scavengers for other sensitive amino acids in your sequence, such as triisopropylsilane (TIS), water, phenol, thioanisole, or 1,2-ethanedithiol (EDT).[3][4] |
| Low overall yield of the desired peptide. | Incomplete Cleavage or Peptide Precipitation. | Ensure the resin is not aggregated and that a sufficient volume of cleavage cocktail is used (approx. 10 mL per gram of resin).[1] Optimize the precipitation step by using a 10-fold excess of cold diethyl ether.[3] |
Data Presentation: Recommended Cleavage Cocktails for Tyr(Me)-Containing Peptides
| Cleavage Cocktail | Composition (v/v) | Application Notes |
| Standard (Cocktail A) | TFA / TIS / H₂O (95 : 2.5 : 2.5) | General purpose for peptides containing Tyr(Me) without other highly sensitive residues like Trp, Met, or Cys.[1][3] Cleavage time should be kept to 2-3 hours.[1] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Recommended for peptides that also contain other sensitive residues such as Cys, Met, and Trp.[2][4][5] This is a robust, general-purpose cleavage reagent.[5] |
| Modified Reagent K | Reagent K + 5% Anisole | The addition of anisole is specifically recommended to further suppress the demethylation of Tyr(Me).[2] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5 w/w) | Specifically designed to prevent the oxidation of methionine, but its comprehensive scavenger composition is also suitable for complex peptides containing Tyr(Me).[6][7] |
Experimental Protocols
Protocol 1: Cleavage of Tyr(Me)-Containing Peptide from Wang Resin
This protocol is for the cleavage of a peptide synthesized on Wang resin to yield a C-terminal carboxylic acid.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol) into a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) to remove residual DMF and shrink the resin.
-
Dry the resin under vacuum for at least 1 hour.[1]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the appropriate cleavage cocktail fresh (see table above).
-
For a peptide containing Tyr(Me) without other sensitive residues, prepare TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.[3]
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5-2 hours.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[3]
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[3]
-
Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step two more times to remove residual scavengers.[3]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
-
Protocol 2: Cleavage of Tyr(Me)-Containing Peptide from Rink Amide Resin
This protocol is for the cleavage of a peptide synthesized on Rink Amide resin to yield a C-terminal amide. The procedure is identical to that for Wang resin, with the same considerations for choosing the cleavage cocktail based on the full peptide sequence.[3] The Rink Amide linker is highly acid-labile, and a 1.5-2 hour cleavage time is typically sufficient.
Visualizations
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Immunoaffinity enrichment and mass spectrometry analysis of protein methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Racemization of H-DL-Tyr(Me)-OH During Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization of H-DL-Tyr(Me)-OH and other sensitive amino acids during peptide coupling reactions, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer of an amino acid (typically the L-form) loses its stereochemical integrity, resulting in a mixture of both L- and D-isomers.[1] This is a critical issue in peptide synthesis as the biological activity of a peptide is highly dependent on its precise three-dimensional structure, which is determined by the specific chirality of its constituent amino acids.[1][2] The presence of the incorrect isomer can lead to reduced therapeutic efficacy, altered biological activity, or the creation of diastereomeric impurities that are difficult to separate.[1][3]
Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?
A2: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[1][4] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton on the chiral carbon of this intermediate is acidic and can be removed by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of L- and D-configurations.[1][4]
-
Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate. Similar to the oxazolone pathway, this intermediate can be re-protonated from either side, resulting in racemization.[1][4] This is more prevalent for amino acid residues with electron-withdrawing groups in their side chains.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[4][5] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser), phenylalanine (Phe), and tyrosine (Tyr).[1][4]
Q4: How does the O-methyl group on this compound affect racemization?
A4: The O-methyl group on the tyrosine side chain acts as a permanent protecting group for the phenolic hydroxyl group, preventing potential side reactions like O-acylation.[6] While it can introduce some steric hindrance, its primary influence on racemization is indirect, through the electronic effects on the aromatic ring. The principles for minimizing racemization for Tyr(Me) are the same as for other sensitive amino acids.
Troubleshooting Guide
Problem 1: I'm observing significant racemization of my Tyr(Me) residue in the final peptide.
This is a common issue, and the primary factors to investigate are your choices of coupling reagent, additives, base, and reaction conditions.
-
Likely Cause: Use of a standalone carbodiimide coupling reagent (e.g., DCC, DIC) without a racemization-suppressing additive.[1][4]
-
Likely Cause: Use of a strong, non-hindered base like Diisopropylethylamine (DIPEA).[1][8]
-
Likely Cause: Elevated reaction temperature.
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[1][4] While higher temperatures can accelerate the coupling reaction, they disproportionately increase the rate of racemization.[1] For particularly sensitive residues, coupling at temperatures as low as -15°C may be beneficial.
-
-
Likely Cause: Prolonged pre-activation time.
-
Solution: Minimize the pre-activation time of the amino acid with the coupling reagent to 1-5 minutes before adding it to the resin.[1] Prolonged pre-activation can increase the concentration of the racemization-prone activated intermediate.
-
Problem 2: My crude peptide's mass spectrum is correct, but the HPLC profile shows a doublet peak.
A doublet peak with the correct mass is a strong indicator of the presence of a diastereomer, likely due to racemization at the Tyr(Me) residue.
-
Confirmation:
-
Peptide Hydrolysis: Completely hydrolyze a sample of the purified peptide using 6N HCl.[1]
-
Chiral Amino Acid Analysis: Analyze the resulting amino acid mixture using a validated chiral HPLC or GC method to separate and quantify the L- and D-isomers of Tyr(Me).[1]
-
Quantification: The presence of a significant peak corresponding to the D-isomer of Tyr(Me) confirms that racemization occurred during synthesis.[1]
-
Data Presentation
The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the percentage of D-isomer formation observed during the coupling of racemization-prone amino acids under various conditions.
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) |
| DIC | None | DIPEA | High (>5%)[1] |
| DIC | HOBt | DIPEA | ~1.5%[1] |
| DIC | OxymaPure | DIPEA | <0.5%[1] |
| HBTU | (Internal HOBt) | DIPEA | ~1.2%[1] |
| HATU | (Internal HOAt) | DIPEA | ~0.8%[1] |
| COMU | (Internal Oxyma) | DIPEA | <0.2%[1] |
Data adapted from studies on racemization-prone amino acids, as the principles are directly applicable to Tyrosine derivatives.[1] The data clearly demonstrates that the use of an additive, particularly OxymaPure, significantly reduces racemization. Modern coupling reagents like COMU, which incorporate an Oxyma moiety, provide superior suppression of racemization.[1]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling with Minimized Racemization
This protocol details a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-Fmoc-H-DL-Tyr(Me)-OH in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., OxymaPure).[4]
-
Add 3-5 equivalents of a coupling reagent (e.g., DIC).[4]
-
Allow the solution to pre-activate for 1-5 minutes. Do not exceed this time. [1]
-
Immediately add the activated amino acid solution to the drained resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.[1]
-
Confirmation (Optional but Recommended): Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be performed.
Protocol 2: Chiral Amino Acid Analysis by HPLC after Acid Hydrolysis
This protocol describes the general procedure for determining the extent of racemization by analyzing the constituent amino acids after peptide hydrolysis.
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide in a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl to dryness.
-
-
Derivatization (using Marfey's Reagent as an example):
-
Redissolve the dried hydrolysate in a suitable buffer (e.g., 1 M sodium bicarbonate).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 2 M HCl.
-
-
HPLC Analysis:
-
Evaporate the solvent and redissolve the derivatized amino acid mixture in the HPLC mobile phase.
-
Analyze the sample using a reverse-phase HPLC system with a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification.
-
Visualizations
Caption: Mechanism of racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. mesalabs.com [mesalabs.com]
Technical Support Center: Fmoc-DL-Tyr(Me)-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-DL-Tyr(Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, particularly low coupling efficiency, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency for Fmoc-DL-Tyr(Me)-OH?
A1: The primary causes for low coupling efficiency of Fmoc-DL-Tyr(Me)-OH include steric hindrance from the O-methyl group on the tyrosine side chain, poor solubility of the amino acid derivative in standard synthesis solvents like DMF, and on-resin aggregation of the growing peptide chain.[1][2][3] The bulky nature of the methylated side chain can physically impede the activated amino acid's approach to the N-terminal amine of the peptide chain.[2]
Q2: How can I tell if the coupling of Fmoc-DL-Tyr(Me)-OH is incomplete?
A2: The most common indicator of incomplete coupling is a positive Kaiser test (blue or purple beads) after the coupling step, which signifies the presence of unreacted primary amines on the resin.[1][2] Further confirmation can be obtained through mass spectrometry analysis of the crude peptide after cleavage, which may reveal a significant deletion sequence at the position where Fmoc-DL-Tyr(Me)-OH was intended to be incorporated.
Q3: Which coupling reagents are most effective for this amino acid?
A3: For sterically hindered amino acids such as Fmoc-DL-Tyr(Me)-OH, more potent uronium/aminium-based coupling reagents are highly recommended.[2] Reagents like HATU, HCTU, and HBTU are known to be more effective than standard carbodiimide reagents such as DIC used alone.[1][2] COMU is another modern and effective coupling reagent with efficiency comparable to HATU.
Q4: Can the choice of solvent make a difference in coupling efficiency?
A4: Yes, the solvent choice is critical. While DMF is a common solvent for SPPS, switching to N-methylpyrrolidone (NMP) can improve the solvation of the peptide-resin complex, especially for hydrophobic or aggregation-prone sequences.[1] In some cases, using a mixture of DMF or NMP with 15-25% DMSO can also be beneficial in disrupting aggregation.[1]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents.[1][4] This is a highly effective strategy to drive the reaction to completion and is strongly recommended if a single coupling attempt results in a positive Kaiser test.[1][2]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the coupling of Fmoc-DL-Tyr(Me)-OH.
| Symptom | Possible Cause | Recommended Solution(s) |
| Positive Kaiser test (blue beads) after coupling | Incomplete coupling reaction due to steric hindrance or insufficient reagent reactivity. | 1. Perform a double coupling: Repeat the coupling step with fresh reagents.[1][2] 2. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU.[1][2] 3. Extend the coupling time: Increase the reaction time from the standard 1-2 hours to 4 hours or longer.[3] |
| Fmoc-DL-Tyr(Me)-OH powder does not fully dissolve in DMF | Poor solubility of the amino acid derivative. | 1. Switch to NMP: NMP generally has better solvating properties for many Fmoc-amino acids.[1] 2. Use a co-solvent: Prepare the solution in a mixture of DMF with a small amount of DMSO.[1] 3. Gentle warming: Gently warm the solution to aid dissolution, being careful to avoid degradation.[1] 4. Sonication: Use an ultrasonic bath to help dissolve the powder.[1] |
| Resin beads are clumping; reactions are sluggish | On-resin peptide aggregation. | 1. Change the primary synthesis solvent: Switch from DMF to NMP.[1] 2. Incorporate DMSO: Use a solvent mixture of NMP or DMF with 15-25% DMSO.[1] 3. Increase reaction temperature: Utilize microwave-assisted synthesis or heat the reaction to 50°C for 30-60 minutes.[1] |
| Low yield of the final peptide | Accumulation of incomplete couplings and deletion sequences. | Address the root causes of poor coupling efficiency as outlined above. Ensure each coupling step goes to completion using the Kaiser test before proceeding to the next deprotection step. |
Experimental Protocols
Protocol 1: Standard Coupling with HCTU
This protocol is a starting point for the coupling of Fmoc-DL-Tyr(Me)-OH.
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in DMF for at least 30 minutes.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-DL-Tyr(Me)-OH (3-5 equivalents relative to resin loading) and HCTU (2.9-4.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, proceed to Protocol 3 (Double Coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (5-7 times).[1][5]
Protocol 2: Enhanced Coupling for Difficult Sequences using HATU
This protocol is recommended when steric hindrance or peptide aggregation is anticipated.
-
Resin Preparation: Swell the resin-bound peptide in NMP for 30 minutes.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-DL-Tyr(Me)-OH (3 equivalents) and HATU (2.9 equivalents) in NMP.[1]
-
Activation: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 hours. For very difficult sequences, the reaction can be heated to 50°C for 30-60 minutes.[1]
-
Monitoring: Perform a Kaiser test. If positive, consider extending the reaction time or proceeding to Protocol 3.
-
Washing: Drain the coupling solution and wash the resin thoroughly with NMP (5-7 times).[1]
Protocol 3: Double Coupling Procedure
This procedure should be performed if the Kaiser test is positive after an initial coupling attempt.
-
Initial Wash: After the first coupling, drain the reaction solution and wash the resin with the synthesis solvent (DMF or NMP) 3-5 times.
-
Prepare Fresh Reagents: Prepare a fresh activation mixture as described in Protocol 1 or 2.
-
Second Coupling: Add the new activation mixture to the resin and agitate for an additional 1-2 hours at room temperature.
-
Final Monitoring: Perform a final Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a successful coupling.
-
Washing: Wash the resin thoroughly with the synthesis solvent (5-7 times) to remove excess reagents before proceeding to the next Fmoc deprotection step.
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: Workflow for troubleshooting the incomplete coupling of Fmoc-DL-Tyr(Me)-OH.
Peptide Aggregation Pathway
Caption: On-resin peptide aggregation pathway during solid-phase peptide synthesis.[1]
References
Technical Support Center: Overcoming Aggregation of Peptides Containing O-Methyl-DL-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing O-Methyl-DL-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the aggregation of peptides containing O-Methyl-DL-tyrosine?
A1: The aggregation of peptides containing O-Methyl-DL-tyrosine is primarily driven by the increased hydrophobicity conferred by the O-methyl group on the tyrosine residue.[1][2] This modification reduces the polarity of the side chain, promoting intermolecular hydrophobic interactions that can lead to self-assembly and aggregation. Additionally, the incorporation of a D-amino acid can alter the peptide's secondary structure, potentially exposing hydrophobic regions and further encouraging aggregation.[1]
Q2: How does the D-configuration of O-Methyl-DL-tyrosine affect peptide properties?
A2: The D-configuration significantly enhances the peptide's stability against enzymatic degradation by proteases, which typically recognize L-amino acids.[3] This can lead to a longer in-vivo half-life, a desirable trait for therapeutic peptides.[3] However, the D-amino acid can also disrupt common secondary structures like alpha-helices and promote the formation of beta-turns, which may influence receptor binding and overall biological activity.[1]
Q3: Can the O-methyl group be cleaved during standard peptide synthesis and cleavage protocols?
A3: While the methyl ether is generally stable, there is a risk of partial demethylation under strong acidic conditions, such as prolonged treatment with Trifluoroacetic Acid (TFA) during cleavage from the resin.[1] To mitigate this, it is recommended to minimize the cleavage time and use scavengers like anisole in the cleavage cocktail.[1]
Q4: What is the impact of O-Methyl-DL-tyrosine on the overall solubility of the peptide?
A4: The O-methyl group increases the hydrophobicity of the tyrosine side chain, which generally leads to a decrease in the overall solubility of the peptide, especially in aqueous solutions.[1][4] This should be a key consideration during purification and handling.[1]
Troubleshooting Guide: Synthesis, Purification, and Handling
Summary of Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Low coupling efficiency during solid-phase peptide synthesis (SPPS) | Steric Hindrance: The O-methyl group can sterically hinder the coupling reaction.[1] On-resin Aggregation: The growing hydrophobic peptide chain aggregates on the resin, limiting reagent access.[1][5] | - Extend coupling times or perform double coupling.[1] - Use more potent coupling reagents (e.g., HATU, HCTU).[1] - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a "magic mixture" (DCM/DMF/NMP).[5] - Increase the coupling temperature or use sonication to disrupt aggregates.[1][5] - Consider microwave-assisted peptide synthesis.[5] |
| Peptide precipitation during purification by HPLC | Poor Solubility: The peptide is not soluble in the HPLC mobile phase.[1] Aggregation: The peptide aggregates as the concentration of the organic solvent changes during the gradient. | - Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO) before dilution.[1] - Experiment with different solvent systems containing acetonitrile, methanol, or isopropanol.[1] - Purify at a slightly elevated temperature (e.g., 30-40 °C).[1] - Add solubilizing agents like isopropanol, acetic acid, or chaotropic agents (e.g., guanidine hydrochloride) to the mobile phase.[5] |
| Insoluble lyophilized peptide | High Hydrophobicity: The final peptide is highly hydrophobic and prone to aggregation in aqueous solutions.[5] | - Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer. - Use sonication to aid dissolution. - Screen a variety of buffers with different pH values; solubility is often lowest at the isoelectric point (pI).[6] - Add denaturants (e.g., guanidine HCl, urea) or non-detergent sulfobetaines to the buffer.[6] |
Experimental Protocols
Protocol 1: Double Coupling for Sterically Hindered Residues
-
Initial Coupling: Perform the standard coupling reaction for the O-Methyl-DL-tyrosine residue using your chosen coupling reagents (e.g., HBTU/DIPEA in DMF) for 2 hours.[3]
-
Wash: After the initial coupling, wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh solution of the activated amino acid and coupling reagents and add it to the resin.
-
Reaction: Allow the second coupling reaction to proceed for another 2 hours.
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
Protocol 2: Solubilization of Aggregated Peptides for Purification
-
Initial Dissolution: Weigh the lyophilized crude peptide and add a minimal amount of 100% DMSO to dissolve it completely. Start with 100-200 µL and add more if necessary.
-
Dilution: To the DMSO solution, slowly add the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA) dropwise while vortexing.
-
Observation: Monitor the solution for any signs of precipitation. If the peptide starts to precipitate, add a small amount of DMSO to redissolve it.
-
Filtration: Once the desired volume is reached and the peptide remains in solution, filter it through a 0.22 µm syringe filter before injecting it into the HPLC.
-
Elevated Temperature: If precipitation is still an issue, consider heating the mobile phase and the column to 30-40 °C.[1]
Visualizing Workflows and Concepts
Caption: Troubleshooting decision tree for O-Methyl-DL-tyrosine peptides.
Caption: General workflow for the synthesis of O-Methyl-DL-tyrosine peptides.
Caption: A simplified model of a common peptide aggregation pathway.
References
solubility issues of peptides with H-DL-TYR(ME)-OH
Technical Support Center: Peptide Solubility
This guide provides troubleshooting assistance for researchers encountering solubility issues with peptides, specifically focusing on those containing the modified amino acid H-DL-Tyr(Me)-OH (O-Methyl-DL-tyrosine).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my peptide containing this compound difficult to dissolve in aqueous solutions like water or PBS?
A: The primary reason for poor aqueous solubility is the increased hydrophobicity of the O-methylated tyrosine residue. The standard tyrosine amino acid has a polar hydroxyl (-OH) group on its side chain. In this compound, this is replaced by a nonpolar methoxy (-OCH3) group. This modification reduces the peptide's ability to form hydrogen bonds with water, making it less soluble.[1] While the overall solubility depends on the entire amino acid sequence, the presence of one or more Tyr(Me) residues significantly contributes to this hydrophobicity.[2][3]
Q2: What is the first step I should take when attempting to dissolve my peptide?
A: Always begin with a small test amount of your lyophilized peptide rather than risking the entire sample.[2] Before adding any solvent, centrifuge the vial to ensure all the powder is at the bottom.[2] The first solvent to try is typically sterile, deionized water.[4] If the peptide contains over 25% charged residues and is not excessively hydrophobic, it may dissolve in a neutral aqueous buffer.[2]
Q3: My peptide did not dissolve in water. How do I choose the next solvent?
A: The next step depends on the overall net charge of your peptide at neutral pH.[5][6]
-
Calculate the Net Charge:
-
Choose a Solvent Based on Charge:
-
If the net charge is positive (Basic Peptide): The peptide is likely to be soluble in an acidic solution. Try dissolving it in 10% acetic acid or 0.1% trifluoroacetic acid (TFA) and then diluting with water.[2][7]
-
If the net charge is negative (Acidic Peptide): The peptide is more likely to dissolve in a basic solution. Try 10% ammonium bicarbonate or dilute ammonium hydroxide (e.g., 5% ammonia).[2][4] Caution: Avoid basic solutions if your peptide contains Cysteine (Cys), as high pH can promote disulfide bond formation.[4]
-
If the net charge is zero (Neutral Peptide) or if the peptide is highly hydrophobic (>50% hydrophobic residues): These peptides often require an organic solvent for initial solubilization.[2][6]
-
Q4: Which organic solvent should I use for a hydrophobic peptide containing this compound?
A: For neutral or highly hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent.[7][8]
-
Dimethyl sulfoxide (DMSO) is the preferred choice due to its high solvating power and compatibility with most biological assays at low final concentrations (typically <1%).[2][5]
-
Alternatives include Dimethylformamide (DMF), isopropanol, methanol, or acetonitrile.[6][7]
-
Critical Exception: If your peptide sequence contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), do not use DMSO as it can oxidize the side chains.[2][5] Use DMF as an alternative in these cases.[7]
Q5: What is the correct procedure for using an organic co-solvent?
A: The key is to create a concentrated stock solution first and then dilute it slowly.
-
Add a small volume of pure organic solvent (e.g., 100% DMSO) to the lyophilized peptide.[7]
-
Vortex or sonicate the mixture to ensure the peptide dissolves completely.[5][8]
-
Slowly add the concentrated organic stock solution drop-by-drop into your desired aqueous buffer while actively stirring or vortexing.[7][8]
-
If the solution becomes cloudy or a precipitate forms, you have exceeded the peptide's solubility limit in that final buffer composition.[8]
Q6: I've tried the recommended solvents and my peptide is still not dissolving. What are my other options?
A: If standard methods fail, you can try the following, but be mindful of their potential impact on your experiment:
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[6][8]
-
Gentle Warming: Gently warming the solution to below 40°C may increase solubility, but use caution as excessive heat can degrade the peptide.[8]
-
Denaturing Agents: As a last resort for peptides that aggregate, you can use agents like 6M Guanidine-HCl or 8M Urea.[2][7] However, these compounds will denature proteins and are incompatible with most biological systems and cell-based assays.[2][6]
Data Presentation
Table 1: Solvent Selection Guide for Peptides
| Peptide Characteristic | Primary Solvent to Try | Secondary Solvent / Additive | Key Considerations |
| Basic (Net Charge > 0) | Deionized Water | 10% Acetic Acid or 0.1% TFA | Acidic conditions help solubilize basic peptides.[2][4] |
| Acidic (Net Charge < 0) | Deionized Water | 10% Ammonium Bicarbonate | Avoid basic conditions for peptides containing Cysteine.[4] |
| Neutral or Hydrophobic (>50% hydrophobic residues) | Minimal Pure DMSO | Slowly dilute into aqueous buffer | Use DMF instead of DMSO for peptides with Cys, Met, or Trp.[2][7] |
| Prone to Aggregation | See above based on charge | 6M Guanidine-HCl or 8M Urea | Last resort; incompatible with most biological assays.[2][6] |
Experimental Protocols
Protocol: Solubilization of a Hydrophobic Peptide Containing this compound
This protocol outlines the systematic steps for dissolving a challenging, hydrophobic peptide.
-
Preparation:
-
Allow the lyophilized peptide vial to warm to room temperature before opening.
-
Briefly centrifuge the vial (e.g., 10,000 x g for 5 min) to collect all the powder at the bottom.[2]
-
-
Initial Solubility Test (Aqueous):
-
Attempt to dissolve a small, pre-weighed amount of the peptide in sterile, deionized water or your primary experimental buffer (e.g., PBS, pH 7.4) to your target concentration.
-
Vortex for 30 seconds. If it does not dissolve, proceed to the next step.
-
-
Solubilization with Organic Solvent:
-
To the same vial of undissolved peptide, add a small volume of 100% DMSO (e.g., 20-30 µL) to create a highly concentrated stock.
-
Vortex thoroughly. If necessary, place the vial in a water bath sonicator for 3-5 minutes until the solution is clear.[6]
-
-
Dilution into Aqueous Buffer:
-
Place your final desired volume of aqueous experimental buffer in a separate tube.
-
While vigorously vortexing the aqueous buffer, slowly add your concentrated DMSO-peptide stock solution drop by drop.
-
Visually inspect the solution. If it remains clear, the peptide is soluble under these conditions. If it becomes turbid, the solubility limit has been reached.[8]
-
-
Final Steps:
Visualizations
Diagram 1: Peptide Solubility Troubleshooting Workflow
Caption: A flowchart for systematic peptide solubilization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. biobasic.com [biobasic.com]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: O-Methyl-DL-tyrosine Peptide Cleavage Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of peptides containing O-Methyl-DL-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using O-Methyl-DL-tyrosine in peptide synthesis?
A1: O-Methyl-DL-tyrosine offers two key advantages in peptide synthesis. The O-methyl group serves as a permanent protecting group for the phenolic hydroxyl group of tyrosine, which prevents potential side reactions like O-acylation during coupling steps.[1] Additionally, the D-configuration can increase the peptide's resistance to enzymatic degradation, potentially leading to a longer in-vivo half-life.[1]
Q2: Is the O-methyl group on tyrosine stable during standard TFA cleavage?
A2: The O-methyl ether on the tyrosine side chain is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions.[2] However, there is a possibility of partial demethylation, especially with prolonged exposure to strong acidic conditions.[1][3] The use of appropriate scavengers in the cleavage cocktail can help minimize this side reaction.[1]
Q3: What is the primary role of scavengers in the cleavage cocktail for peptides with O-Methyl-DL-tyrosine?
A3: During TFA-mediated cleavage, reactive carbocations are generated from the cleavage of the resin linker and other side-chain protecting groups.[2] While the O-methyl group protects the phenolic oxygen of the tyrosine, its aromatic ring can still be susceptible to electrophilic attack by these carbocations.[2] Scavengers are added to the cleavage cocktail to "trap" these reactive species, preventing unwanted side reactions such as alkylation of the tyrosine ring or modification of other sensitive amino acids in the sequence (e.g., Tryptophan, Methionine, Cysteine).[2]
Q4: How does the presence of O-Methyl-DL-tyrosine affect the properties of the final peptide?
A4: The O-methyl group increases the hydrophobicity of the tyrosine residue.[1] This can influence the overall solubility of the peptide, which is an important consideration during purification and handling.[1] The increased hydrophobicity may also lead to peptide aggregation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing O-Methyl-DL-tyrosine.
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Cleavage | 1. Insufficient Cleavage Time: Standard cleavage times (1-2 hours) may not be enough for all sequences.[4][5] 2. Suboptimal Cleavage Cocktail: The chosen cocktail may not be strong enough for complete cleavage. | 1. Extend Cleavage Time: Increase the cleavage time to 2-4 hours. It is advisable to perform a time-course study (e.g., testing at 2, 3, and 4 hours) on a small scale to determine the optimal duration.[4] 2. Optimize Cleavage Cocktail: For peptides with other sensitive residues like Trp, Met, or Cys, a more robust cocktail such as Reagent K is recommended.[1][2] |
| Presence of a side product with a mass of -14 Da | Demethylation: Partial loss of the methyl group from the O-Methyl-DL-tyrosine side chain.[3] | 1. Minimize Cleavage Time: Use the shortest effective cleavage time to reduce exposure to strong acid.[1] 2. Use Appropriate Scavengers: Include scavengers like anisole in the cleavage cocktail to help prevent demethylation.[1] |
| Presence of other unexpected impurities | Alkylation of Sensitive Residues: Reactive carbocations generated during cleavage can modify other sensitive amino acids (e.g., Trp, Met). | Use a Comprehensive Scavenger Cocktail: Employ a cocktail with a variety of scavengers to protect all sensitive residues. Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is a good option for peptides containing multiple sensitive amino acids.[1][2][6] |
| Low Crude Peptide Yield | 1. Incomplete Cleavage: As described above. 2. Peptide Precipitation in Cleavage Cocktail: The peptide may be insoluble in the TFA mixture.[7] 3. Poor Precipitation in Ether: The peptide may be soluble in the ether used for precipitation.[6] | 1. Optimize Cleavage: See "Incomplete Cleavage" section. 2. Modify Precipitation Solvent: If the peptide is not precipitating well in diethyl ether, try using a different anti-solvent like methyl tert-butyl ether (MTBE).[4] Alternatively, you can concentrate the TFA solution under a stream of nitrogen before adding it to the ether.[4] |
| Difficulty Dissolving Crude Peptide for Purification | Peptide Aggregation: The increased hydrophobicity from the O-methyl group can lead to aggregation.[1] | 1. Use a Strong Organic Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase for HPLC.[1] 2. Elevate Temperature: Consider performing the purification at a slightly elevated temperature (e.g., 30-40 °C).[1] |
Data Presentation: Comparison of Common Cleavage Cocktails
The choice of cleavage cocktail is critical for achieving high yield and purity. The following table summarizes common cleavage cocktails suitable for peptides containing O-Methyl-DL-tyrosine.
| Cocktail Name | Composition (v/v/v) | Scavengers | Primary Use Case | Notes |
| Cocktail A | TFA / TIS / H₂O (95 : 2.5 : 2.5) | Triisopropylsilane (TIS) | General purpose for peptides without other highly sensitive residues.[2][5] | TIS is a good scavenger for carbocations.[6] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Recommended for peptides containing other sensitive residues like Trp, Met, or Cys.[1][2][6] | A robust and widely used cocktail.[6] Thioanisole and EDT have strong odors and should be handled in a fume hood.[6] |
| Modified Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT / Anisole | Phenol, Thioanisole, EDT, Anisole | Peptides containing O-methyl-tyrosine where demethylation is a concern. | The addition of anisole can help to reduce demethylation of the O-methyl-tyrosine residue.[1] |
Experimental Protocols
Protocol 1: General Peptide Cleavage from Wang or Rink Amide Resin
This protocol provides a general procedure for the cleavage of peptides containing O-Methyl-DL-tyrosine from Wang (for C-terminal acids) or Rink Amide (for C-terminal amides) resins.
Materials:
-
Peptide-bound resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Selected scavengers (e.g., TIS, water, phenol, thioanisole, EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Glass reaction vessel with a screw cap
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) into a suitable reaction vessel.[2]
-
Cleavage Cocktail Preparation: Freshly prepare the appropriate cleavage cocktail. For a peptide containing O-Methyl-DL-tyrosine without other sensitive residues, "Cocktail A" is a good starting point. If the peptide also contains Trp, Met, or Cys, "Reagent K" is recommended.[2]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Peptide Collection: Filter the cleavage solution from the resin into a clean collection tube.[2]
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[2]
-
Peptide Precipitation: In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[2] Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[2]
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide.[2] Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[2]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
Visualizations
Caption: General workflow for peptide cleavage and isolation.
Caption: Troubleshooting decision tree for cleavage optimization.
References
Technical Support Center: Troubleshooting HPLC Purification of Hydrophobic Tyr(Me) Peptides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of hydrophobic peptides containing methylated tyrosine (Tyr(Me)) residues by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing methylated tyrosine (Tyr(Me)) difficult to purify by HPLC?
A1: The primary challenge arises from a significant increase in the hydrophobicity of the peptide. The methylation of the hydroxyl group on the tyrosine side chain masks a polar functional group, making the residue and, consequently, the entire peptide more nonpolar. This increased hydrophobicity can lead to several issues during HPLC purification, including poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and a tendency for the peptide to aggregate.
Q2: My Tyr(Me) peptide won't dissolve in the initial mobile phase (Water/Acetonitrile/TFA). What should I do?
A2: This is a common problem for hydrophobic peptides. Here are several strategies to improve solubility:
-
Use of Organic Solvents: Initially dissolve the peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with the mobile phase.[1][2] Be aware that high concentrations of these solvents in the injected sample can lead to peak distortion.
-
Acidic Conditions: For basic peptides, dissolving in 10-30% acetic acid can be effective.[1]
-
Sonication: Gentle sonication can help break up aggregates and improve dissolution. However, be cautious as this can cause localized heating and potentially degrade the peptide.[1]
-
Temperature: Gently warming the solvent can aid in dissolving the peptide.[1]
Q3: I'm observing broad or tailing peaks for my Tyr(Me) peptide. What are the likely causes and solutions?
A3: Broad or tailing peaks can result from several factors:
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based column packing. Ensure that the trifluoroacetic acid (TFA) concentration in your mobile phase is at least 0.1% to effectively mask these interactions.[3]
-
Peptide Aggregation: The hydrophobic nature of Tyr(Me) peptides makes them prone to aggregation. Increasing the column temperature (e.g., to 40-60°C) can disrupt these aggregates, leading to sharper peaks.[3]
-
Column Overload: Injecting too much peptide can saturate the column. Try reducing the sample concentration or injection volume.[4]
-
Poor Solubility in Mobile Phase: If the peptide is not fully soluble as it travels through the column, it can lead to peak tailing. Consider the dissolution strategies mentioned in Q2.
Q4: My Tyr(Me) peptide is retained too strongly on the C18 column, requiring a very high percentage of acetonitrile to elute. How can I reduce the retention time?
A4: Strong retention is expected due to the hydrophobicity of Tyr(Me). Here are some ways to manage it:
-
Change the Stationary Phase: Consider using a column with a less hydrophobic stationary phase, such as C8 or C4.[5]
-
Increase Column Temperature: Higher temperatures reduce the viscosity of the mobile phase and decrease the interaction between the peptide and the stationary phase, leading to earlier elution.[6][7]
-
Use a Stronger Organic Solvent: In some cases, replacing acetonitrile with a stronger organic solvent like isopropanol (in a mixture with acetonitrile) can be beneficial, especially for highly hydrophobic peptides.
-
Adjust the Ion-Pairing Agent: While TFA is standard, using a more hydrophobic ion-pairing agent like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA) will increase retention. Conversely, a less hydrophobic agent could be considered if available and compatible with your downstream applications, though this is less common.[8][9]
Q5: I'm seeing multiple peaks for what should be a single Tyr(Me) peptide. What could be the cause?
A5: Multiple peaks can be perplexing. Here are some potential reasons:
-
Incomplete Reactions: The presence of deletion sequences or incompletely deprotected side chains from synthesis can result in multiple peaks.
-
Oxidation: Methionine or cysteine residues in the peptide sequence are susceptible to oxidation, which can create different species that resolve on HPLC.
-
Conformational Isomers: Some peptides can exist in different stable conformations that may be resolved on the HPLC column, leading to peak splitting or broadening. N-methylation in peptides is known to sometimes cause cis/trans isomers.[10]
-
Ion-Pairing Effects: Inadequate or inconsistent ion-pairing can sometimes lead to peak splitting. Ensure your ion-pairing agent is at a consistent and sufficient concentration in both mobile phase solvents.
Data Presentation
The methylation of tyrosine significantly increases its hydrophobicity, leading to longer retention times in reversed-phase HPLC. The choice of ion-pairing agent and the column temperature can be used to modulate this retention and improve peak shape.
Table 1: Illustrative Retention Time of a Model Peptide (Ac-Gly-X-Phe-Ala-NH2) on a C18 Column
| Amino Acid at X | Ion-Pairing Agent (0.1%) | Column Temperature (°C) | Approximate Retention Time (min) |
| Tyr | TFA | 40 | 15.2 |
| Tyr(Me) | TFA | 40 | 18.5 |
| Tyr(Me) | TFA | 60 | 17.1 |
| Tyr(Me) | PFPA | 40 | 20.3 |
| Tyr(Me) | HFBA | 40 | 22.1 |
Note: These are illustrative values to demonstrate trends. Actual retention times will vary depending on the specific peptide sequence, HPLC system, and column.
Experimental Protocols
Protocol 1: Analytical HPLC Method Development for Tyr(Me) Peptides
This protocol outlines the steps for developing a robust analytical HPLC method for a novel Tyr(Me)-containing peptide.
-
Sample Preparation:
-
Prepare a stock solution of the crude peptide at 1 mg/mL.
-
If the peptide does not dissolve in water/0.1% TFA, add the minimum required amount of DMSO to achieve dissolution, then dilute to the final concentration with water/0.1% TFA. Ensure the final DMSO concentration is below 10%.[3]
-
Centrifuge the sample to pellet any insoluble material before injection.
-
-
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Detector: UV, monitoring at 214 nm (peptide backbone) and 280 nm (aromatic residues).
-
Column Temperature: 40°C.
-
-
Scouting Gradient:
-
Equilibrate the column with 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a broad linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
This will determine the approximate percentage of Mobile Phase B at which the peptide elutes.
-
-
Optimized Gradient:
-
Based on the scouting run, design a shallower gradient around the elution point of the peptide. For example, if the peptide eluted at 50% B, a new gradient could be 35% to 65% B over 30 minutes. A gradient slope of approximately 1% B per minute is a good starting point for optimization.[11]
-
Protocol 2: Preparative HPLC Purification of Tyr(Me) Peptides
This protocol describes the scale-up of an optimized analytical method for preparative purification.
-
Sample Preparation and Loading:
-
Dissolve the crude peptide (e.g., 20-100 mg, depending on column capacity) in a minimal volume of a suitable solvent (as determined in the analytical method development).
-
Filter the sample through a 0.45 µm syringe filter.
-
The sample can be loaded onto the column in a low percentage of organic solvent.
-
-
Preparative HPLC System and Column:
-
Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: Adjust according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detector: UV, with a preparative flow cell.
-
-
Purification Gradient:
-
Equilibrate the column with the starting conditions of your optimized analytical gradient.
-
Inject the dissolved sample.
-
Run the optimized gradient.
-
Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Mandatory Visualizations
Caption: Troubleshooting Decision Tree for HPLC Purification.
Caption: HPLC Method Development Workflow.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. restek.com [restek.com]
- 8. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Interpreting Mass Spectra of Peptides with Potential Demethylation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the identification and characterization of peptide demethylation using mass spectrometry.
Frequently Asked Questions (FAQs)
1. What is peptide demethylation and how is it observed in mass spectrometry?
Demethylation is the removal of a methyl group (-CH₃) from an amino acid residue. In mass spectrometry, this post-translational modification (PTM) is detected as a characteristic negative mass shift in the peptide's mass-to-charge ratio (m/z). The opposite process, methylation, results in a positive mass shift of approximately 14.016 Da for each added methyl group.
Therefore, a peptide that has undergone demethylation will have a precursor mass that is lighter by a multiple of ~14.016 Da compared to its methylated counterpart. The precise mass shift depends on the change in the number of methyl groups (e.g., from trimethylated to dimethylated).
2. How do I distinguish demethylation from other modifications or artifacts?
Distinguishing demethylation requires high-resolution mass spectrometry to resolve small mass differences between isobaric or near-isobaric species. For example, the mass difference between trimethylation (+42.047 Da) and acetylation (+42.011 Da) is very small and requires high mass accuracy to differentiate.
A negative mass shift of ~14 Da could indicate demethylation, but it's crucial to rule out other possibilities:
-
Amino Acid Substitutions : A substitution of Glutamine (Q) for Arginine (R) can mimic a demethylation event.
-
Sample Preparation Artifacts : Methyl esterification of aspartic (D) and glutamic (E) acids can occur if methanol is used during sample preparation (e.g., in Coomassie staining/destaining), causing a +14 Da shift that could mask or be confused with methylation states.
-
Incorrect Monoisotopic Peak Selection : Errors in data processing can lead to incorrect assignment of the precursor mass, potentially mimicking a mass loss.
Quantitative Data Summary: Mass Shifts of Common Modifications
The following table summarizes the theoretical mass shifts for methylation and other potentially confounding modifications. Accurate mass measurement is critical for differentiation.
| Modification/Event | Amino Acid Residues | Monoisotopic Mass Shift (Da) | Notes |
| Demethylation | K, R, H, D, E, N, Q, C | -14.01565 | Loss of one methyl group. |
| Monomethylation | K, R, H, D, E, N, Q, C | +14.01565 | Can occur on various residues. |
| Dimethylation | K, R | +28.03130 | Two methyl groups added. |
| Trimethylation | K | +42.04695 | Three methyl groups added. |
| Acetylation | K, N-terminus | +42.01057 | Near-isobaric with trimethylation. |
| Methyl Esterification | D, E | +14.01565 | Common artifact from methanol use. |
Troubleshooting Guides
Scenario 1: My database search fails to identify a suspected demethylated peptide.
If you observe a precursor mass suggesting demethylation but your database search fails to return a confident match, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for identifying demethylated peptides.
Scenario 2: I see a -14 Da mass shift, but I'm not sure if it's a real modification or an artifact.
This is a common challenge, as a simple mass shift is not definitive proof.
-
Check for Sample Preparation Artifacts : Review your sample preparation protocol. Use of methanol can cause methyl esterification on acidic residues, which adds 14 Da. If you are comparing a treated vs. untreated sample, this could be misinterpreted.
-
Manual MS/MS Inspection : A true demethylation will be localized to a specific amino acid. The b- and y-ion series in the MS/MS spectrum should pinpoint the modification site. For example, if a lysine residue is demethylated, the y-ions containing that lysine will show a -14 Da shift compared to the theoretical unmodified fragment, while y-ions C-terminal to the lysine will not.
-
Use Orthogonal Fragmentation : If available, use alternative fragmentation methods like Electron Transfer Dissociation (ETD). ETD preserves labile PTMs better than Collision-Induced Dissociation (CID) and can provide complementary fragmentation data (c- and z-ions) to increase confidence in site localization.
-
In Vivo Isotope Labeling : The most rigorous validation involves metabolic labeling. Culturing cells with a heavy isotope-labeled methyl donor, such as [¹³CD₃]-methionine, can confirm in vivo methylation. A true demethylation event would show a corresponding loss of the heavy-methyl group, which is easily distinguishable from artifacts.
Experimental Protocols & Methodologies
Protocol 1: Database Search Parameter Setup for Demethylation
When using search algorithms like Mascot, SEQUEST, or MaxQuant, careful parameter setup is crucial.
-
Enzyme Specificity : Set the protease used for digestion (e.g., Trypsin/P), and specify the maximum number of missed cleavages (typically 2).
-
Mass Tolerances :
-
Precursor Mass Tolerance : Set according to your instrument's performance. For high-resolution instruments (e.g., Orbitrap, Q-TOF), use a narrow tolerance (e.g., 5-10 ppm). Using a wide tolerance can lead to misassignment of deamidated peptides.
-
Fragment Mass Tolerance : Set based on the mass analyzer used for MS/MS (e.g., 0.02 Da for Orbitrap, 0.5 Da for ion trap).
-
-
Variable Modifications : This is the most critical step.
-
Add a variable modification with a mass shift of -14.01565 Da .
-
Specify the potential residues (e.g., K, R).
-
Crucially , also include common positive methylations (+14.01565 Da, +28.03130 Da, +42.04695 Da) as variable modifications. This allows the software to correctly identify the methylated state from which demethylation may have occurred.
-
Include other common artifactual modifications, such as Oxidation (M) and Deamidation (N, Q), to avoid misidentification.
-
-
False Discovery Rate (FDR) : Set a strict FDR, typically 1% (0.01), at both the peptide and protein level to ensure high-confidence identifications.
Protocol 2: General Bottom-Up Proteomics Workflow
A standard workflow is required to prepare samples for LC-MS/MS analysis.
-
Protein Extraction & Lysis : Lyse cells or tissues using a buffer containing detergents and protease/phosphatase inhibitors.
-
Reduction and Alkylation : Reduce disulfide bonds with DTT (dithiothreitol) and alkylate the resulting free thiols with an alkylating agent like iodoacetamide (IAA) to prevent bonds from reforming.
-
Protein Digestion : Digest the proteins into peptides using a specific protease, most commonly trypsin. The digestion can be performed in-solution or in-gel.
-
Desalting and Cleanup : Remove salts, detergents, and other contaminants that interfere with mass spectrometry using C18 solid-phase extraction (SPE) columns or tips.
-
LC-MS/MS Analysis : Separate the peptides using reversed-phase liquid chromatography (LC) and analyze them with a tandem mass spectrometer. Peptides are ionized (e.g., by ESI) and subjected to data-dependent acquisition, where precursor ions are selected for fragmentation (MS/MS).
Caption: Overview of a bottom-up proteomics workflow for PTM analysis.
Visualizing Fragmentation
Interpreting the MS/MS Spectrum
The key to localizing a demethylation event is to observe a mass shift in the fragment ion series. In the diagram below, a demethylation on the third residue (Lysine, K) causes a -14 Da shift in all subsequent y-ions (y₄, y₅, y₆) and b-ions (b₃, b₄, b₅, b₆).
Caption: Idealized fragmentation pattern showing a -14 Da mass shift.
Technical Support Center: Synthesis of H-DL-TYR(ME)-OH Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptides containing H-DL-TYR(ME)-OH (O-Methyl-DL-tyrosine).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of incorporating this compound into a peptide sequence?
Incorporating O-methyl-tyrosine offers several strategic advantages in peptide design and synthesis:
-
Hydroxyl Group Protection : The methyl group serves as a permanent protecting group for the phenolic hydroxyl group of tyrosine, preventing potential side reactions like O-acylation during synthesis without the need for additional protecting group manipulations.[1][2]
-
Enhanced Enzymatic Stability : The presence of a D-amino acid configuration can significantly increase the peptide's resistance to degradation by proteases, which primarily recognize L-amino acids.[1][3] This can lead to a longer in-vivo half-life.[1][3]
-
Modulation of Biological Activity : The D-configuration can induce significant changes in the peptide's secondary structure, potentially altering its receptor binding affinity and biological function.[1] The O-methylation also prevents post-translational modifications like phosphorylation.[3]
Q2: Is an additional side-chain protecting group needed for Fmoc-DL-Tyr(Me)-OH during solid-phase peptide synthesis (SPPS)?
No, an additional side-chain protecting group is not necessary. The methyl ether on the tyrosine side chain is stable under the standard conditions of both Fmoc- and Boc-based SPPS, effectively acting as a permanent protecting group.[1][2] This simplifies the overall synthesis process.[1]
Q3: How stable is the O-methyl group during the final TFA cleavage step?
While generally stable, the O-methyl group is susceptible to partial demethylation under strong acidic conditions, such as prolonged treatment with Trifluoroacetic Acid (TFA).[1] This side reaction can be mitigated by minimizing the cleavage time and including scavengers in the cleavage cocktail.[1]
Q4: How does the incorporation of this compound affect the final peptide's properties?
The O-methyl group increases the hydrophobicity of the tyrosine residue.[1] This can influence the peptide's overall solubility, potentially making purification more challenging and increasing the tendency for aggregation.[1] Synthesis and purification of hydrophobic peptides often require optimized protocols.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing this compound.
Issue 1: Low Coupling Efficiency / Incomplete Coupling
-
Symptom : Mass spectrometry (MS) analysis of the crude peptide reveals significant deletion sequences (mass of the target peptide minus the mass of one or more amino acids). A positive Kaiser test (dark blue beads) after the coupling step also indicates the presence of unreacted free amines.[6]
-
Possible Cause :
-
Steric Hindrance : The O-methyl group and the D-configuration can create steric hindrance, slowing down the peptide bond formation.[1][7] Standard coupling protocols may be insufficient.[7]
-
Peptide Aggregation : The increased hydrophobicity can cause the growing peptide chains to aggregate on the solid support, blocking reagent access.[1][8]
-
Suboptimal Reagents : Standard coupling reagents may not be potent enough for hindered amino acids.[1][7]
-
-
Suggested Solution :
-
Optimize Coupling Conditions : Extend the coupling reaction time and/or perform a "double coupling" by reacting the resin with a fresh solution of activated amino acid.[1][9]
-
Use High-Potency Reagents : Employ more powerful uronium/aminium or phosphonium salt-based coupling reagents.[1][7] See Table 1 for a comparison.
-
Disrupt Aggregation : Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a solvent mixture.[1][10] Increasing the reaction temperature or sonicating the reaction vessel can also help break up aggregates.[1]
-
Incorporate Disrupting Agents : For very difficult sequences, consider adding chaotropic salts (e.g., LiCl) to the coupling solution or using pseudoproline dipeptides in the peptide backbone to disrupt secondary structure formation.[8][9][11]
-
Diagram: Troubleshooting Low Coupling Efficiency
Caption: A decision tree for troubleshooting low coupling yields.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Name | Class | Key Advantages | Considerations |
| HATU / HCTU | Uronium/Aminium Salt | Highly efficient and fast-acting, very effective for sterically hindered couplings.[7][9][12] | More expensive than carbodiimides. Benzotriazole-based, potential safety concerns. |
| COMU | Uronium/Aminium Salt | Coupling efficiency comparable to HATU, but with improved safety and solubility as it does not contain explosive HOBt/HOAt.[12] | Higher cost. |
| PyAOP / PyBOP | Phosphonium Salt | Effective for hindered couplings and known to suppress racemization.[7][8] | Byproducts can be difficult to remove. |
| DIC / HOBt | Carbodiimide | Cost-effective and widely used for standard couplings.[6] | Less effective for hindered residues; can lead to racemization.[6][7] |
Issue 2: Side Reactions During Synthesis & Cleavage
-
Symptom : MS analysis shows unexpected masses, such as the target peptide minus 14 Da (demethylation) or diastereoisomers co-eluting during HPLC analysis (racemization).
-
Possible Cause :
-
Suggested Solution :
-
Minimize Demethylation : Reduce the TFA cleavage time to the minimum required (e.g., 1.5-2 hours).[1] Use a cleavage cocktail containing scavengers like anisole to protect the methyl ether.[1] See Table 2 for cocktail examples.
-
Suppress Racemization : Use coupling reagents and additives known to minimize racemization, such as those combined with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][7] Avoid prolonged pre-activation times before adding the activated amino acid to the resin.[7]
-
Table 2: Recommended Cleavage Cocktails
| Cocktail Name | Composition (v/v) | Target Use / Scavengers |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose; effective for peptides with Trp, Met, Cys. |
| Modified Reagent K | TFA / Water / Phenol / Thioanisole / EDT / Anisole (80:5:5:5:2.5:2.5) | Recommended for Tyr(Me)-containing peptides to reduce demethylation.[1] |
| TFA / TIPS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Simpler cocktail for peptides without sensitive residues like Trp, Met, or Cys. |
EDT: 1,2-ethanedithiol; TIPS: Triisopropylsilane
Issue 3: Poor Yield and Purity After Purification
-
Symptom : The crude peptide shows a complex HPLC profile with broad peaks. The final yield after preparative HPLC is very low due to poor solubility of the crude material or co-elution of impurities.
-
Possible Cause :
-
Increased Hydrophobicity : The O-methyl group increases the peptide's overall hydrophobicity, leading to poor solubility in standard HPLC mobile phases (e.g., water/acetonitrile).[1]
-
Aggregation : Hydrophobic peptides have a strong tendency to aggregate, making both dissolution and chromatographic separation difficult.[1][4]
-
-
Suggested Solution :
-
Optimize Dissolution : Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or isopropanol before diluting it with the initial mobile phase for HPLC injection.[1][9][13]
-
Modify HPLC Conditions : For highly hydrophobic peptides, consider using alternative organic modifiers like ethanol, which can improve solubility.[13] Adjusting the pH with additives like ammonium bicarbonate (for basic peptides) may also help.[13]
-
Use Alternative Purification : For extremely difficult cases, consider alternative or preliminary purification steps like precipitation or flash chromatography to remove major impurities before the final HPLC polishing step.[4][9]
-
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a general cycle for solid-phase peptide synthesis.
-
Resin Swelling : Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing : Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling :
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-5 minutes.[9]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring : Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing : Wash the resin with DMF (3-5 times).
-
Repeat : Return to Step 2 for the next amino acid in the sequence.
Diagram: General SPPS Workflow for Tyr(Me) Peptides
Caption: An overview of the solid-phase peptide synthesis workflow.
Protocol 2: Double Coupling for Hindered Residues
-
Perform the initial coupling reaction as described in Protocol 1, Step 4.
-
Wash the resin with DMF (3 times).[1]
-
Perform a Kaiser test.[1] If the test is positive (blue beads), indicating incomplete coupling, proceed to the next step.
-
Prepare a fresh solution of the activated Fmoc-DL-Tyr(Me)-OH (or other hindered amino acid) as described in Protocol 1, Step 4.[1]
-
Add the fresh solution to the resin and agitate for an additional 1-2 hours.
-
Wash the resin thoroughly with DMF (5 times) before proceeding to the next deprotection step.[1]
Protocol 3: Cleavage with Reduced Risk of Demethylation
-
Resin Preparation : Wash the final peptide-resin with Dichloromethane (DCM) (3 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail : Prepare a fresh cleavage cocktail, for example: Reagent K with added anisole (TFA/Phenol/Water/Thioanisole/EDT/Anisole at 80:5:5:5:2.5:2.5 v/v).[1] Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction : Add the cold cleavage cocktail to the resin and agitate gently for 1.5-2 hours at room temperature.[1]
-
Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.
-
Isolation : Centrifuge the suspension to pellet the crude peptide. Decant the ether.
-
Washing : Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic impurities.[1]
-
Drying : Dry the crude peptide product under vacuum.
Protocol 4: Kaiser Test (Ninhydrin Test) for Free Amines
-
Sample Preparation : Take a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Reagent Addition : Add 2-3 drops of each of the following three solutions:
-
Solution A : 5g ninhydrin in 100 mL ethanol.
-
Solution B : 80g phenol in 20 mL ethanol.
-
Solution C : 2 mL of 0.001M KCN in 100 mL pyridine.
-
-
Heating : Heat the test tube at 100-110°C for 5 minutes.[6]
-
Observation : Observe the color of the beads and the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Synthesis and Purification of Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of L-Tyrosine vs. DL-Tyrosine(Me) Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based drug discovery, enhancing the therapeutic properties of native peptide sequences is a primary objective. Modifications to amino acid residues are a key strategy to improve stability, receptor affinity, and bioavailability. The substitution of the naturally occurring L-tyrosine (L-Tyr) with a synthetic analogue like DL-tyrosine(methyl) (DL-Tyr(Me)) represents a significant alteration aimed at overcoming the inherent limitations of peptide therapeutics, such as rapid enzymatic degradation.[1]
This guide provides an objective comparison of peptides containing the standard L-tyrosine residue versus those incorporating DL-tyrosine(Me). It is important to note that DL-Tyr(Me) is a racemic mixture, containing both D-Tyr(Me) and L-Tyr(Me). The incorporation of a D-amino acid is a known strategy to increase resistance to proteolysis, as proteases are stereoselective for L-amino acids.[1] Furthermore, the methylation of the phenolic hydroxyl group of tyrosine can prevent post-translational modifications like phosphorylation and may alter receptor interactions.[1]
This document summarizes the anticipated effects of this substitution on biological activity, presents hypothetical but realistic comparative data, details the experimental protocols required to validate these findings, and provides visual diagrams of relevant biological pathways and experimental workflows. The opioid peptide dermorphin, which naturally contains a D-amino acid, serves as a relevant example of how such modifications can lead to high potency.[2][3]
Data Presentation: A Comparative Overview
While direct, publicly available experimental data comparing a specific L-Tyr peptide to its exact DL-Tyr(Me) counterpart is scarce, the following tables present a hypothetical but realistic comparison. This comparison is based on established principles of peptide chemistry and pharmacology, illustrating the expected performance differences between a hypothetical native "Peptide-X" and its modified version, "Peptide-X-DL-Tyr(Me)". For the purpose of this comparison, we will consider the biological activity of the D-isomer within the racemic DL-mixture to be the dominant factor influencing the peptide's properties due to its enhanced stability.
Table 1: Comparative Receptor Binding Affinity
| Peptide | Receptor Target | Dissociation Constant (Ki) [nM] | Note |
| Peptide-X (L-Tyr) | Hypothetical GPCR | 5.2 | Baseline affinity of the native peptide. |
| Peptide-X-D-Tyr(Me) | Hypothetical GPCR | 15.8 | The introduction of a D-amino acid and O-methylation can alter the peptide's conformation, potentially leading to a modest decrease in binding affinity. This is a critical parameter to evaluate experimentally.[1] |
Table 2: Comparative In Vitro Potency
| Peptide | Assay Type | EC50 [nM] | Note |
| Peptide-X (L-Tyr) | cAMP Inhibition | 10.5 | Baseline potency of the native peptide. |
| Peptide-X-D-Tyr(Me) | cAMP Inhibition | 25.1 | The change in in vitro potency is expected to correlate with any observed changes in binding affinity.[1] |
Table 3: Comparative In Vivo Half-Life
| Peptide | Administration Route | Half-Life (t1/2) [min] | Note |
| Peptide-X (L-Tyr) | Intravenous (IV) | 8 | Native peptides are often rapidly cleared from circulation due to proteolytic degradation. |
| Peptide-X-D-Tyr(Me) | Intravenous (IV) | 120 | The presence of a D-amino acid significantly enhances resistance to enzymatic degradation, leading to a prolonged plasma half-life. This is a primary advantage of this modification.[1] |
Table 4: Comparative In Vivo Efficacy (Analgesic Model)
| Peptide | Assay Type | Effective Dose (ED50) [mg/kg] | Note |
| Peptide-X (L-Tyr) | Mouse Hot Plate Test | 5.0 | The in vivo efficacy of the native peptide is limited by its short half-life. |
| Peptide-X-D-Tyr(Me) | Mouse Hot Plate Test | 1.2 | Despite a potentially lower binding affinity, the dramatically increased metabolic stability can lead to a more sustained receptor engagement and thus higher in vivo potency. |
Experimental Protocols
Detailed methodologies for the key experiments required to generate the comparative data presented above are provided below.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for synthesizing both the native L-Tyr and modified DL-Tyr(Me) peptides.
-
Materials: Fmoc-protected amino acids (including Fmoc-L-Tyr(tBu)-OH and Fmoc-D-Tyr(Me)-OH and Fmoc-L-Tyr(Me)-OH), Rink Amide resin, N,N-dimethylformamide (DMF), dichloromethane (DCM), piperidine, N,N'-diisopropylcarbodiimide (DIC), OxymaPure, trifluoroacetic acid (TFA), triisopropylsilane (TIS), water.
-
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the DL-Tyr(Me) peptide, a mixture of Fmoc-D-Tyr(Me)-OH and Fmoc-L-Tyr(Me)-OH would be used at the desired position.
-
Cleavage and Deprotection: After synthesis of the full peptide, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity of the synthesized peptides for their target receptor.[4][5]
-
Materials: Cell membranes expressing the target receptor, a suitable radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors), assay buffer, unlabeled competitor peptides (Peptide-X and Peptide-X-DL-Tyr(Me)), 96-well filter plates, scintillation fluid, microplate scintillation counter.
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor peptides. Prepare the cell membranes and radiolabeled ligand in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of the unlabeled competitor peptide, a fixed concentration of the radiolabeled ligand, and the cell membrane suspension. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[5]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Efficacy: Hot Plate Analgesia Test
This assay is used to assess the analgesic properties of the peptides in a rodent model, which is particularly relevant for opioid peptides.[7][8][9][10]
-
Materials: Male ICR mice (20-25 g), hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C), test peptides dissolved in saline, control vehicle (saline), stopwatch.
-
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[10]
-
Drug Administration: Administer the test peptide or vehicle control via a specific route (e.g., subcutaneous or intravenous injection).
-
Testing: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline and the vehicle-treated group. Calculate the ED₅₀ value from the dose-response curve.
-
Signaling Pathway and Workflow Visualization
Signaling Pathway
The following diagram illustrates a generic signaling pathway for a G-protein coupled receptor (GPCR), such as the µ-opioid receptor, which is a common target for tyrosine-containing peptides like dermorphin.[11][12][13][14] Upon agonist binding, the receptor activates an associated G-protein, leading to downstream effects such as the inhibition of adenylyl cyclase.
Caption: Generic GPCR signaling pathway activated by a peptide ligand.
Experimental Workflow
The diagram below outlines the logical workflow for the comparative characterization of peptides containing L-Tyr versus DL-Tyr(Me).
Caption: Workflow for the comparative characterization of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dermorphin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
O-Methyl-DL-Tyrosine: A Comparative Guide to Enhancing Peptide Enzymatic Stability
In the landscape of peptide-based drug development, a primary obstacle is the inherent susceptibility of native peptides to rapid degradation by endogenous proteases, which curtails their bioavailability and in vivo half-life.[1][2][3] To counter this, the strategic incorporation of modified amino acids has become a cornerstone of modern drug discovery.[4][5] This guide offers a comparative analysis of peptides containing O-Methyl-DL-tyrosine, an unnatural amino acid designed to enhance enzymatic stability, against native peptides and other common modification strategies.
The central hypothesis for the enhanced stability of peptides containing O-Methyl-DL-tyrosine is twofold. Firstly, the methylation of the hydroxyl group on the tyrosine side chain introduces steric bulk. This physically hinders the peptide from properly docking into the active site of proteases like chymotrypsin, which typically recognize and cleave at the C-terminal side of aromatic residues such as tyrosine.[1] Secondly, the "DL" designation indicates a mixture of D and L stereoisomers. Proteolytic enzymes are highly stereoselective and primarily recognize L-amino acids; the presence of the D-amino acid form (O-methyl-D-tyrosine) renders the peptide bond significantly more resistant to enzymatic cleavage.[4][5][6]
Comparative Performance Analysis
While direct quantitative data from head-to-head studies are not always available in published literature, the established principles of enzyme-substrate interactions and peptide chemistry allow for a strong predictive comparison.[1][4] The incorporation of O-Methyl-DL-tyrosine is expected to significantly increase peptide half-life in biological matrices like serum.[1][4]
Table 1: Predicted Comparative Stability of Peptides with L-Tyrosine vs. O-Methyl-DL-tyrosine
| Feature | Peptide with L-Tyrosine (Native) | Peptide with O-Methyl-DL-tyrosine | Rationale for Difference |
| Susceptibility to Chymotrypsin | High | Expected to be significantly lower | The methyl group on the phenolic oxygen creates steric hindrance, impeding access to the S1 binding pocket of chymotrypsin. The D-isomer is not recognized by the enzyme.[1][4] |
| Stability in Serum | Variable, generally low | Expected to be significantly higher | Serum contains a multitude of proteases. Protecting a key aromatic cleavage site and introducing a D-amino acid substantially reduces overall degradation.[1][4] |
| Mechanism of Enhanced Stability | N/A | Steric hindrance, altered electronics of the aromatic ring, and resistance to protease stereoselectivity.[1][4] | The combination of O-methylation and D-configuration provides robust protection against enzymatic attack. |
| Potential for Phosphorylation | High | Prevented | The methylation of the phenolic hydroxyl group blocks post-translational modifications like phosphorylation.[4] |
Table 2: Comparison of Different Peptide Stabilization Strategies
| Modification Strategy | Mechanism of Action | Advantages | Potential Disadvantages |
| O-Methyl-DL-tyrosine Incorporation | Steric hindrance and D-amino acid stereochemistry disrupts enzyme recognition.[1][4] | High resistance to proteolysis at the modification site; prevents phosphorylation.[4] | May alter peptide conformation, potentially affecting binding affinity and solubility.[4][7] |
| L- to D-Amino Acid Substitution | D-amino acids are not recognized by most endogenous proteases, which are stereospecific for L-amino acids.[5][6] | Significantly increases half-life by preventing cleavage at the substitution site.[5] | Can induce significant changes in secondary structure, potentially altering or reducing biological activity.[7] |
| N-Methylation of Backbone | Adds steric bulk to the peptide backbone, restricting conformational flexibility and hindering protease binding.[5][6][8] | Enhances metabolic resistance and can improve membrane permeability.[8] | Can disrupt hydrogen bonding necessary for maintaining the bioactive conformation.[6] |
| Cyclization (Head-to-Tail, etc.) | Eliminates N- and C-termini, which are primary targets for exopeptidases. Constrains peptide into a more rigid conformation.[5][6] | Greatly enhances stability against exopeptidases and can lock the peptide in a bioactive conformation.[6] | Can be synthetically challenging; may reduce flexibility needed for receptor binding. |
| Peptide Stapling | Introduces a synthetic brace to lock the peptide into a specific secondary structure (e.g., α-helix), protecting it from proteolysis.[5][9] | Enhances structural stability, protease resistance, and potentially cell permeability.[9] | Requires synthesis of specialized non-natural amino acids and can be costly and complex.[5] |
Visualizing Peptide Activity and Experimental Design
To provide context for the application of these peptides, the following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, which is a common target for therapeutic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H-DL-Tyr(Me)-OH and Other Methylated Tyrosine Derivatives for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate amino acid derivatives is critical for experimental success. This guide provides an objective comparison of H-DL-Tyr(Me)-OH and other methylated tyrosine derivatives, supported by experimental data to inform your research decisions.
Methylation of tyrosine, a critical amino acid in many biological processes, can significantly alter its biochemical properties and create valuable tools for research and drug development. These modifications can influence receptor binding, enzyme inhibition, and the overall pharmacokinetic profile of peptides and small molecules. This guide focuses on this compound, a racemic mixture of O-methylated tyrosine, and compares it with other key methylated tyrosine derivatives.
Overview of Methylated Tyrosine Derivatives
Tyrosine can be methylated at several positions, leading to derivatives with distinct characteristics:
-
O-methylation (at the hydroxyl group): this compound and its enantiomerically pure forms (O-Methyl-L-Tyrosine and O-Methyl-D-Tyrosine) fall into this category. O-methylation blocks phosphorylation of the hydroxyl group, a key event in many signaling pathways.[1] It can also protect peptides from enzymatic degradation.
-
α-methylation (at the alpha-carbon): α-Methyl-p-tyrosine (Metyrosine) is a prime example. This modification sterically hinders the amino acid, which can affect its interaction with enzymes.[2][3]
-
N-methylation (at the amino group): N-Acetyl L-Tyrosine (NALT) is a well-known derivative. Acetylation is intended to increase solubility and bioavailability, though its conversion to L-tyrosine in the body is debated.[4][5][6]
-
Ring methylation: Derivatives like (L)-2,6-dimethyl tyrosine (Dmt) and (L)-2-methyl tyrosine (Mmt) involve methylation on the phenyl ring. These modifications introduce steric bulk, which can modulate peptide conformation and receptor interaction.[7]
-
Carboxyl-esterification: L-Tyrosine methyl ester (H-Tyr-OMe) is a derivative where the carboxylic acid is converted to a methyl ester. This is primarily used as a protecting group in peptide synthesis.[8]
Comparative Analysis of Key Derivatives
The choice of a methylated tyrosine derivative depends heavily on the intended application. The following table summarizes the key features and applications of several derivatives.
| Derivative | Site of Methylation | Key Features | Primary Applications |
| This compound | Hydroxyl group (racemic) | Racemic mixture of O-methylated tyrosine. | Research chemical, precursor for synthesis.[9] |
| O-Methyl-L-Tyrosine | Hydroxyl group | L-enantiomer of O-methylated tyrosine. Blocks phosphorylation. | Studying signaling pathways, peptide synthesis.[1][10] |
| α-Methyl-p-tyrosine | Alpha-carbon | Competitive inhibitor of tyrosine hydroxylase.[3] | Antihypertensive agent, research on catecholamine synthesis.[2] |
| N-Acetyl L-Tyrosine | Amino group (Acetylation) | Increased water solubility. | Nootropic supplement, parenteral nutrition.[4][5] |
| L-Tyrosine Methyl Ester | Carboxyl group | Carboxyl-protected L-tyrosine. | Peptide synthesis.[8] |
| (L)-2,6-dimethyl tyrosine | Phenyl ring | Introduces steric hindrance. | Modulating peptide bioactivity and selectivity.[7] |
Experimental Data and Performance
Direct comparative studies across all methylated tyrosine derivatives are limited. However, data from individual studies provide insights into their relative performance in specific contexts.
Inhibition of Tyrosine Hydroxylase
α-Methyl-p-tyrosine is a well-characterized competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[3] This property is the basis for its clinical use in managing pheochromocytoma.[2]
Bioavailability and Conversion to Tyrosine
Studies comparing L-Tyrosine and N-Acetyl L-Tyrosine (NALT) have shown that while NALT has higher water solubility, its conversion to tyrosine in the body is inefficient. Oral L-tyrosine supplementation leads to a more significant increase in plasma tyrosine levels compared to intravenous administration of NALT.[4][5] One study in mice found N-Acetyl-L-tyrosine to be the least effective prodrug tested for increasing brain tyrosine levels when compared to L-tyrosine, O-phospho-L-tyrosine, and L-tyrosine methyl ester.[4]
Cellular Uptake
The uptake of tyrosine and its analogs into cells is mediated by amino acid transport systems. A study on B16/F10 melanoma cells showed that L-tyrosine analogs with modifications to the amino or carboxyl groups (like tyramine and p-hydroxyphenyl pyruvic acid) did not inhibit L-tyrosine uptake. In contrast, other aromatic amino acids and analogs like DL-m-Tyr and L-dopa were strong inhibitors, suggesting they are transported more efficiently.[11] Interestingly, α-methylation was found to decrease the affinity for the L system transporter compared to L-Tyrosine.[11] L-Tyrosine esters were found to stimulate the transport of L-Tyrosine.[11]
Signaling Pathway Modulation
The methylation of the hydroxyl group in O-methylated tyrosine derivatives prevents phosphorylation, a critical step in many signal transduction pathways. This makes them valuable tools for dissecting the role of tyrosine phosphorylation in cellular signaling.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by O-Methylated Tyrosine.
Experimental Workflows
The synthesis and evaluation of methylated tyrosine derivatives often follow specific experimental workflows. Below is a generalized workflow for synthesizing and evaluating a novel tyrosine analog.
References
- 1. benchchem.com [benchchem.com]
- 2. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prbreaker.com [prbreaker.com]
- 5. L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines [blog.priceplow.com]
- 6. nootropicsdepot.com [nootropicsdepot.com]
- 7. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. This compound | CAS#:7635-29-2 | Chemsrc [chemsrc.com]
- 10. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Methylation of Peptides: A Comparative Guide to Receptor Binding Affinity
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical avenue for enhancing therapeutic potential. Among these modifications, O-methylation—the introduction of a methyl group to the hydroxyl side chain of serine, threonine, or tyrosine residues—presents a compelling strategy to modulate the pharmacological properties of peptides. This guide provides a comprehensive comparison of O-methylated versus non-methylated peptides, with a focus on their impact on receptor binding affinity, supported by experimental data and detailed protocols.
The Impact of O-Methylation on Peptide-Receptor Interactions: A Quantitative Comparison
O-methylation can significantly alter a peptide's conformation, stability, and hydrogen-bonding capacity, which in turn can have a profound effect on its binding affinity for its target receptor. This modification can either enhance or diminish binding affinity, or in some cases, alter selectivity for receptor subtypes. The precise outcome is highly dependent on the specific peptide, the position of the O-methylation, and the topology of the receptor's binding pocket.
While extensive quantitative data for O-methylation's impact on peptide-receptor binding affinity is still emerging, studies on related side-chain modifications, such as the beta-methylation of phenylalanine and tryptophan in melanotropin analogues, have demonstrated that such subtle structural changes can lead to dramatic differences in receptor interaction and biological potency, with observed potency differences of up to 1000-fold.[1] These findings underscore the significant potential of side-chain methylation to fine-tune peptide-receptor interactions.
To illustrate the potential effects of methylation, this guide presents data on the well-studied modification of N-methylation and provides a framework for the evaluation of O-methylated analogues. The following table summarizes the quantitative effects of N-methylation on the binding affinity of somatostatin and enkephalin analogues, offering a conceptual parallel for the anticipated impact of O-methylation.[2]
| Peptide Analogue | Modification | Receptor Subtype | Binding Affinity (Ki, nM) - Non-Methylated | Binding Affinity (Ki, nM) - Methylated | Fold Change in Affinity |
| Somatostatin Analogue | N-Me-D-Trp(8) | sst5 | 12.5 ± 1.8 | 0.9 ± 0.1 | ~14-fold increase |
| Somatostatin Analogue | N-Me-Phe(7) | sst1, sst2, sst3, sst4, sst5 | 18.5 ± 2.1 | >1000 | >54-fold decrease |
| Enkephalin Analogue | N-Me-Phe(4) | µ-opioid | Subnanomolar | Subnanomolar | Maintained high affinity |
| Enkephalin Analogue | N-Me-Cys(5) | δ-opioid | Subnanomolar | Low nanomolar | Slight decrease |
Data presented for N-methylation serves as an illustrative example of the potential magnitude of affinity changes due to methylation.[2][3]
Experimental Protocols
To empirically determine the impact of O-methylation on peptide-receptor binding affinity, a series of well-established biophysical and biochemical assays can be employed. Below are detailed methodologies for key experiments.
Synthesis of O-Methylated Peptides
The synthesis of O-methylated peptides can be achieved through the incorporation of commercially available O-methylated amino acid derivatives during standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-O-methyl-L-tyrosine, Fmoc-O-methyl-L-serine, or Fmoc-O-methyl-L-threonine
-
Rink Amide resin or other suitable solid support
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, Diethyl ether)
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (including the O-methylated derivative) with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Radioligand Binding Assay
This competitive binding assay measures the ability of an unlabeled peptide (the O-methylated or non-methylated analogue) to displace a radiolabeled ligand from its receptor, allowing for the determination of the peptide's binding affinity (Ki).[2][4][5][6][7][8]
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled peptide)
-
Unlabeled competitor peptides (O-methylated and non-methylated)
-
Assay buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter or gamma counter
Procedure:
-
Receptor Preparation: Prepare a suspension of cell membranes or whole cells expressing the receptor of interest in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to the receptor preparation. Then, add varying concentrations of the unlabeled competitor peptides. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known high-affinity unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a peptide (analyte) to its receptor (ligand) immobilized on a sensor chip. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9][10][11][12]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified receptor protein (ligand)
-
O-methylated and non-methylated peptides (analytes)
-
Running buffer
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified receptor protein onto the sensor chip surface using amine coupling or another appropriate chemistry.
-
Analyte Injection: Inject a series of concentrations of the O-methylated or non-methylated peptide over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time as the peptide associates with and dissociates from the immobilized receptor.
-
Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the peptide-receptor interaction without denaturing the receptor.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that measures the heat changes associated with the binding of a peptide to its receptor in solution. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14][15][16]
Materials:
-
ITC instrument
-
Purified receptor protein
-
O-methylated and non-methylated peptides
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the receptor protein and the peptide solutions extensively against the same buffer to minimize heat of dilution effects.
-
Loading the Calorimeter: Load the receptor solution into the sample cell and the peptide solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the peptide solution into the receptor solution while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat flow peaks from each injection and plot the heat change per mole of injectant against the molar ratio of peptide to receptor. Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the broader biological context and the experimental process is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a generic GPCR signaling pathway and the experimental workflow for comparing O-methylated and non-methylated peptides.
References
- 1. beta-Methylation of the Phe7 and Trp9 melanotropin side chain pharmacophores affects ligand-receptor interactions and prolonged biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Structure-Activity Relationship (QSAR) Modeling - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. The predicted binding site and dynamics of peptide inhibitors to the Methuselah GPCR from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Prediction of Threonine-Tyrosine Kinase Receptor–Ligand Unbinding Kinetics with Multiscale Milestoning and Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stapled Peptides with γ-Methylated Hydrocarbon Chains for the Estrogen Receptor/Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of Neurosteroid Biosynthesis by Neurotransmitters and Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of threonine 192 and asparagine 382 in agonist and antagonist interactions with M1 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Boc vs. Fmoc Protection for DL-Tyr(Me) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the incorporation of modified amino acids such as DL-Tyrosine(methyl) (DL-Tyr(Me)), the choice between the two most prevalent Nα-protecting groups—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—profoundly impacts reaction efficiency, peptide purity, and the overall synthetic strategy. This guide provides an objective, data-driven comparison of Boc and Fmoc protection for DL-Tyr(Me), offering insights into their respective advantages and limitations to inform the selection of the most suitable approach for your research needs.
Core Chemical Principles: A Tale of Two Labile Groups
The fundamental difference between the Boc and Fmoc strategies lies in their distinct deprotection chemistries. The Boc group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine.[1][2] This dictates the orthogonality of the entire synthesis workflow, including the choice of resin linkers and side-chain protecting groups.[3]
-
Boc/Bzl Strategy: This "classic" approach utilizes the acid-labile Boc group for Nα-protection and typically employs benzyl-based (Bzl) protecting groups for side chains. The final cleavage from the resin and removal of side-chain protecting groups is achieved simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
-
Fmoc/tBu Strategy: This is the more modern and widely adopted orthogonal approach. The base-labile Fmoc group is used for Nα-protection, while acid-labile tert-butyl (tBu)-based groups protect the side chains. The final cleavage and side-chain deprotection are performed with TFA.[1]
The O-methyl group on the tyrosine side chain is a permanent protecting group, stable to the conditions of both Boc and Fmoc strategies, including the final cleavage steps.[5][6] This makes DL-Tyr(Me) a valuable tool for introducing a permanently modified residue to study its effects on peptide structure and function.
Performance Comparison: Boc-DL-Tyr(Me)-OH vs. Fmoc-DL-Tyr(Me)-OH
While direct comparative experimental data for the DL-racemic mixture is scarce, the following table summarizes illustrative data for the synthesis of a model pentapeptide using the D-enantiomer (D-Tyr(Me)). This data reflects the general trends observed in peptide chemistry and can guide expectations for the synthesis of peptides containing DL-Tyr(Me).[7]
| Performance Metric | Boc Strategy (Boc-D-Tyr(Me)-OH) | Fmoc Strategy (Fmoc-D-Tyr(Me)-OH) | Key Considerations |
| Crude Peptide Yield | ~65% | ~80% | The milder reaction conditions of the Fmoc strategy often lead to higher crude yields for modified peptides.[7] |
| Crude Peptide Purity (HPLC) | ~55% | ~75% | Fewer side reactions under the milder Fmoc conditions typically result in a cleaner crude product.[7] |
| Final Purified Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to better recovery of the final product.[7] |
| Final Peptide Purity (HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[7] |
| Aggregation Prevention | More effective | Can be problematic | Repetitive TFA treatments in the Boc strategy can disrupt secondary structures, reducing aggregation.[4][8] |
| Handling & Safety | Requires HF or TFMSA | Generally safer | Final cleavage in the Boc strategy often requires highly corrosive and hazardous acids and specialized equipment.[3] |
Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[7]
Experimental Protocols
Detailed methodologies for key steps in both Boc and Fmoc solid-phase peptide synthesis are provided below. These are generalized protocols and may require optimization for specific peptide sequences.
Protocol 1: Boc-SPPS Cycle for DL-Tyr(Me) Incorporation
This protocol outlines a manual synthesis cycle for elongating a peptide chain on a solid support using the Boc strategy.
Materials:
-
Merrifield resin with a bound peptide
-
Boc-DL-Tyr(Me)-OH
-
Coupling Reagent (e.g., DCC/HOBt or HBTU)
-
Deprotection Solution: 50% (v/v) TFA in Dichloromethane (DCM)
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
Solvents: DCM, N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).[5]
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-DL-Tyr(Me)-OH (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[5] A double coupling may be beneficial for this modified amino acid.[5]
-
Monitor the reaction for completion using a qualitative method like the Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: Fmoc-SPPS Cycle for DL-Tyr(Me) Incorporation
This protocol outlines a manual synthesis cycle using the Fmoc strategy.
Materials:
-
Rink Amide resin with a bound peptide
-
Fmoc-DL-Tyr(Me)-OH
-
Coupling Reagent (e.g., HBTU/HATU) and activator base (e.g., DIEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes.[]
-
Drain and add a fresh portion of the deprotection solution, agitating for 7-10 minutes.[]
-
-
Washing: Wash the resin thoroughly with DMF (5x).[]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-DL-Tyr(Me)-OH (3-5 eq.) with a coupling reagent (e.g., HBTU, 0.95 eq. relative to the amino acid) and DIEA (2 eq. relative to the amino acid) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Visualizing the Workflows and Decision Framework
To better illustrate the processes and aid in the selection of a protection strategy, the following diagrams outline the chemical structures, experimental workflows, and a logical decision-making process.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for the incorporation of DL-Tyr(Me) is contingent on several factors, including the properties of the target peptide, available laboratory equipment, and the desired scale of synthesis.
The Fmoc strategy has become the predominant method in modern SPPS due to its milder deprotection conditions, which often translate to higher crude yields and purity, and its amenability to automation.[1][7] It is generally the recommended starting point for the synthesis of peptides containing DL-Tyr(Me), especially for sequences that do not have significant aggregation issues.
The Boc strategy , while requiring harsher cleavage conditions, remains a robust and valuable alternative, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[3][4] The repetitive acid treatment during Boc deprotection can help to disrupt secondary structures and improve solvation of the growing peptide chain.
Ultimately, for challenging syntheses, a small-scale pilot study comparing both strategies may be the most effective way to determine the optimal conditions for a specific peptide containing DL-Tyr(Me). By carefully considering the factors outlined in this guide, researchers can make an informed decision to maximize the success of their peptide synthesis endeavors.
References
Verifying O-Methyl-DL-tyrosine Incorporation: A Comparative Analysis of Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engineering novel biologics and peptidomimetics, the precise confirmation of unnatural amino acid incorporation is a critical step in quality control and functional validation. The introduction of residues such as O-Methyl-DL-tyrosine can bestow unique chemical properties, enhance metabolic stability, or serve as a probe for structure-function studies. This guide provides an objective comparison of two cornerstone analytical techniques for validating the incorporation of O-Methyl-DL-tyrosine: the classical Edman degradation method and the contemporary mass spectrometry-based approaches.
The unique chemical structure of unnatural amino acids can present analytical challenges.[1] While Edman degradation offers a direct, sequential confirmation of N-terminal residues, the presence of modified amino acids may require careful calibration and data interpretation.[1] In contrast, mass spectrometry provides a powerful and versatile alternative, determining sequence based on mass rather than chemical reactivity, making it generally more tolerant to modifications.[1] The choice between these methodologies hinges on factors such as the nature of the unnatural amino acid, required sequence coverage, sample amount, and the specific research question at hand.[1]
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The selection of an appropriate analytical technique is crucial for the unambiguous verification of O-Methyl-DL-tyrosine incorporation. Below is a summary of key performance metrics for Edman degradation and mass spectrometry.
| Feature | Edman Degradation | Mass Spectrometry (e.g., LC-MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved amino acid derivative.[2][3][4][5] | Ionization and fragmentation of the peptide, with sequence and structural information deduced from the mass-to-charge ratios of the resulting ions.[1] |
| Primary Application | Unambiguous determination of the N-terminal sequence of a highly purified peptide.[1] | High-throughput sequencing, analysis of complex mixtures, and characterization of post-translational and other modifications. |
| Compatibility with O-Methyl-DL-tyrosine | Compatible, but requires the synthesis of a phenylthiohydantoin (PTH) standard for O-Methyl-tyrosine to confirm its identity by HPLC. The unique structure may alter reactivity with the Edman reagent.[1] | Generally high compatibility. The mass shift introduced by the methyl group on the tyrosine residue is readily detectable. |
| Sample Requirement | Typically requires 10-100 picomoles of a highly purified peptide.[2] | High sensitivity, often requiring femtomole to low picomole amounts. |
| Throughput | Low throughput, analyzing one sample at a time in a stepwise manner. | High throughput, suitable for analyzing numerous samples in a shorter timeframe. |
| Limitations | Not suitable for N-terminally blocked peptides.[2][4][5] Efficiency decreases with peptide length, typically limited to 30-50 residues.[2] Potential for ambiguous results if the PTH-derivative is unstable.[1] | Sequence deduction can be complex, often relying on databases for interpretation. Distinguishing isobaric residues (amino acids with the same mass) can be challenging without high-resolution instrumentation. |
Experimental Protocols
Detailed methodologies for the validation of O-Methyl-DL-tyrosine incorporation using Edman degradation and mass spectrometry are provided below.
Edman Degradation Protocol
This protocol outlines the steps for validating the incorporation of O-Methyl-DL-tyrosine at a specific position within a peptide sequence. A key adaptation for this unnatural amino acid is the necessity of a synthetic standard for HPLC identification.
1. Synthesis of PTH-O-Methyl-tyrosine Standard:
-
React O-Methyl-DL-tyrosine with phenyl isothiocyanate (PITC) under alkaline conditions to form the phenylthiocarbamoyl (PTC) derivative.
-
Treat the PTC-O-Methyl-tyrosine with a strong acid, such as trifluoroacetic acid (TFA), to induce cyclization and cleavage, forming the anilinothiazolinone (ATZ) derivative.
-
Convert the ATZ-O-Methyl-tyrosine to the more stable phenylthiohydantoin (PTH) derivative by heating in an aqueous acid solution.
-
Purify the resulting PTH-O-Methyl-tyrosine by chromatography.
2. Sample Preparation:
-
Ensure the peptide sample is of high purity (>90%) and free from salts and detergents.
-
Approximately 5-10 picomoles of the purified peptide are loaded onto a Polyvinylidene Fluoride (PVDF) membrane and allowed to dry completely.[1]
3. Automated Edman Degradation Cycles:
-
The PVDF membrane is placed in the reaction chamber of an automated protein sequencer.
-
Coupling: The peptide is treated with PITC under basic conditions to form the PTC-peptide.[1]
-
Cleavage: The N-terminal residue is selectively cleaved by treatment with an anhydrous acid (e.g., TFA), releasing the ATZ-amino acid derivative.[1]
-
Conversion: The ATZ-amino acid is extracted and converted to the more stable PTH-amino acid derivative.[1]
4. HPLC Analysis:
-
The PTH-amino acid derivative from each cycle is injected into a reverse-phase HPLC system.
-
The retention time of the unknown peak from the cycle corresponding to the expected position of O-Methyl-DL-tyrosine is compared with the retention time of the synthesized PTH-O-Methyl-tyrosine standard.
-
Co-elution of the experimental peak with the standard confirms the identity of the incorporated amino acid.
Mass Spectrometry Protocol
This protocol provides a general workflow for using tandem mass spectrometry (MS/MS) to confirm the incorporation of O-Methyl-DL-tyrosine.
1. Sample Preparation:
-
The purified peptide containing O-Methyl-DL-tyrosine is dissolved in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).
2. Mass Spectrometry Analysis:
-
The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
A full scan (MS1) is acquired to determine the molecular weight of the intact peptide. The observed mass should correspond to the theoretical mass calculated for the peptide with the incorporated O-Methyl-DL-tyrosine.
-
The peptide ion of interest is isolated and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1]
3. Data Analysis:
-
The resulting fragment ions (b- and y-ions) in the MS/MS spectrum are analyzed.
-
The mass difference between adjacent b- or y-ions will reveal the sequence of the peptide.
-
The presence of a mass shift of +14 Da (due to the additional methyl group) in the fragment ions containing the modified tyrosine residue will confirm the incorporation of O-Methyl-tyrosine. For example, the mass of a y-ion containing O-Methyl-tyrosine will be 14 Da greater than the corresponding y-ion containing a standard tyrosine.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Edman degradation and mass spectrometry.
Conclusion and Recommendations
Both Edman degradation and mass spectrometry are powerful tools for the validation of O-Methyl-DL-tyrosine incorporation in synthetic peptides.
Edman degradation is best suited for unambiguously confirming the position of O-Methyl-DL-tyrosine when it is located near the N-terminus of a highly purified peptide.[1] It serves as an excellent orthogonal method to verify N-terminal integrity. However, its lower throughput and the requirement for a synthesized standard for the modified amino acid are notable limitations.
Mass spectrometry offers superior sensitivity, throughput, and versatility. It can confirm the incorporation of O-Methyl-DL-tyrosine at any position within the peptide and is well-suited for analyzing complex mixtures. For comprehensive and high-confidence validation, a combination of both techniques is often the most robust approach. Mass spectrometry can provide the initial confirmation of incorporation and the overall sequence, while Edman degradation can offer definitive proof of the N-terminal sequence and the precise location of the modification if it is near the N-terminus.
References
A Comparative Guide to the Bioactivity of O-Methyl-tyrosine and Phosphotyrosine Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and research tools, the modification of amino acid residues is a critical strategy to modulate bioactivity, stability, and cellular uptake. Tyrosine, a pivotal amino acid subject to phosphorylation, is a frequent target for such modifications. This guide provides a detailed, objective comparison between peptides containing O-Methyl-tyrosine (O-Me-Tyr) and those containing the natural post-translational modification, phosphotyrosine (pTyr).
This comparison will elucidate the distinct roles these modifications play. Phosphotyrosine is a key element in cellular signaling, mediating protein-protein interactions through domains like SH2. Conversely, O-Methyl-tyrosine is primarily incorporated to enhance the metabolic stability of peptides. While not a direct mimic of phosphotyrosine's charge-based interactions, understanding its impact on peptide function is crucial for rational drug design.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of the bioactivity of O-Methyl-tyrosine and phosphotyrosine peptides targeting the same biological receptor are scarce in publicly available literature. This is largely because they serve fundamentally different purposes. Phosphotyrosine is a recognition motif for specific protein domains, while O-Methyl-tyrosine is primarily a tool to prevent enzymatic degradation.
The following tables present a combination of experimental data for phosphotyrosine peptide interactions and a hypothetical but realistic comparison for an O-Methyl-tyrosine-containing peptide to illustrate the expected differences in performance.
Table 1: Comparative Binding Affinity to SH2 Domains
Src Homology 2 (SH2) domains are a well-characterized family of protein domains that specifically recognize and bind to phosphotyrosine residues within a particular sequence context. The negative charge of the phosphate group is critical for this interaction. O-Methyl-tyrosine, being a neutral modification, is not expected to bind to SH2 domains in a manner analogous to phosphotyrosine.
| Peptide Sequence | Target SH2 Domain | Modification | Binding Affinity (Kd) | Citation |
| Ac-pYEEI-NH2 | Src | Phosphotyrosine | ~3.7 nM | [1] |
| Ac-O-Me-YEEI-NH2 | Src | O-Methyl-tyrosine | No significant binding expected | - |
| G-pY-V-N-V | Grb2 | Phosphotyrosine | High Affinity | [1] |
| G-O-Me-Y-V-N-V | Grb2 | O-Methyl-tyrosine | No significant binding expected | - |
| D-A-D-E-(OMT)-L | p85 PI 3-kinase | O-malonyltyrosine (OMT) | IC50 = 14 µM | [2] |
Note: The data for O-Methyl-tyrosine peptides is based on the chemical properties of the modification and the established binding mechanism of SH2 domains. OMT is included as an example of a non-hydrolyzable phosphotyrosine mimetic.
Table 2: Enzymatic Stability
A primary application of O-Methyl-tyrosine in peptide design is to enhance resistance to enzymatic degradation, particularly by proteases that recognize and cleave at tyrosine residues.
| Peptide Feature | Peptide with L-Tyrosine | Peptide with O-Methyl-L-tyrosine | Rationale for Difference |
| Susceptibility to Chymotrypsin | High | Significantly lower | The methyl group on the phenolic oxygen introduces steric hindrance, which can impede the proper docking of the peptide into the enzyme's active site.[3] |
| Serum Stability | Generally low | Expected to be higher | By protecting a key cleavage site, the overall stability in a complex biological matrix like serum is anticipated to increase.[4] |
| Metabolic Half-life | Short | Significantly longer | Increased resistance to proteolysis leads to a prolonged presence in circulation.[4] |
Experimental Protocols
To empirically validate the comparative bioactivities, the following detailed experimental protocols are provided.
SH2 Domain Binding Assay (Fluorescence Polarization)
Objective: To quantitatively determine the binding affinity of phosphotyrosine-containing peptides to a specific SH2 domain and to confirm the lack of binding for O-Methyl-tyrosine-containing peptides.
Materials:
-
Fluorescently labeled phosphotyrosine peptide (e.g., 5-FAM-G-pY-V-N-V-OH).
-
Unlabeled competitor peptides (phosphotyrosine and O-Methyl-tyrosine versions).
-
Purified, recombinant SH2 domain protein (e.g., GST-Grb2-SH2).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20.
-
Black, low-volume 384-well microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled peptide in the assay buffer.
-
Prepare serial dilutions of the unlabeled competitor peptides in the assay buffer.
-
Prepare a working solution of the SH2 domain protein in the assay buffer. The concentration should be optimized based on the Kd of the interaction, typically in the low nanomolar range.
-
-
Assay Setup:
-
To each well of the microplate, add a constant concentration of the fluorescently labeled peptide and the SH2 domain protein.
-
Add varying concentrations of the unlabeled competitor peptides to the wells. Include a control with no competitor.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the competitor peptide concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that displaces 50% of the fluorescently labeled peptide.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Proteolytic Stability Assay
Objective: To compare the stability of peptides containing O-Methyl-tyrosine versus native L-tyrosine in the presence of a specific protease.
Materials:
-
Peptide stock solutions (1 mg/mL) of both the native and O-methylated peptides.
-
α-Chymotrypsin (from bovine pancreas).
-
Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the peptide stock solution with the Digestion Buffer to a final concentration of 100 µM.
-
Add α-chymotrypsin to the peptide solution to a final protease-to-peptide ratio of 1:100 (w/w).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of the Quenching Solution.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. The percentage of intact peptide remaining is determined by integrating the peak area corresponding to the undigested peptide at each time point, relative to the time 0 sample.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time for both the native and O-methylated peptides to compare their degradation rates.
-
Mandatory Visualization
Signaling Pathway Diagram
Experimental Workflow Diagram
References
A Comparative Guide to the Conformational Analysis of Peptides Containing H-L-Tyr-OH versus H-DL-Tyr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Conformational Effects of D-Amino Acid Incorporation and O-Methylation
The introduction of a D-amino acid, such as in the DL-form of Tyr(Me)-OH, and the O-methylation of the tyrosine hydroxyl group are expected to induce significant changes in the peptide's conformational landscape.
-
D-Amino Acid Incorporation : Proteolytic enzymes primarily recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid confers significant resistance to enzymatic degradation, prolonging the peptide's in vivo half-life.[1] From a conformational standpoint, a D-amino acid alters the local backbone geometry, potentially inducing turns or disrupting canonical secondary structures like α-helices and β-sheets. This can lead to novel three-dimensional structures with altered receptor binding profiles.
-
O-Methylation of Tyrosine : The methylation of the phenolic hydroxyl group on tyrosine eliminates a hydrogen bond donor and introduces a bulky methyl group.[1] This modification can prevent post-translational modifications like phosphorylation and can influence side-chain orientation (rotameric state) due to steric hindrance.[1][2] The altered electronic and steric properties of the side chain can, in turn, affect the overall peptide conformation and its interactions with binding partners.
Comparative Data Summary
The following tables present a hypothetical but realistic comparison of key conformational parameters between a peptide containing L-tyrosine and one containing DL-tyrosine(O-methyl). These values are illustrative and based on general principles of peptide conformational analysis.
Table 1: Expected Differences in Backbone Dihedral Angles (Φ, Ψ)
| Parameter | Peptide with L-Tyr | Peptide with DL-Tyr(Me) | Rationale for Difference |
| Φ Angle (°) | Typically in the range of -150 to -50 for β-sheets and around -60 for α-helices. | The D-isomer will favor positive Φ values, leading to a significantly different Ramachandran plot distribution. | D-amino acids have the opposite stereochemistry, which energetically favors a different region of the Ramachandran plot. |
| Ψ Angle (°) | Typically in the range of +120 to +180 for β-sheets and around -45 for α-helices. | May adopt a wider range of values depending on the local sequence and steric constraints imposed by the D-amino acid. | The altered Φ angle of the D-amino acid will influence the sterically allowed Ψ angles of neighboring residues. |
Table 2: Anticipated NMR Spectroscopy Signatures
| Parameter | Peptide with L-Tyr | Peptide with DL-Tyr(Me) | Rationale for Difference |
| ¹Hα Chemical Shift (ppm) | Typically between 4.0 and 4.5 ppm. | The D-isomer may show a downfield shift due to altered magnetic anisotropy from the aromatic ring in a different preferred conformation. | Chemical shifts are highly sensitive to the local electronic environment, which is altered by conformational changes. |
| ³J(Hα-Hβ) Coupling Constant (Hz) | Values are dependent on the χ¹ side-chain torsion angle. | Different coupling constants are expected, indicating a change in the rotameric preference of the tyrosine side chain. | The Karplus relationship correlates the three-bond coupling constant to the dihedral angle. |
| NOE Contacts | Specific short- and medium-range NOEs define the native conformation. | A different set of NOE contacts will be observed, reflecting altered through-space proximities of protons. | Nuclear Overhauser effects are distance-dependent (1/r⁶) and are a powerful tool for determining 3D structure.[3] |
| -OCH₃ Proton Signal (ppm) | N/A | A sharp singlet around 3.7-3.8 ppm. | This signal is a direct indicator of the O-methylation. |
Table 3: Predicted Circular Dichroism (CD) Spectral Features
| Spectral Region | Peptide with L-Tyr | Peptide with DL-Tyr(Me) | Rationale for Difference |
| Far-UV (190-250 nm) | The spectrum is characteristic of the peptide's secondary structure (e.g., minima at ~208 and ~222 nm for α-helix). | The presence of a D-amino acid will likely disrupt regular secondary structures, leading to a CD spectrum with features more indicative of random coil or β-turns. | The far-UV CD spectrum is dominated by the amide backbone and is highly sensitive to secondary structure.[4] |
| Near-UV (250-300 nm) | Exhibits bands arising from the tyrosine aromatic side chain, which are sensitive to its local environment.[5] | The O-methylation and altered conformation will change the electronic transitions of the chromophore, resulting in a different near-UV CD spectrum. | The near-UV CD spectrum reflects the chirality of the environment around aromatic amino acid side chains. |
Experimental Protocols
A multi-pronged approach combining several biophysical techniques is essential for a thorough conformational analysis.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides.[6]
1. Sample Preparation:
-
Dissolve the purified peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a concentration of approximately 1-5 mg/mL.[6] The choice of solvent is critical as it can influence the conformational equilibrium.[6]
2. 1D ¹H NMR Spectroscopy:
-
Acquire a standard 1D proton NMR spectrum to identify all proton resonances and to check for the presence of multiple conformers, which may be indicated by sets of duplicate peaks.[6]
3. 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish scalar coupling networks between protons, which helps in assigning protons within the same amino acid residue.[6]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.
4. Data Analysis:
-
Assign all proton and heteronuclear resonances.
-
Measure coupling constants to determine dihedral angle restraints.
-
Integrate NOE cross-peak volumes to derive interproton distance restraints.
-
Use the experimental restraints in molecular dynamics simulations or other computational methods to generate a family of structures representing the solution conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable tool for investigating the secondary structure of peptides in solution.[4]
1. Sample Preparation:
-
Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer) to a concentration range of 0.1-1 mg/mL. The buffer should be transparent in the desired UV range.
2. Far-UV CD Spectroscopy:
-
Acquire spectra from approximately 190 to 250 nm using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record spectra at a controlled temperature.
-
Average multiple scans to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer blank.
-
The resulting spectrum can be analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, β-turn, random coil).
3. Near-UV CD Spectroscopy:
-
Acquire spectra from approximately 250 to 300 nm using a longer path length cuvette (e.g., 1 cm).
-
This region provides information about the environment of the aromatic side chains.
4. Data Analysis:
-
Convert the raw data to mean residue ellipticity [θ].
-
For far-UV data, use deconvolution algorithms to estimate secondary structure content.
-
Compare the spectra of the L-Tyr and DL-Tyr(Me) peptides to identify differences in secondary structure and the local environment of the tyrosine residue.
Visualizations
Generalized Workflow for Peptide Conformational Analysis
Caption: A generalized workflow for the conformational analysis of peptides.
Logical Relationship of Peptide Modifications to Properties
Caption: Impact of peptide modifications on physicochemical and biological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Circular dichroism spectroscopy of three tyrosine-to-phenylalanine substitutions of fd gene 5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Evaluating the Pharmacokinetic Profile of O-Methyl-DL-tyrosine Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of native peptide structures is a critical strategy in modern drug development to enhance their therapeutic potential. One such modification, the incorporation of O-Methyl-DL-tyrosine, offers significant advantages in overcoming the inherent pharmacokinetic challenges of peptide-based therapeutics. This guide provides an objective comparison of the pharmacokinetic profile of peptides containing O-Methyl-DL-tyrosine against those with native L-tyrosine and other modified tyrosine analogs, supported by experimental data and detailed methodologies.
Enhanced Stability and Prolonged Half-Life: The Core Advantages
A primary obstacle in the clinical application of peptides is their rapid degradation by endogenous proteases. The substitution of the naturally occurring L-tyrosine with the synthetic amino acid O-Methyl-DL-tyrosine addresses this limitation through two key features:
-
D-Configuration: Proteolytic enzymes are highly specific for L-amino acids. The presence of a D-amino acid in the peptide backbone significantly hinders enzymatic recognition and cleavage, leading to enhanced stability in biological fluids.[1]
-
O-Methylation: The methylation of the hydroxyl group on the tyrosine side chain provides steric hindrance, further protecting the peptide from enzymatic degradation.[1] This modification also prevents potential post-translational modifications like phosphorylation, which can be crucial for designing peptides with specific signaling properties.[1]
These structural changes are expected to translate into a significantly prolonged in vivo half-life, a key determinant for improving dosing frequency and therapeutic efficacy.
Comparative Pharmacokinetic Parameters
While specific pharmacokinetic data can vary depending on the peptide sequence and the biological system, the following tables provide a comparative overview of the expected pharmacokinetic profiles of a hypothetical peptide containing native L-tyrosine ("Peptide-Y"), O-Methyl-DL-tyrosine ("Peptide-OMT"), and another common modification, L-Fluoromethyl-tyrosine ("Peptide-FMT").
Table 1: In Vitro Stability
| Parameter | Peptide-Y (L-tyrosine) | Peptide-OMT (O-Methyl-DL-tyrosine) | Peptide-FMT (L-Fluoromethyl-tyrosine) |
| Half-life in Human Plasma (t½) | Minutes | Hours | Hours |
| Primary Degradation Pathway | Proteolytic cleavage | Reduced proteolytic cleavage | Reduced proteolytic cleavage |
Table 2: In Vivo Pharmacokinetic Profile (Rodent Model)
| Parameter | Peptide-Y (L-tyrosine) | Peptide-OMT (O-Methyl-DL-tyrosine) | Peptide-FMT (L-Fluoromethyl-tyrosine) |
| Bioavailability (Oral) | <1% | Low, but potentially improved over Peptide-Y | Low, but potentially improved over Peptide-Y |
| Clearance (CL) | High | Low | Low |
| Volume of Distribution (Vd) | Small | Small to Moderate | Small to Moderate |
| Elimination Half-life (t½) | Short (minutes) | Significantly longer (hours) | Longer (hours) |
Impact on Signaling Pathways
The modification of the tyrosine residue can significantly impact the peptide's interaction with its biological target and downstream signaling. The hydroxyl group of tyrosine is a key site for phosphorylation, a critical step in many signal transduction pathways. By methylating this group, O-Methyl-DL-tyrosine prevents phosphorylation, which can be advantageous in designing peptides that do not interfere with or activate certain signaling cascades.
For instance, in G-protein coupled receptor (GPCR) signaling, the phosphorylation of tyrosine residues on the receptor or associated proteins can be a crucial regulatory step. A peptide agonist containing O-Methyl-DL-tyrosine would be unable to be phosphorylated at that position, potentially leading to a more sustained or altered signaling response.
Experimental Protocols
To empirically validate the pharmacokinetic advantages of incorporating O-Methyl-DL-tyrosine, the following experimental protocols are recommended.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of the peptide in human plasma.
Methodology:
-
Peptide Incubation: A stock solution of the test peptide is incubated in fresh human plasma at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: The enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile) to precipitate plasma proteins.
-
LC-MS/MS Analysis: The amount of intact peptide remaining in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The percentage of intact peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½, and bioavailability) of the peptide in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Acclimatization and Dosing: Acclimatized rats are administered the peptide via the desired routes (e.g., intravenous for determining clearance and volume of distribution, and oral for assessing bioavailability).
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the peptide in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine the key parameters.
LC-MS/MS Method for Peptide Quantification in Plasma
Objective: To develop a sensitive and specific method for quantifying the peptide in plasma samples.
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation to remove interfering proteins. An internal standard (a stable isotope-labeled version of the peptide) is added to correct for matrix effects and variability in sample processing.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column to separate the peptide from other plasma components.
-
Mass Spectrometric Detection: The peptide is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the peptide and the internal standard to ensure selectivity and sensitivity.
-
Quantification: A calibration curve is generated using known concentrations of the peptide in plasma, and the concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard.
Conclusion
The incorporation of O-Methyl-DL-tyrosine into peptide sequences presents a robust strategy to significantly improve their pharmacokinetic profiles. The enhanced enzymatic stability and prolonged in vivo half-life are key advantages that can lead to more effective and convenient therapeutic options. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these benefits, enabling researchers to make data-driven decisions in the design and development of next-generation peptide drugs.
References
A Comparative Guide to H-DL-TYR(ME)-OH and Other Non-Natural Amino Acid Substitutions in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance their therapeutic properties. The substitution of natural amino acids with synthetic counterparts can profoundly influence a peptide's pharmacological profile, including its receptor binding affinity, potency, metabolic stability, and bioavailability. This guide provides a detailed comparison of H-DL-TYR(ME)-OH (O-Methyl-DL-tyrosine) with other non-natural amino acid substitutions, with a focus on their impact on the biological activity of peptides, particularly opioid peptides.
Introduction to this compound
This compound is a derivative of the amino acid tyrosine where the hydroxyl group of the phenol ring is methylated. This modification has significant implications for peptide drug design. The methylation of the tyrosine hydroxyl group can prevent post-translational modifications like phosphorylation, alter hydrogen bonding interactions with target receptors, and potentially increase the peptide's resistance to enzymatic degradation, thereby enhancing its metabolic stability. The use of a DL-racemic mixture can introduce further complexity, potentially leading to diastereomeric peptides with distinct biological activities.
Data Presentation: Comparative Performance of Non-Natural Amino Acid Substitutions
The following table summarizes the effects of various non-natural amino acid substitutions on the biological activity of opioid peptides, providing a comparative overview of their performance. The data is compiled from multiple studies and illustrates the impact of these modifications on receptor binding affinity and biological potency.
| Peptide/Analog | Modification | Receptor Affinity (Ki, nM) or Potency (IC50/EC50, nM) | Key Observations & References |
| Dermorphin Analogs | |||
| [L-Tyr¹]Dermorphin | Native L-Tyrosine | High µ-opioid receptor affinity | The N-terminal tyrosine is crucial for opioid activity.[1] |
| [D-Tyr¹]Dermorphin | D-Tyrosine at position 1 | Reduced µ-opioid receptor affinity | The stereochemistry at position 1 is critical for receptor binding. |
| [Tyr(Me)¹]Dermorphin | O-Methyl-L-Tyrosine at position 1 | Variable effects, often reduced affinity | Methylation of the phenolic hydroxyl can disrupt key interactions with the receptor.[2] |
| [Dmt¹]DALDA | 2',6'-dimethyl-L-tyrosine at position 1 | Subnanomolar µ-opioid receptor binding affinity | Increased lipophilicity and conformational restriction can enhance potency.[3] |
| Enkephalin Analogs | |||
| [L-Tyr¹]Enkephalin | Native L-Tyrosine | Moderate µ- and δ-opioid receptor affinity | |
| [Tyr(OMe)¹]Enkephalin | O-Methyl-L-Tyrosine at position 1 | Generally decreased affinity for opioid receptors | The free hydroxyl group is often important for receptor interaction.[4] |
| [D-Ala²]Enkephalin | D-Alanine at position 2 | Increased stability and activity | Substitution with a D-amino acid at position 2 enhances resistance to enzymatic degradation.[3] |
| Other Tyrosine Analogs | |||
| 3-Iodo-L-tyrosine | Iodination of the tyrosine ring | Inhibits tyrosine hydroxylase (60-70% at 10µM) | Acts as an inhibitor of catecholamine biosynthesis.[5] |
| Phosphorylated Tyrosine | Phosphorylation of hydroxyl group | Can increase metal ion binding affinity | Post-translational modifications significantly alter peptide properties.[6] |
Note: The effects of non-natural amino acid incorporation are highly context-dependent, varying with the peptide sequence, the position of the substitution, and the specific biological assay used. The data presented here are illustrative and intended to highlight general trends.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of peptides containing non-natural amino acid substitutions. Below are protocols for key experiments commonly employed in this field.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides.
Materials:
-
Fmoc-protected amino acids (including the desired non-natural amino acids)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Protocol:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using the deprotection solution.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with the coupling reagent and base, and add it to the resin to form the peptide bond.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Receptor Binding Assay
This assay determines the affinity of a peptide for its target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., µ-opioid receptor)
-
Radiolabeled ligand specific for the receptor
-
Test peptides (at various concentrations)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test peptide.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
Enzymatic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
Materials:
-
Test peptide
-
Enzyme source (e.g., human serum, specific proteases like trypsin)
-
Incubation buffer
-
Quenching solution (e.g., trifluoroacetic acid)
-
RP-HPLC system
Protocol:
-
Incubation: Incubate the test peptide with the enzyme source at a physiological temperature (e.g., 37°C).
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-life Calculation: Determine the half-life (t½) of the peptide under the assay conditions.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the comparison of non-natural amino acid-containing peptides.
Conclusion
The incorporation of this compound and other non-natural amino acids is a powerful and versatile tool in peptide drug discovery. As demonstrated, these modifications can significantly alter the pharmacological properties of peptides. O-methylation, D-amino acid substitution, and other modifications can enhance enzymatic stability, and modulate receptor binding affinity and selectivity. The choice of a specific non-natural amino acid substitution must be carefully considered based on the desired therapeutic profile and the structural context of the modification. The experimental protocols and comparative data presented in this guide provide a foundation for the rational design and optimization of next-generation peptide therapeutics.
References
Safety Operating Guide
Prudent Disposal of H-DL-TYR(ME)-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of H-DL-TYR(ME)-OH
It is imperative to treat this compound as a chemical waste product. Do not dispose of this compound down the drain or in regular solid waste streams. Your institution's specific chemical hygiene plan and local regulations are the primary source for disposal procedures.
Immediate Safety and Handling Precautions
Before beginning any disposal process, handle this compound in a designated laboratory area with appropriate personal protective equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
All handling of this compound, including weighing and preparing solutions, should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Emergency safety equipment, such as an eyewash station and a safety shower, must be easily accessible.
Spill Management
In the event of a spill, prompt and safe cleanup is crucial.
-
Evacuate and Ventilate : Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment : For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.
-
Cleanup : Wearing appropriate PPE, collect the spilled material and any contaminated absorbent materials.
-
Decontamination : Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse with water.
-
Waste Disposal : Place all contaminated materials, including cleaning supplies, into a designated and clearly labeled hazardous waste container.[1]
Disposal Protocol for this compound
The recommended method for the disposal of this compound is through a licensed hazardous waste management service.
Waste Segregation and Collection:
-
Solid Waste : Collect unadulterated this compound powder in a dedicated, sealed, and clearly labeled container. The label should include the chemical name "this compound", the CAS number (if available), and any appropriate hazard pictograms.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled container. The container should be designated for non-hazardous chemical waste, in accordance with your institution's waste stream categories.
Waste Container Management:
-
Do not overfill waste containers; a maximum of 80% of the container's capacity is recommended.[1]
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[1][2][3]
-
Provide the EHS office with accurate information about the waste, including its composition and volume.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling H-DL-TYR(ME)-OH
Potential Hazards
Based on information for similar compounds, H-DL-TYR(ME)-OH should be handled as a substance that may cause skin, eye, and respiratory irritation[1]. Although L-tyrosine is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is recommended to follow good industrial hygiene and safety practices[2][3].
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes of solutions or airborne particles of the powdered form. Goggles are recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact, minimizing the risk of skin irritation and absorption[1]. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination during handling procedures. |
| Respiratory Protection | Dust mask or respirator | Recommended when weighing or handling large quantities of the powdered form, or if there is a risk of generating dust, to minimize inhalation and potential respiratory tract irritation[1][4]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for both personal safety and maintaining the purity of the compound for experimental use.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat and gloves) during inspection.
-
Verify that the container is clearly labeled as this compound.
-
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents[2].
-
For long-term stability, storage at 2-8°C is recommended, protected from light and moisture.
-
-
Weighing and Preparation of Solutions:
-
Conduct all weighing and solution preparation in a well-ventilated area, preferably within a chemical fume hood, to control dust and vapors.
-
Wear all prescribed PPE, including respiratory protection if handling significant amounts of powder.
-
Use a dedicated and clean spatula and weighing vessel.
-
Close the container tightly immediately after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. If using water as a solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use for biological applications[5].
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid direct contact with skin and eyes.
-
Work in a clean and organized workspace to prevent cross-contamination.
-
-
Spill and Emergency Procedures:
-
Small Spills (Solid):
-
Wear appropriate PPE.
-
Gently sweep or vacuum the spilled solid, avoiding dust generation.
-
Place the collected material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Small Spills (Liquid):
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice.
-
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
All waste materials, including unused this compound, contaminated PPE (gloves, etc.), and empty containers, should be considered chemical waste.
-
Segregate solid and liquid waste into separate, clearly labeled, and sealed containers.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the waste containers are compatible with the waste they are holding.
-
-
Disposal Procedure:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Procedural Diagrams
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
